molecular formula C10H11F2N B1325361 2-(2,5-Difluorophenyl)Pyrrolidine CAS No. 886503-15-7

2-(2,5-Difluorophenyl)Pyrrolidine

Cat. No.: B1325361
CAS No.: 886503-15-7
M. Wt: 183.2 g/mol
InChI Key: NCXSNNVYILYEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorophenyl)Pyrrolidine is a useful research compound. Its molecular formula is C10H11F2N and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Difluorophenyl)Pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Difluorophenyl)Pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,5-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXSNNVYILYEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640820
Record name 2-(2,5-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-15-7
Record name 2-(2,5-Difluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-difluorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.284.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2,5-Difluorophenyl)pyrrolidine: Synthesis, Properties, and Role in TRK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(2,5-difluorophenyl)pyrrolidine, a key chiral intermediate in the synthesis of the potent Tropomyosin Receptor Kinase (TRK) inhibitor, Larotrectinib. This document collates critical data on the various forms of this compound, including its free base, hydrochloride salt, and hydroxysuccinate salt. Detailed information on its chemical and physical properties is presented in tabular format for ease of comparison. Furthermore, this guide outlines a representative synthetic protocol for (R)-2-(2,5-difluorophenyl)pyrrolidine, adapted from publicly available patent literature. The pivotal role of this compound in cancer therapeutics is contextualized through a detailed exploration of the TRK signaling pathway, which is a critical target in various oncogenic processes. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow and the intricate TRK signaling cascade, offering a clear and concise visual representation of these complex processes.

Introduction

2-(2,5-Difluorophenyl)pyrrolidine is a substituted pyrrolidine derivative that has garnered significant attention in the pharmaceutical industry due to its role as a crucial building block in the synthesis of targeted cancer therapies. The pyrrolidine scaffold is a common motif in many biologically active compounds, offering a versatile three-dimensional structure that can effectively interact with biological targets. The specific stereoisomer, (R)-2-(2,5-difluorophenyl)pyrrolidine, is of particular importance as a key intermediate in the manufacture of Larotrectinib, a first-in-class, highly selective TRK inhibitor approved for the treatment of a wide range of solid tumors harboring NTRK gene fusions.

This guide aims to provide a comprehensive technical resource for researchers and professionals involved in drug discovery and development, focusing on the synthesis, properties, and biological significance of 2-(2,5-difluorophenyl)pyrrolidine.

Physicochemical Properties

The physicochemical properties of 2-(2,5-difluorophenyl)pyrrolidine and its common salt forms are summarized below. These tables provide a consolidated view of the available quantitative data.

Table 1: Physicochemical Properties of (R)-2-(2,5-Difluorophenyl)pyrrolidine

PropertyValueCAS Number
Molecular FormulaC₁₀H₁₁F₂N1218935-59-1[1]
Molecular Weight183.20 g/mol [1]
AppearanceLight yellow to yellow liquid
Boiling Point213.5 ± 40.0 °C (Predicted)[2]
Density1.164 ± 0.06 g/cm³ (Predicted)[2]
pKa9.02 ± 0.10 (Predicted)[2]
StorageUnder inert gas (nitrogen or Argon) at 2–8 °C[2]

Table 2: Physicochemical Properties of (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

PropertyValueCAS Number
Molecular FormulaC₁₀H₁₂ClF₂N1218935-60-4[3][4]
Molecular Weight219.66 g/mol [3]
AppearanceWhite or off-white powder[3]
Purity>98%[3]

Table 3: Physicochemical Properties of 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate

PropertyValueCAS Number
Molecular FormulaC₁₄H₁₇F₂NO₅1919868-77-1[5][6]
Molecular Weight317.29 g/mol

Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

The synthesis of enantiomerically pure (R)-2-(2,5-difluorophenyl)pyrrolidine is a critical step in the manufacturing of Larotrectinib. Several synthetic routes have been described in the patent literature. Below is a detailed experimental protocol for a representative synthesis, which involves a resolution process.

Experimental Protocol: Resolution of racemic 2-(2,5-Difluorophenyl)pyrrolidine

This method focuses on the separation of the desired (R)-enantiomer from a racemic mixture using a chiral resolving agent, followed by racemization and recycling of the undesired (S)-enantiomer.

Materials and Reagents:

  • Racemic 2-(2,5-difluorophenyl)pyrrolidine

  • D-Malic acid

  • 95% Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Resolution:

    • Dissolve racemic 2-(2,5-difluorophenyl)pyrrolidine in 95% EtOH.

    • Add a solution of D-malic acid in 95% EtOH to the pyrrolidine solution.

    • Stir the mixture to allow for the formation of diastereomeric salts. The salt of the (R)-enantiomer will preferentially crystallize.

    • Isolate the solid precipitate by filtration and wash with cold 95% EtOH.

    • The solid obtained is the D-malate salt of (R)-2-(2,5-difluorophenyl)pyrrolidine.

    • To obtain the free base, suspend the salt in a mixture of water and EtOAc and basify with a saturated NaHCO₃ solution until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-2-(2,5-difluorophenyl)pyrrolidine.[7]

  • Racemization of the (S)-enantiomer:

    • The mother liquor from the resolution step, enriched with the (S)-enantiomer, is concentrated.

    • The residue is dissolved in DMSO.

    • Potassium hydroxide is added, and the mixture is heated to induce racemization of the (S)-enantiomer.

    • After the reaction is complete, the mixture is cooled and worked up to recover the racemic 2-(2,5-difluorophenyl)pyrrolidine, which can be recycled back into the resolution process.[7]

This recycling process significantly improves the overall yield of the desired (R)-enantiomer.[7]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine racemate Racemic 2-(2,5-Difluorophenyl)pyrrolidine resolution Resolution racemate->resolution d_malic_acid D-Malic Acid in 95% EtOH d_malic_acid->resolution r_salt (R)-enantiomer D-malate salt (precipitate) resolution->r_salt Crystallization s_mother_liquor (S)-enantiomer enriched mother liquor resolution->s_mother_liquor basification Basification (e.g., NaHCO₃) r_salt->basification racemization Racemization (KOH/DMSO) s_mother_liquor->racemization r_free_base (R)-2-(2,5-Difluorophenyl)pyrrolidine (Final Product) basification->r_free_base recycled_racemate Recycled Racemic Mixture racemization->recycled_racemate recycled_racemate->resolution Recycle

Caption: Synthetic workflow for obtaining (R)-2-(2,5-Difluorophenyl)pyrrolidine via resolution.

Biological Significance and Role in TRK Inhibition

The primary biological significance of (R)-2-(2,5-difluorophenyl)pyrrolidine lies in its function as a key chiral precursor to Larotrectinib. Larotrectinib is a highly potent and selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[8][9] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.

In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, in certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene. This results in the expression of a chimeric TRK fusion protein that is constitutively active, meaning it is always "on" regardless of the presence of its normal activating ligand. This aberrant, continuous signaling drives tumor growth and proliferation.

Larotrectinib is designed to target and inhibit these oncogenic TRK fusion proteins. By binding to the ATP-binding site of the TRK kinase domain, Larotrectinib blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to tumor cell death and regression.[10][11]

The TRK Signaling Pathway

The TRK signaling pathway is a complex network of intracellular communication that is initiated by the binding of neurotrophins to their respective TRK receptors. This binding event leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling cascades.

The three major signaling pathways activated by TRK receptors are:

  • The Ras/MAPK Pathway: This pathway is primarily involved in promoting cell proliferation and differentiation.

  • The PI3K/Akt Pathway: This cascade is a key regulator of cell survival and growth.

  • The PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that influence various cellular processes, including calcium signaling and protein kinase C (PKC) activation.

In cancers driven by NTRK gene fusions, these pathways are constitutively activated, leading to uncontrolled cell proliferation and survival. Larotrectinib's mechanism of action is to inhibit the initial autophosphorylation of the TRK fusion protein, thereby blocking the activation of all three downstream pathways.

TRK Signaling Pathway Diagram

G cluster_pathway TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_receptor TRK Fusion Protein (Constitutively Active) Shc Shc TRK_receptor->Shc PI3K PI3K TRK_receptor->PI3K PLCg PLCγ TRK_receptor->PLCg Grb2_SOS Grb2/SOS Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Cell_Effects Cell Proliferation, Survival, and Growth Akt->Cell_Effects IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG IP3->Cell_Effects Ca²⁺ release PKC PKC DAG->PKC PKC->Cell_Effects Transcription->Cell_Effects Larotrectinib Larotrectinib Larotrectinib->TRK_receptor Inhibition

Caption: The TRK signaling pathway and the inhibitory action of Larotrectinib.

Conclusion

2-(2,5-Difluorophenyl)pyrrolidine, particularly its (R)-enantiomer, is a fundamentally important chemical entity in the field of modern oncology. Its role as a key intermediate for the synthesis of the pan-TRK inhibitor Larotrectinib underscores the importance of efficient and stereoselective synthetic methodologies. This technical guide has provided a consolidated resource covering the essential physicochemical properties, a detailed synthetic protocol, and the critical biological context of this compound. The elucidation of the TRK signaling pathway and the mechanism of its inhibition by drugs derived from this pyrrolidine core highlights the power of targeted therapies in cancer treatment. The information presented herein is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical sciences.

References

2-(2,5-Difluorophenyl)pyrrolidine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-(2,5-Difluorophenyl)pyrrolidine

This technical guide provides a comprehensive overview of the known physical properties of 2-(2,5-Difluorophenyl)pyrrolidine, catering to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with detailed methodologies for key experimental determinations.

Core Physical and Chemical Data

2-(2,5-Difluorophenyl)pyrrolidine is a chemical compound that can exist as a racemic mixture or as individual enantiomers, (R) and (S). The physical properties can vary between these forms. Below is a summary of the available data.

PropertyValueComments
IUPAC Name 2-(2,5-difluorophenyl)pyrrolidine[1] (2R)-2-(2,5-difluorophenyl)pyrrolidine[2]The name specifies the stereochemistry where applicable.
CAS Number 886503-15-7[1][3] 1218935-59-1 ((R)-enantiomer)[2] 1217630-38-0 ((S)-enantiomer)Unique identifiers for the racemic mixture and each enantiomer.
Molecular Formula C₁₀H₁₁F₂N[1][2][3][4]
Molecular Weight 183.20 g/mol [1][2]
Appearance Slightly reddish oil ((R)-enantiomer)[5] White or off-white powder ((R)-hydrochloride salt)[6]The physical state and color at standard conditions.
Boiling Point 213.5 ± 40.0 °C (Predicted)[7][8][9]This is a predicted value; experimental data is not readily available.
Density 1.164 ± 0.06 g/cm³ (Predicted)[7][8][9]This is a predicted value.
pKa 9.02 ± 0.10 (Predicted)[7][9]This predicted value suggests the compound is basic.
Storage Conditions 2-8°C[3], under inert gas (nitrogen or Argon) at 2–8 °C[9]Recommended storage to maintain chemical stability.

Experimental Protocols

Detailed experimental data for 2-(2,5-Difluorophenyl)pyrrolidine is not extensively published. Therefore, this section outlines standard laboratory procedures for determining the key physical properties of an organic compound of this nature.

Melting Point Determination

The melting point is a crucial indicator of purity for solid compounds.[10][11]

  • Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer, heating oil (if using Thiele tube).[10]

  • Procedure:

    • A small amount of the finely powdered solid compound is packed into a capillary tube, sealed at one end.[10][12]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]

    • The assembly is placed in a heating bath (like a Thiele tube filled with oil) or a digital melting point apparatus.

    • The sample is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[10]

    • The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample is liquid (T2) are recorded.[12] The melting point is reported as the range T1-T2.

  • Notes: Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[10] Impurities tend to lower and broaden the melting range.[10]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.[13]

  • Apparatus: Thiele tube or an aluminum block, small test tube (fusion tube), capillary tube (sealed at one end), thermometer.[14][15]

  • Procedure:

    • A small amount of the liquid is placed in the fusion tube.[14][16]

    • A capillary tube, sealed at one end, is placed inverted into the liquid in the fusion tube.[14][16]

    • The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[14][15]

    • The apparatus is heated slowly and uniformly.[14]

    • The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[14][17] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[17]

  • Notes: The boiling point can be affected by atmospheric pressure, so it is good practice to record the barometric pressure at the time of measurement.[15]

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule.[18][19]

  • Apparatus: Small test tubes, spatula, vortex mixer (optional), various solvents.

  • Procedure:

    • A small, measured amount of the compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.[18]

    • A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[18]

    • The test tube is shaken vigorously after each addition.[18]

    • The compound is classified as soluble if it dissolves completely.[20]

    • If the compound is water-soluble, its effect on litmus or pH paper can determine if it is acidic or basic.[19][21]

    • If insoluble in water, subsequent tests are performed with 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[19][21]

  • Interpretation:

    • Solubility in water: Suggests the presence of polar functional groups.[18]

    • Solubility in 5% NaOH: Indicates a weak or strong acidic functional group.

    • Solubility in 5% NaHCO₃: Suggests a strong acidic functional group like a carboxylic acid.[19]

    • Solubility in 5% HCl: Indicates a basic functional group, such as an amine.[19][21]

Visualization of Structure-Property Relationships

The physical properties of a molecule are directly influenced by its chemical structure. The following diagram illustrates this relationship for 2-(2,5-Difluorophenyl)pyrrolidine.

Caption: Relationship between the structural features of 2-(2,5-Difluorophenyl)pyrrolidine and its physical properties.

References

An In-depth Technical Guide to 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-(2,5-Difluorophenyl)pyrrolidine, a key intermediate in the synthesis of the targeted cancer therapeutic, Larotrectinib. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

2-(2,5-Difluorophenyl)pyrrolidine is a substituted pyrrolidine derivative. The presence of the difluorophenyl group significantly influences its chemical and physical properties. The compound exists as a racemic mixture or as individual enantiomers, with the (R)-enantiomer being of particular importance in pharmaceutical synthesis.[1][2]

Table 1: Chemical Identifiers and Properties of 2-(2,5-Difluorophenyl)pyrrolidine

PropertyValueReference(s)
IUPAC Name 2-(2,5-difluorophenyl)pyrrolidine[1]
Molecular Formula C₁₀H₁₁F₂N[1][2]
Molecular Weight 183.20 g/mol [2]
Canonical SMILES C1CC(NC1)C2=C(C=CC(=C2)F)F[1]
CAS Number 886503-15-7 (racemate)[3]
(R)-enantiomer CAS 1218935-59-1[2]

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring, with splitting patterns influenced by fluorine-proton coupling. The pyrrolidine ring protons would appear as a series of multiplets in the aliphatic region.

  • ¹³C NMR: The carbon spectrum would display signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine substituents, and four signals corresponding to the carbons of the pyrrolidine ring.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 183.20. Fragmentation patterns would likely involve cleavage of the pyrrolidine ring and the bond connecting it to the phenyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F stretching.

Experimental Protocols: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

Several synthetic routes for the preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine have been reported, primarily in the patent literature. These methods often involve the stereoselective synthesis or resolution of the racemic mixture.[6][7] One common approach involves the following key steps:

Step 1: N-protection of Pyrrolidone Pyrrolidone is reacted with a protecting group, such as di-tert-butyl carbonate, in the presence of a base to yield N-Boc-pyrrolidone.

Step 2: Grignard Reaction The N-protected pyrrolidone is then reacted with a Grignard reagent prepared from 2,5-difluorobromobenzene. This step introduces the 2,5-difluorophenyl group onto the pyrrolidone ring.

Step 3: Reduction and Deprotection The resulting intermediate is subjected to reduction, often using a chiral reducing agent to establish the desired stereochemistry at the C2 position of the pyrrolidine ring. This is followed by the removal of the protecting group under acidic conditions to yield the final product.

Step 4: Chiral Resolution (Alternative Route) An alternative to stereoselective synthesis is the resolution of the racemic 2-(2,5-difluorophenyl)pyrrolidine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid, followed by separation and liberation of the desired enantiomer.[7]

Biological Significance and Signaling Pathway

2-(2,5-Difluorophenyl)pyrrolidine is a crucial building block for the synthesis of Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin receptor kinases (TRK).[8][9] TRK fusion proteins, resulting from chromosomal rearrangements, are oncogenic drivers in a wide range of tumors.[10][11]

Larotrectinib functions by binding to the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity.[8] This blockade prevents the downstream activation of key signaling pathways that are critical for tumor cell proliferation and survival, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)-AKT, and Phospholipase C-gamma (PLCγ) pathways.[10][11]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K PLCG PLCγ TRK_Fusion->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation IP3 IP3 PLCG->IP3 Cleaves PIP2 DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Proliferation Larotrectinib Larotrectinib (contains 2-(2,5-Difluorophenyl)pyrrolidine moiety) Larotrectinib->TRK_Fusion Inhibits

Caption: TRK Signaling Pathway Inhibition by Larotrectinib.

Experimental Workflow: General Synthesis and Application

The general workflow from starting materials to the application of the final drug product involves several key stages.

Experimental_Workflow Start Starting Materials (e.g., Pyrrolidone, 2,5-Difluorobromobenzene) Synthesis Chemical Synthesis (Multi-step process) Start->Synthesis Racemate Racemic 2-(2,5-Difluorophenyl)pyrrolidine Synthesis->Racemate Resolution Chiral Resolution or Asymmetric Synthesis Racemate->Resolution Enantiomer (R)-2-(2,5-Difluorophenyl)pyrrolidine Resolution->Enantiomer Coupling Coupling with Pyrazolopyrimidine Core Enantiomer->Coupling Larotrectinib Larotrectinib API Coupling->Larotrectinib Formulation Pharmaceutical Formulation Larotrectinib->Formulation DrugProduct Final Drug Product (e.g., Vitrakvi®) Formulation->DrugProduct Application Treatment of TRK Fusion-Positive Cancers DrugProduct->Application

Caption: General workflow for the synthesis and application of Larotrectinib.

References

Technical Guide: Determination of Molecular Weight for 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise determination of a compound's molecular weight is a fundamental and critical parameter. It serves as a primary identifier and is essential for stoichiometric calculations in chemical synthesis, formulation development, and analytical characterization. This document provides a comprehensive guide to the theoretical calculation and structural basis for the molecular weight of 2-(2,5-Difluorophenyl)pyrrolidine, a key intermediate in pharmaceutical research.

Molecular Structure and Formula

The initial step in determining the molecular weight is to ascertain the correct molecular formula, which is derived directly from the compound's chemical structure. 2-(2,5-Difluorophenyl)pyrrolidine consists of a pyrrolidine ring attached at its second position to a 2,5-difluorophenyl group.

Based on its structure, the molecular formula for 2-(2,5-Difluorophenyl)pyrrolidine is determined to be C₁₀H₁₁F₂N .[1][2] This formula indicates that each molecule is composed of 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.

Figure 1: Molecular structure of 2-(2,5-Difluorophenyl)pyrrolidine.

Methodology for Molecular Weight Calculation

Theoretical Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms in the molecular formula. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.[3] These values represent a weighted average of the masses of an element's naturally occurring isotopes.

The calculation is performed as follows: MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of F atoms × Atomic weight of F) + (Number of N atoms × Atomic weight of N)

Experimental Protocol: Confirmation by Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a standard practice in research and quality control. The primary technique for this is Mass Spectrometry (MS).

Workflow for Mass Spectrometry Analysis:

workflow cluster_workflow Experimental Workflow: Mass Spectrometry A Sample Preparation (Dissolution in suitable solvent) B Ionization (e.g., ESI, APCI) A->B Introduction C Mass Analysis (e.g., Quadrupole, TOF) B->C Acceleration & Separation D Detection C->D Ion Impact E Data Analysis (Mass-to-charge ratio determination) D->E Signal Processing

Figure 2: Standard workflow for molecular weight verification.

  • Sample Preparation: A dilute solution of 2-(2,5-Difluorophenyl)pyrrolidine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer where it is ionized, most commonly using Electrospray Ionization (ESI). This process imparts a charge to the molecule, typically by protonation, forming the molecular ion [M+H]⁺.

  • Mass Analysis: The ionized molecules are guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, generating a signal proportional to their abundance.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The molecular weight is confirmed by observing a peak at an m/z value equal to the theoretical molecular weight plus the mass of a proton.

Data Presentation: Atomic Weight Contribution

The following table summarizes the contribution of each element to the total molecular weight of 2-(2,5-Difluorophenyl)pyrrolidine (C₁₀H₁₁F₂N).

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC1012.011[3][4][5]120.11
HydrogenH111.008[6][7][8]11.088
FluorineF218.998[9][10][11]37.996
NitrogenN114.007[12][13][14]14.007
Total 24 183.201

Note: Standard atomic weights are used. For high-resolution mass spectrometry, monoisotopic masses would be used.

Conclusion

The theoretically calculated molecular weight of 2-(2,5-Difluorophenyl)pyrrolidine is 183.20 g/mol .[1] This value is derived from its molecular formula, C₁₀H₁₁F₂N, and the standard atomic weights of its constituent elements. For all practical purposes in synthesis, formulation, and regulatory documentation, this value should be used. It is recommended that this theoretical weight be confirmed experimentally, typically via mass spectrometry, during the compound's characterization.

References

An In-depth Technical Guide to the Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the synthetic routes for producing (R)-2-(2,5-Difluorophenyl)pyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for Larotrectinib. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

(R)-2-(2,5-Difluorophenyl)pyrrolidine is a chiral amine of significant interest in the pharmaceutical industry. Its stereospecific structure is crucial for the efficacy of the final active pharmaceutical ingredients (APIs). This guide details several asymmetric synthetic strategies, including methods involving chiral auxiliaries, catalytic reductions, and the resolution of racemic mixtures. Each method's experimental protocols and associated data are presented to facilitate comparison and implementation.

Synthetic Strategies

Several distinct strategies have been developed for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine. The following sections outline the core methodologies, providing detailed experimental procedures and quantitative data where available.

Strategy 1: Asymmetric Synthesis via Chiral Auxiliary

This approach utilizes a chiral auxiliary to direct the stereoselective formation of the desired (R)-enantiomer. One common method involves the use of a tert-butanesulfinyl group.

Experimental Protocol:

A detailed multi-step synthesis is described in the patent literature, starting from readily available materials.[1]

  • Preparation of Compound (2): Compound (1) is reacted with N,O-dimethyl hydroxylamine hydrochloride in the presence of a base at 20-50 °C to yield compound (2).

  • Preparation of Compound (3): 1,4-Difluorobenzene is reacted with n-butyllithium at -70 to -50 °C for 1-3 hours in an organic solvent. Compound (2) is then added to the reaction mixture at the same temperature to produce compound (3).

  • Preparation of Compound (4): Compound (3) is reacted with compound (7) and Ti(OEt)4 under reflux in an organic solvent to obtain compound (4).

  • Preparation of Compound (5): Compound (4) is reduced with sodium borohydride to yield compound (5).

  • Preparation of Compound (6): Compound (5) is treated with a base to afford compound (6).

  • Final Product Formation: Compound (6) is reacted in an organic solvent with hydrogen chloride to produce (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride. The final product is obtained with an enantiomeric excess of over 98%.[1]

Another method involves the deprotection of (R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine.[2]

  • To a solution of (R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine (8.60 g, 29.9 mmol) in methanol (60 mL), a 4M solution of hydrochloric acid in dioxane (37.4 mL, 150 mmol) is slowly added at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is concentrated under vacuum. The residue is dissolved in water (100 mL) and washed with ethyl acetate (100 mL).

  • The aqueous layer is separated, neutralized with 1N aqueous sodium hydroxide (150 mL), and then extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuum to yield (R)-2-(2,5-difluorophenyl)pyrrolidine as a slightly reddish oil.

Starting MaterialProductReagentsYieldEnantiomeric Excess
(R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine(R)-2-(2,5-Difluorophenyl)pyrrolidineHCl in Dioxane, NaOH92%Not Specified
Compound (6)(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochlorideHCl in DioxaneNot Specified>98%

Table 1: Quantitative Data for Asymmetric Synthesis via Chiral Auxiliary

Strategy 2: Asymmetric Reduction of an Imine Intermediate

This strategy involves the asymmetric reduction of a cyclic imine precursor, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, using a chiral acid and a reducing agent.[2][3]

Experimental Protocol:

  • Preparation of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-carboxylate (III): Pyrrolidone is first converted to its N-Boc protected form. This intermediate then reacts with the Grignard reagent of 2,5-difluorobromobenzene.[3]

  • Preparation of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (IV): The resulting tertiary alcohol is subjected to acid-catalyzed dehydration and deprotection to yield the cyclic imine.[3]

  • Asymmetric Reduction: To a reaction flask, D-mandelic acid (59.6 mg, 0.36 mmol), ammonia borane complex (1.19 g, 36 mmol), and toluene (50 mL) are added and stirred for 15 minutes. The imine (6.5 g, 36 mmol) is then added, followed by water (0.98 mL, 5.42 mmol). The reaction is maintained at 30 °C for 24 hours to afford (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity.[2]

Starting MaterialProductChiral Catalyst/AcidReducing AgentYieldEnantiomeric Excess
5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole(R)-2-(2,5-Difluorophenyl)pyrrolidine(R)-Mandelic AcidBorane-ammonia complex95%Not Specified

Table 2: Quantitative Data for Asymmetric Reduction of an Imine Intermediate

Strategy 3: Resolution of a Racemic Mixture

This approach involves the synthesis of a racemic mixture of 2-(2,5-difluorophenyl)pyrrolidine, followed by resolution using a chiral resolving agent. The undesired enantiomer can be racemized and recycled to improve the overall yield.[4]

Experimental Protocol:

  • Resolution: The racemic 2-(2,5-difluorophenyl)pyrrolidine is treated with D-malic acid in 95% ethanol to selectively crystallize the (R)-enantiomer as a salt.

  • Racemization of the (S)-enantiomer: The undesired (S)-enantiomer, which remains in the mother liquor, is treated with potassium hydroxide in DMSO to induce racemization.

  • Recycling: The racemized mixture is then subjected to another round of resolution. This cycle can be repeated to maximize the yield of the desired (R)-enantiomer.

ProcessReagentsSolventYield (after 3 cycles)Enantiomeric Excess
ResolutionD-Malic Acid95% Ethanol61.7%98.4%
RacemizationPotassium HydroxideDMSONot ApplicableNot Applicable

Table 3: Quantitative Data for Resolution of a Racemic Mixture

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

G cluster_0 Strategy 1: Asymmetric Synthesis via Chiral Auxiliary A1 Compound (1) A2 Compound (2) A1->A2 N,O-dimethyl hydroxylamine HCl A3 1,4-Difluorobenzene A4 Compound (3) A3->A4 n-BuLi, Compound (2) A5 Compound (4) A4->A5 Compound (7), Ti(OEt)4 A6 Compound (5) A5->A6 NaBH4 A7 Compound (6) A6->A7 Base A8 (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl A7->A8 HCl

Caption: Workflow for Strategy 1: Asymmetric Synthesis via Chiral Auxiliary.

G cluster_1 Strategy 2: Asymmetric Reduction of an Imine Intermediate B1 Pyrrolidone B2 N-Boc-pyrrolidone B1->B2 Di-tert-butyl carbonate B3 tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-carboxylate B2->B3 2,5-difluorobromobenzene Grignard B4 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole B3->B4 Acid, Heat B5 (R)-2-(2,5-Difluorophenyl)pyrrolidine B4->B5 (R)-Mandelic Acid, Borane-ammonia complex

Caption: Workflow for Strategy 2: Asymmetric Reduction of an Imine Intermediate.

G cluster_2 Strategy 3: Resolution of a Racemic Mixture C1 Racemic 2-(2,5-difluorophenyl)pyrrolidine C2 (R)-enantiomer salt C1->C2 D-Malic Acid C3 (S)-enantiomer (in mother liquor) C1->C3 C5 Pure (R)-2-(2,5-Difluorophenyl)pyrrolidine C2->C5 Base Workup C4 Racemized mixture C3->C4 KOH, DMSO C4->C1 Recycle

Caption: Workflow for Strategy 3: Resolution of a Racemic Mixture.

Conclusion

This technical guide has detailed three primary methodologies for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of reagents, and the required enantiomeric purity. The asymmetric synthesis via a chiral auxiliary and the asymmetric reduction of an imine intermediate offer direct routes to the enantiomerically pure product. The resolution of a racemic mixture, particularly with an efficient racemization and recycling process for the undesired enantiomer, presents a viable alternative for large-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for chemists and researchers in the field.

References

An In-depth Technical Guide to the Synthesis of (S)-2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a key synthetic route to (S)-2-(2,5-Difluorophenyl)pyrrolidine, a valuable chiral building block in pharmaceutical research and development. The described methodology is adapted from a process developed for the corresponding (R)-enantiomer and is designed to be a practical resource for researchers, scientists, and drug development professionals. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Core Synthetic Strategy

The synthesis of 2-(2,5-Difluorophenyl)pyrrolidine is achieved through a robust four-step sequence starting from readily available 2-pyrrolidinone. The key transformations involve the formation of an N-protected lactam, a Grignard reaction to introduce the difluorophenyl group, subsequent cyclization and dehydration to form a crucial cyclic imine intermediate, and finally, an enantioselective reduction to yield the target chiral pyrrolidine. The synthesis of the (S)-enantiomer is achieved by employing a chiral acid with the corresponding stereochemistry in the final reduction step.

Experimental Protocols

The following protocols are detailed for the synthesis of the (R)-enantiomer. To obtain the desired (S)-2-(2,5-Difluorophenyl)pyrrolidine, L-mandelic acid should be used in place of D-mandelic acid in Step 4.

Step 1: Synthesis of tert-butyl 2-oxopyrrolidine-1-carboxylate

This step involves the N-protection of 2-pyrrolidinone using di-tert-butyl carbonate (Boc)₂O to prevent side reactions in subsequent steps.

  • Materials: 2-Pyrrolidinone, Di-tert-butyl carbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Toluene.

  • Procedure:

    • To a solution of 2-pyrrolidinone (1.0 eq) and DMAP (0.05 eq) in toluene, (Boc)₂O (1.1 eq) is added portion-wise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

    • Reaction completion is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water, 1N HCl, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 2: Synthesis of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

A Grignard reaction is employed to introduce the 2,5-difluorophenyl moiety at the C2 position of the pyrrolidone ring.

  • Materials: 2,5-Difluorobromobenzene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), tert-butyl 2-oxopyrrolidine-1-carboxylate.

  • Procedure:

    • A Grignard reagent is prepared by adding a solution of 2,5-difluorobromobenzene (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine if necessary.

    • The solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent at 0 °C.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

This step involves an acid-catalyzed dehydration of the tertiary alcohol and concomitant removal of the Boc protecting group to form the cyclic imine intermediate.

  • Materials: tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate, Hydrochloric acid (concentrated), Dioxane.

  • Procedure:

    • The crude product from Step 2 is dissolved in dioxane.

    • Concentrated hydrochloric acid is added, and the mixture is heated to reflux.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford the crude imine.

Step 4: Asymmetric Reduction to (S)-2-(2,5-Difluorophenyl)pyrrolidine

The final step is the enantioselective reduction of the cyclic imine using a chiral acid and a reducing agent.

  • Materials: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, L-Mandelic acid, Borane-ammonia complex, Toluene, Water.

  • Procedure:

    • To a suspension of L-mandelic acid (1.1 eq) in toluene, the 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) is added.

    • The mixture is stirred, and then the borane-ammonia complex (1.5 eq) is added portion-wise, followed by the addition of water (catalytic amount).

    • The reaction is stirred at room temperature for 24 hours.

    • The reaction is quenched by the addition of 2N HCl.

    • The aqueous layer is separated and washed with ethyl acetate.

    • The aqueous layer is then basified with 2N NaOH and extracted with dichloromethane.

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (S)-2-(2,5-Difluorophenyl)pyrrolidine.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (ee) for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine as reported in the literature. Similar results are anticipated for the synthesis of the (S)-enantiomer.

StepProductYield (%)Enantiomeric Excess (%)
1tert-butyl 2-oxopyrrolidine-1-carboxylate>95N/A
2tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate85-90N/A
35-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole80-85N/A
4(R)-2-(2,5-Difluorophenyl)pyrrolidine75-80>98

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and logical workflow for the synthesis of (S)-2-(2,5-Difluorophenyl)pyrrolidine.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration & Deprotection cluster_3 Step 4: Asymmetric Reduction A 2-Pyrrolidinone B tert-butyl 2-oxopyrrolidine-1-carboxylate A->B (Boc)2O, DMAP C tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate B->C 1. 2,5-Difluorophenyl-MgBr 2. H3O+ D 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole C->D HCl, Dioxane E (S)-2-(2,5-Difluorophenyl)pyrrolidine D->E L-Mandelic Acid, Borane-Ammonia Complex

Caption: Synthetic pathway for (S)-2-(2,5-Difluorophenyl)pyrrolidine.

G Start Start: 2-Pyrrolidinone Step1 Boc Protection Start->Step1 Step2 Grignard Reaction Step1->Step2 Step3 Dehydration/ Deprotection Step2->Step3 Step4 Asymmetric Reduction Step3->Step4 End Product: (S)-2-(2,5-Difluorophenyl)pyrrolidine Step4->End

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to 2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, a key intermediate in the synthesis of targeted cancer therapies. This document collates available physicochemical data, detailed synthetic protocols, and insights into its pharmacological relevance, particularly its role as a precursor to the Tropomyosin Receptor Kinase (TRK) inhibitor, Larotrectinib. The information is presented to support research, development, and manufacturing activities involving this compound.

Physicochemical Properties

PropertyValueReference
Chemical Name 2-(2,5-Difluorophenyl)pyrrolidine hydrochlorideN/A
CAS Number 1197238-95-1 (racemic), 1218935-60-4 ((R)-enantiomer)[1][2][3]
Molecular Formula C₁₀H₁₂ClF₂N[1][2][3][4][5]
Molecular Weight 219.66 g/mol [1][2][3][4][5]
Appearance White to off-white or light yellow solid/powder[3]
Melting Point No experimental data found.N/A
Boiling Point 213.5 ± 40.0 °C (Predicted for free base)N/A
Solubility No experimental data found.N/A
pKa 9.02 ± 0.10 (Predicted for free base)N/A
Density 1.164 ± 0.06 g/cm³ (Predicted for free base)[6]

Spectroscopic Characterization

Actual spectroscopic data for 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is not publicly available. However, several chemical suppliers indicate the availability of 1H NMR, 13C NMR, IR, and mass spectra. Based on the chemical structure, the following spectral characteristics are expected:

  • ¹H NMR: Signals corresponding to the protons of the pyrrolidine ring and the difluorophenyl group. The aromatic protons would appear as complex multiplets in the downfield region, while the aliphatic protons of the pyrrolidine ring would be in the upfield region.

  • ¹³C NMR: Resonances for the ten carbon atoms, with those of the aromatic ring appearing at lower field and the pyrrolidine carbons at higher field. The carbons attached to fluorine would show characteristic splitting.

  • Infrared (IR) Spectroscopy: Absorption bands characteristic of N-H stretching (as an ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-F stretching.

  • Mass Spectrometry (MS): The mass spectrum of the free base (C₁₀H₁₁F₂N) would show a molecular ion peak at m/z 183.09.[4]

Synthesis and Experimental Protocols

The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine is a crucial intermediate in the synthesis of the TRK inhibitor Larotrectinib.[7][8][9] Several synthetic routes have been patented. Below is a detailed experimental protocol adapted from the patent literature for the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine.

Experimental Protocol: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

This protocol describes a multi-step synthesis starting from 2,5-difluorobenzaldehyde.

Step 1: Formation of N-sulfinylimine

  • Dissolve 2,5-difluorobenzaldehyde and (R)-tert-butanesulfinamide (1:1.2 molar ratio) in dichloromethane.

  • Add 2.5 equivalents of anhydrous copper sulfate to the solution.

  • Heat the reaction mixture to 30-40 °C and stir for 3-4 hours until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

  • Filter the reaction mixture to remove the copper sulfate and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine, which can be used in the next step without further purification.

Step 2: Grignard Addition

  • Prepare the appropriate Grignard reagent from the corresponding alkyl bromide.

  • To a solution of the N-sulfinylimine from Step 1 in a suitable anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add the Grignard reagent dropwise.

  • Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfinamide.

Step 3: Deprotection and Cyclization

  • Dissolve the sulfinamide from Step 2 in a suitable solvent.

  • Add trifluoroacetic acid (TFA) and triethylsilane.

  • Stir the reaction mixture at room temperature until the deprotection and cyclization are complete.

  • The resulting crude (R)-2-(2,5-difluorophenyl)pyrrolidine can be purified.

Step 4: Resolution (Optional, if a racemic mixture is obtained or for purity enhancement)

  • Dissolve the crude product in ethanol.

  • Add a solution of a chiral acid, such as (D)-malic acid, in ethanol.

  • Heat the mixture to effect dissolution and then allow it to cool to room temperature to crystallize the desired diastereomeric salt.

  • Collect the crystals by filtration.

  • Treat the salt with a base, such as sodium hydroxide solution, to liberate the free base, (R)-2-(2,5-difluorophenyl)pyrrolidine.

  • Extract the final product with an organic solvent, dry, and concentrate.

G cluster_start Starting Materials 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde N-sulfinylimine Formation N-sulfinylimine Formation 2,5-Difluorobenzaldehyde->N-sulfinylimine Formation R-tert-Butanesulfinamide R-tert-Butanesulfinamide R-tert-Butanesulfinamide->N-sulfinylimine Formation Grignard Addition Grignard Addition N-sulfinylimine Formation->Grignard Addition Grignard Reagent Grignard Reagent Grignard Reagent->Grignard Addition Sulfinamide Intermediate Sulfinamide Intermediate Grignard Addition->Sulfinamide Intermediate Deprotection & Cyclization Deprotection & Cyclization Sulfinamide Intermediate->Deprotection & Cyclization (R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-(2,5-Difluorophenyl)pyrrolidine Deprotection & Cyclization->(R)-2-(2,5-Difluorophenyl)pyrrolidine Resolution with Chiral Acid Resolution with Chiral Acid (R)-2-(2,5-Difluorophenyl)pyrrolidine->Resolution with Chiral Acid Diastereomeric Salt Diastereomeric Salt Resolution with Chiral Acid->Diastereomeric Salt Basification Basification Diastereomeric Salt->Basification Final Product (R)-2-(2,5-Difluorophenyl)pyrrolidine Basification->Final Product

Caption: Synthetic workflow for (R)-2-(2,5-Difluorophenyl)pyrrolidine.

Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride are limited as its primary significance lies in its role as a key building block for more complex pharmaceutical agents.[2][3]

Role as a Precursor to Larotrectinib

The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine is a critical intermediate in the synthesis of Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[7][8] Larotrectinib is a targeted anti-cancer drug approved for the treatment of solid tumors harboring NTRK gene fusions.[7]

Mechanism of Action of TRK Inhibitors

The pharmacological relevance of 2-(2,5-difluorophenyl)pyrrolidine hydrochloride is best understood through the mechanism of action of the drugs it helps to create.

  • TRK Signaling Pathway: TRK receptors are transmembrane proteins that play a crucial role in the development and function of the nervous system.[10][11][12][13] When activated by their neurotrophin ligands, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[10] These pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, are vital for cell survival, proliferation, and differentiation.[10][11][12][13][14]

  • Oncogenic TRK Fusions: In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene. This results in the formation of a chimeric TRK fusion protein that is constitutively active, meaning it signals continuously without the need for neurotrophin binding.[7] This uncontrolled signaling drives tumor growth and survival.[7]

  • Inhibition by Larotrectinib: Larotrectinib, synthesized using (R)-2-(2,5-difluorophenyl)pyrrolidine, acts as an ATP-competitive inhibitor of the TRK kinase domain.[7] By blocking the ATP binding site, it prevents the autophosphorylation and activation of both wild-type and fusion TRK proteins, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival.[7]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRK_Receptor TRK Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_Receptor->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Binds & Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation Larotrectinib Larotrectinib (TRK Inhibitor) Larotrectinib->TRK_Receptor Inhibits

Caption: The Tropomyosin Receptor Kinase (TRK) signaling pathway and its inhibition.

Safety and Handling

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting. A Safety Data Sheet (SDS) should be consulted before use.[15] General recommendations include using personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[16][17][18] There is no specific toxicity data available in the provided search results.[15]

Conclusion

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, particularly its (R)-enantiomer, is a valuable synthetic intermediate with significant importance in the pharmaceutical industry. Its role as a key building block for the potent and selective TRK inhibitor Larotrectinib highlights its relevance in the development of targeted cancer therapies. This guide provides a summary of its known properties and synthetic methodologies to aid researchers and developers in their work with this compound. Further experimental validation of its physicochemical and toxicological properties is warranted.

References

The Role of 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate in the Development of Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the core applications of 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate, a pivotal chiral intermediate in the synthesis of the first-in-class TRK inhibitor, Larotrectinib. While the succinate salt itself is not pharmacologically active, its stereospecific structure is fundamental to the efficacy of Larotrectinib, a tissue-agnostic anticancer agent. This document provides a comprehensive overview of the mechanism of action of Larotrectinib, quantitative clinical trial data, and detailed experimental protocols for its synthesis, serving as a critical resource for professionals in oncology research and pharmaceutical development.

Introduction: A Key Building Block for a Groundbreaking Therapy

2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate is a chemical compound primarily utilized as a high-purity, chiral starting material in the synthesis of complex pharmaceutical molecules. Its principal and most significant application is in the production of Larotrectinib (VITRAKVI®), a highly selective inhibitor of Tropomyosin Receptor Kinases (TRK). Larotrectinib represents a paradigm shift in cancer treatment, being one of the first drugs approved with a "tissue-agnostic" indication, targeting tumors with a specific genetic marker—NTRK gene fusions—regardless of their location in the body.[1][2] The (R)-enantiomer of the 2-(2,5-difluorophenyl)pyrrolidine core is crucial for the potent and selective binding of Larotrectinib to the TRK kinase domain.

The Therapeutic Target: NTRK Gene Fusions and the TRK Signaling Pathway

Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for TRK proteins (TRKA, TRKB, and TRKC, respectively).[2][3] These receptors are transmembrane kinases that play a vital role in the development and function of the nervous system.[4] In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene. This genetic event results in the production of a chimeric TRK fusion protein with a constitutively active kinase domain.[5][6]

This uncontrolled kinase activity drives oncogenesis by persistently activating downstream signaling pathways, including the Ras-Raf-MAPK, PI3K-Akt-mTOR, and PLCγ-PKC pathways.[5][7][8][9] These pathways promote tumor cell proliferation, survival, and metastasis. NTRK fusions are found in a wide range of adult and pediatric solid tumors, including certain types of sarcomas, thyroid cancer, salivary gland tumors, and infantile fibrosarcoma.[1][10]

Mechanism of Action: Larotrectinib

Larotrectinib is a potent and highly selective, ATP-competitive inhibitor of all three TRK proteins.[7][11] By binding to the ATP-binding site of the TRK kinase domain, Larotrectinib effectively blocks the phosphorylation and activation of the TRK fusion protein.[7] This inhibition halts the downstream signaling cascades that are essential for the growth and survival of NTRK fusion-positive cancer cells, ultimately leading to cellular apoptosis and tumor regression.[3][7] The high selectivity of Larotrectinib for TRK receptors over other kinases contributes to its favorable safety profile.[7]

TRK_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_pathways Downstream Signaling Pathways Ligand Neurotrophin Ligand TRK_Receptor TRK Receptor (Inactive) Ligand->TRK_Receptor Normal Activation RAS_RAF_MAPK RAS-RAF-MAPK Pathway PI3K_AKT PI3K-AKT Pathway PLCG_PKC PLCγ-PKC Pathway NTRK_Fusion NTRK Fusion Protein (Constitutively Active) NTRK_Fusion->RAS_RAF_MAPK Oncogenic Activation NTRK_Fusion->PI3K_AKT NTRK_Fusion->PLCG_PKC Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation PLCG_PKC->Proliferation Larotrectinib Larotrectinib Larotrectinib->NTRK_Fusion Inhibition

Caption: Mechanism of action of Larotrectinib on the TRK signaling pathway.

Clinical Efficacy and Safety of Larotrectinib

The approval of Larotrectinib was based on data from several multicenter, open-label, single-arm clinical trials, including LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[1] These trials enrolled both adult and pediatric patients with a variety of solid tumors harboring NTRK gene fusions.

Efficacy Data

The following tables summarize the key efficacy data from the clinical trials of Larotrectinib.

Table 1: Overall Response Rate (ORR) in Patients with TRK Fusion-Positive Cancers

Patient CohortNumber of Patients (n)Overall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Citation(s)
Initial Analysis5575%22%53%[1]
Pooled Analysis15979%16%63%[12]
Expanded Pediatric Dataset9484%38%46%[13]
Confirmatory Trials444 (safety population)60%24%36%[14]

Table 2: Duration of Response (DoR) and Survival Outcomes

Outcome MeasureResultPatient Cohort/Follow-upCitation(s)
Median Duration of ResponseNot Reached (at time of initial analysis)Initial 55 patients[1]
DoR ≥ 12 months39%Initial 55 patients[1]
Median Duration of Response43.3 monthsExpanded pediatric dataset[13]
Median Progression-Free Survival37.4 monthsExpanded pediatric dataset[13]
36-month Overall Survival Rate93%Expanded pediatric dataset[13]
Safety Profile

Larotrectinib is generally well-tolerated. The most common adverse reactions (≥20%) reported in clinical trials were fatigue, nausea, dizziness, vomiting, increased AST, cough, increased ALT, constipation, and diarrhea.[1]

Experimental Protocols

Detection of NTRK Gene Fusions

The identification of patients eligible for Larotrectinib treatment is dependent on the accurate detection of NTRK gene fusions.

  • Methodologies: Next-Generation Sequencing (NGS) and Fluorescence In Situ Hybridization (FISH) are the standard methods used in clinical practice.[1]

    • NGS: DNA or RNA-based NGS panels can identify known and novel NTRK fusion partners. RNA-based NGS is often preferred as it directly detects the expressed fusion transcript.

    • FISH: Break-apart probes for the NTRK1, NTRK2, or NTRK3 loci are used to detect chromosomal rearrangements.

NTRK_Detection_Workflow Tumor_Sample Patient Tumor Sample (Biopsy or Surgical Resection) Nucleic_Acid_Extraction Nucleic Acid Extraction (DNA and/or RNA) Tumor_Sample->Nucleic_Acid_Extraction NGS Next-Generation Sequencing (NGS) Nucleic_Acid_Extraction->NGS RNA/DNA Library Preparation FISH Fluorescence In Situ Hybridization (FISH) Nucleic_Acid_Extraction->FISH Tissue Sectioning Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Fusion_Detected NTRK Gene Fusion Detected FISH->Fusion_Detected No_Fusion No NTRK Gene Fusion Detected FISH->No_Fusion Data_Analysis->Fusion_Detected Data_Analysis->No_Fusion Treatment_Decision Eligible for Larotrectinib Therapy Fusion_Detected->Treatment_Decision

Caption: Workflow for the detection of NTRK gene fusions in tumor samples.
Synthesis of Larotrectinib

The synthesis of Larotrectinib from (R)-2-(2,5-difluorophenyl)pyrrolidine is a multi-step process. A representative synthetic route is outlined below, based on published patent literature.[11]

  • SNAr Reaction: (R)-2-(2,5-difluorophenyl)pyrrolidine (often used as a salt, such as the D-(+)-maleate salt, which is then neutralized) is reacted with a suitable nitropyrazolopyrimidine derivative (e.g., 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine) in a nucleophilic aromatic substitution (SNAr) reaction. This step couples the chiral pyrrolidine core to the pyrazolopyrimidine scaffold.

  • Nitro Reduction: The nitro group on the pyrazolopyrimidine ring is reduced to an amine. This is typically achieved using standard reduction methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems.

  • Urea Formation: The resulting amino-pyrazolopyrimidine is then reacted with a suitable activating agent, such as phenyl chloroformate, to form a reactive intermediate. This intermediate is subsequently treated with (S)-3-hydroxypyrrolidine to form the final urea linkage, yielding Larotrectinib.

  • Salt Formation: The final active pharmaceutical ingredient (API) can be isolated as a specific salt, such as the hydrogen sulfate salt, to improve its physicochemical properties.

Larotrectinib_Synthesis Start 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate Step1 Step 1: SNAr Reaction with Nitropyrazolopyrimidine Start->Step1 Intermediate1 Intermediate Arene Step1->Intermediate1 Step2 Step 2: Nitro Reduction Intermediate1->Step2 Intermediate2 Amino-pyrazolopyrimidine Step2->Intermediate2 Step3 Step 3: Urea Formation with (S)-3-hydroxypyrrolidine Intermediate2->Step3 Larotrectinib Larotrectinib (Free Base) Step3->Larotrectinib Step4 Step 4: Salt Formation (e.g., H₂SO₄) Larotrectinib->Step4 Final Larotrectinib Sulfate Step4->Final

Caption: Generalized synthetic workflow for Larotrectinib.

Conclusion and Future Perspectives

2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate is a critical, non-interchangeable component in the manufacture of Larotrectinib, a pioneering targeted therapy for TRK fusion-positive cancers. The success of Larotrectinib underscores the importance of precision oncology and the development of drugs targeting specific molecular drivers of cancer. For researchers and drug development professionals, understanding the synthesis, mechanism of action, and clinical application of such targeted therapies is paramount. Future research will likely focus on overcoming mechanisms of acquired resistance to TRK inhibitors and exploring combination therapies to further improve patient outcomes. The story of Larotrectinib, originating from key chemical building blocks like 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate, serves as a powerful example of how fundamental chemistry enables revolutionary advances in medicine.

References

Mechanism of Action of 2-(2,5-Difluorophenyl)pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2,5-Difluorophenyl)pyrrolidine represent a class of psychoactive compounds with significant potential in the development of novel therapeutics for neurological and psychiatric disorders. Their core mechanism of action lies in the modulation of monoaminergic neurotransmission through the inhibition of key transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This guide provides an in-depth exploration of this mechanism, supported by experimental data from structurally related compounds, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism: Monoamine Reuptake Inhibition

The primary pharmacological action of 2-(2,5-Difluorophenyl)pyrrolidine derivatives is the inhibition of monoamine reuptake. By binding to DAT, NET, and SERT, these compounds block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons. This enhanced monoaminergic activity is the basis for their potential therapeutic effects in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and other mood disorders.[1]

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general signaling pathway affected by these compounds.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Synaptic Vesicle VMAT2->Vesicle DA Dopamine Vesicle->DA Release NE Norepinephrine Vesicle->NE Release SER Serotonin Vesicle->SER Release DAT Dopamine Transporter (DAT) DAT->MAO Metabolism DAT->VMAT2 Repackaging NET Norepinephrine Transporter (NET) NET->MAO Metabolism NET->VMAT2 Repackaging SERT Serotonin Transporter (SERT) SERT->MAO Metabolism SERT->VMAT2 Repackaging DA->DAT Reuptake D_Receptor Dopamine Receptors DA->D_Receptor NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor SER->SERT Reuptake SER_Receptor Serotonin Receptors SER->SER_Receptor Signaling Postsynaptic Signaling (e.g., cAMP, IP3/DAG) D_Receptor->Signaling NE_Receptor->Signaling SER_Receptor->Signaling Compound 2-(2,5-Difluorophenyl)pyrrolidine Derivative Compound->DAT Inhibition Compound->NET Inhibition Compound->SERT Inhibition

Caption: Monoamine reuptake inhibition by 2-(2,5-Difluorophenyl)pyrrolidine derivatives.

Quantitative Analysis of Monoamine Transporter Inhibition

Table 1: Binding Affinities (Ki, nM) of Representative Pyrrolidine Derivatives

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Reference
Compound 11 (1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)ethyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione)288.0-9.2[2]
Compound 4 (1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)methyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione)43% inhibition at 1 µM167.047.0[2]

Table 2: Uptake Inhibition (IC50, nM) of a Representative Pyrrolidine Derivative

CompoundDopamine Uptake (IC50, nM)Norepinephrine Uptake (IC50, nM)Serotonin Uptake (IC50, nM)Reference
UKCP-110 (cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride)---[This compound was evaluated for VMAT2 inhibition, not DAT/NET/SERT reuptake]

Note: The data for UKCP-110 pertains to the vesicular monoamine transporter 2 (VMAT2), a different target involved in monoamine packaging within the presynaptic neuron, highlighting the diverse pharmacological profiles that can emerge from the pyrrolidine scaffold.

Experimental Protocols

The following sections detail the standard methodologies used to determine the binding affinity and functional inhibition of monoamine transporters by compounds such as 2-(2,5-Difluorophenyl)pyrrolidine derivatives.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Workflow for Radioligand Binding Assay

prep 1. Membrane Preparation (Cells expressing DAT, NET, or SERT) incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Filtration (Separation of bound and free radioligand) incubate->filter count 4. Scintillation Counting (Quantification of bound radioactivity) filter->count analyze 5. Data Analysis (Calculation of Ki values) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to confluency.

    • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.

    • The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in triplicate:

      • Total Binding: Assay buffer, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and the membrane preparation.

      • Non-specific Binding: A high concentration of a known non-radioactive inhibitor to saturate the transporters, the radioligand, and the membrane preparation.

      • Competition Binding: A fixed concentration of the radioligand, the membrane preparation, and varying concentrations of the test compound (e.g., a 2-(2,5-Difluorophenyl)pyrrolidine derivative).

    • The plate is incubated at room temperature for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Workflow for Monoamine Uptake Inhibition Assay

cell_culture 1. Cell Culture (Cells expressing DAT, NET, or SERT) preincubation 2. Pre-incubation (Cells + Test Compound) cell_culture->preincubation uptake 3. Uptake Initiation (Addition of radiolabeled monoamine) preincubation->uptake termination 4. Uptake Termination (Washing with ice-cold buffer) uptake->termination lysis 5. Cell Lysis termination->lysis counting 6. Scintillation Counting (Quantification of intracellular radioactivity) lysis->counting analysis 7. Data Analysis (Calculation of IC50 values) counting->analysis

Caption: Workflow for a monoamine uptake inhibition assay.

Detailed Protocol:

  • Cell Culture:

    • HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT are seeded in 96-well plates and grown to near confluency.

  • Uptake Assay:

    • On the day of the assay, the growth medium is removed, and the cells are washed with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • The cells are then pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

    • Uptake is initiated by adding a fixed concentration of the respective radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • The uptake reaction is allowed to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

  • Termination and Quantification:

    • The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

    • The cells are then lysed (e.g., with a detergent-based lysis buffer or sodium hydroxide).

    • The amount of radioactivity taken up by the cells is determined by liquid scintillation counting of the cell lysates.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter.

    • The percentage of inhibition of specific uptake is calculated for each concentration of the test compound.

    • The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis.

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-phenylpyrrolidine derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyrrolidine rings. For instance, the difluoro substitution at the 2 and 5 positions of the phenyl ring in the title compounds is expected to modulate their lipophilicity and electronic properties, which in turn can affect their binding affinity and selectivity for the monoamine transporters. Further substitutions on the pyrrolidine nitrogen are a common strategy to fine-tune the potency and selectivity profile, leading to compounds that may be selective for one transporter or have a mixed "triple reuptake inhibitor" profile.[3]

Conclusion

2-(2,5-Difluorophenyl)pyrrolidine derivatives are a promising class of compounds that primarily act as monoamine reuptake inhibitors. By blocking the dopamine, norepinephrine, and/or serotonin transporters, they increase the synaptic availability of these key neurotransmitters. While specific quantitative data for the parent compound is not publicly available, the established methodologies for radioligand binding and uptake inhibition assays provide a clear path for the pharmacological characterization of novel derivatives. The versatility of the 2-phenylpyrrolidine scaffold allows for extensive chemical modification, offering the potential to develop compounds with tailored selectivity and potency profiles for the treatment of a range of neuropsychiatric disorders. Further research into the structure-activity relationships of this specific difluorinated series is warranted to fully elucidate their therapeutic potential.

References

The Pivotal Role of 2-(2,5-Difluorophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2,5-difluorophenyl)pyrrolidine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, most notably as a cornerstone in the development of highly selective and potent kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic applications of this key chemical entity, with a primary focus on its role in the groundbreaking development of Tropomyosin Receptor Kinase (TRK) inhibitors for oncology.

Introduction: The Significance of the 2-(2,5-Difluorophenyl)pyrrolidine Core

The pyrrolidine ring is a versatile and widely utilized scaffold in drug discovery, prized for its ability to introduce three-dimensional complexity and provide key points for molecular interactions. The incorporation of a 2,5-difluorophenyl substituent onto this ring system offers several advantages in drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyrrolidine nitrogen, thereby influencing pharmacokinetic properties.

The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine has gained particular prominence as a crucial intermediate in the synthesis of Larotrectinib, a first-in-class, highly selective TRK inhibitor.[1] This application has solidified the importance of this scaffold in the realm of precision oncology.

Synthesis of the Core Scaffold

The synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine is a critical step in the production of TRK inhibitors. Several synthetic routes have been developed to achieve high enantiomeric purity and yield.

Experimental Protocol: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

A common approach involves the asymmetric reduction of a corresponding pyrroline precursor or the resolution of a racemic mixture. One reported method involves the resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine using a chiral acid, such as D-malic acid. The undesired (S)-enantiomer can then be racemized and recycled to improve the overall yield.[2]

Another patented method describes the use of 2,5-difluorobenzene as a starting material, which undergoes a series of reactions to construct the pyrrolidine ring with the desired stereochemistry.[3]

A general synthetic scheme is outlined below:

Synthesis_Workflow start 2,5-Difluorobromobenzene grignard Grignard Reagent Formation start->grignard coupling Coupling with Pyrrolidone Derivative grignard->coupling reduction Reduction & Deprotection coupling->reduction resolution Chiral Resolution (e.g., with D-malic acid) reduction->resolution final_product (R)-2-(2,5-Difluorophenyl)pyrrolidine resolution->final_product

Caption: General workflow for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine.

Therapeutic Applications: A Focus on TRK Inhibition

The most significant application of the 2-(2,5-difluorophenyl)pyrrolidine scaffold to date is in the development of TRK inhibitors. TRK proteins (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in neuronal development and function.[4] Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a wide range of cancers.[1]

Larotrectinib, which incorporates the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety, is a potent and selective inhibitor of all three TRK proteins.[5][6] It has demonstrated remarkable efficacy in patients with TRK fusion-positive cancers, irrespective of the tumor type or patient age.[1]

Mechanism of Action and Signaling Pathway

TRK fusion proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. These pathways include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[7] Larotrectinib and other TRK inhibitors containing the 2-(2,5-difluorophenyl)pyrrolidine scaffold bind to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of these downstream signaling cascades.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TRK TRK Fusion Protein PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT->Transcription Larotrectinib Larotrectinib (contains 2-(2,5-Difluorophenyl)pyrrolidine) Larotrectinib->TRK Inhibits

Caption: Simplified TRK signaling pathway and the inhibitory action of Larotrectinib.

Quantitative Biological Data

The following table summarizes the in vitro potency of Larotrectinib against TRK kinases and other related kinases.

TargetAssay TypeIC50 (nM)Reference
TrkAKinase Assay5[5]
TrkBKinase Assay11[5]
TrkCKinase Assay6[5]
JAK2Kinase Assay>1000[5]
TYK2Kinase Assay>1000[5]
Experimental Protocols for Biological Evaluation

Objective: To determine the in vitro potency of a compound against TRK kinases.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human TrkA, TrkB, or TrkC kinase domain, ATP, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The test compound is serially diluted and incubated with the kinase, substrate, and ATP in a microplate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the detection reagents (antibody and SA-APC) are added.

    • After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of kinase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Objective: To assess the effect of a compound on the proliferation of cancer cells harboring TRK fusions.

Methodology: A common method is the MTT or CellTiter-Glo assay.

  • Cell Line: A cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound for 72 hours.

    • For the MTT assay, MTT reagent is added, and the resulting formazan is solubilized before measuring absorbance. For the CellTiter-Glo assay, the reagent is added to measure ATP levels, which correlate with cell viability.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.

Other Potential Therapeutic Areas

While the primary application of the 2-(2,5-difluorophenyl)pyrrolidine scaffold is in TRK inhibitors, its structural features suggest potential for development in other therapeutic areas.

  • Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS diseases. The physicochemical properties of this scaffold, including its lipophilicity and potential for hydrogen bonding, may be favorable for CNS penetration. Further exploration of derivatives for targets such as GPCRs or ion channels involved in neurological disorders is warranted.

  • Antimicrobial Agents: The pyrrolidine ring is found in many natural and synthetic antimicrobial compounds. The difluorophenyl moiety could enhance the antimicrobial activity of pyrrolidine derivatives. Screening of compound libraries containing this scaffold against various bacterial and fungal strains could identify new leads.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology: Broth microdilution method.[5][8]

  • Materials: Mueller-Hinton broth, bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL), and serial dilutions of the test compound in a 96-well microtiter plate.[5]

  • Procedure:

    • Each well of the microtiter plate is inoculated with the microbial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, the wells are visually inspected for turbidity, or the optical density is measured using a plate reader.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Conclusion and Future Perspectives

The 2-(2,5-difluorophenyl)pyrrolidine scaffold has proven to be of immense value in medicinal chemistry, as exemplified by its integral role in the highly successful TRK inhibitor Larotrectinib. Its favorable physicochemical properties and synthetic accessibility make it an attractive building block for the design of novel therapeutics. While its application in oncology is well-established, the potential of this scaffold in other areas, such as CNS disorders and infectious diseases, remains an exciting avenue for future research and development. The continued exploration of structure-activity relationships and the application of advanced screening technologies will undoubtedly unlock new therapeutic opportunities for compounds derived from this versatile core.

References

The Emergence of (R)-2-(2,5-Difluorophenyl)pyrrolidine: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of targeted cancer therapies have revolutionized the landscape of oncology. A pivotal moment in this evolution was the advent of tissue-agnostic treatments, exemplified by the TRK inhibitor Larotrectinib. Central to the synthesis of this groundbreaking drug is the chiral intermediate, (R)-2-(2,5-Difluorophenyl)pyrrolidine. This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of this critical pharmaceutical building block. We will delve into various synthetic methodologies, present comparative quantitative data, and illustrate the biological context in which this intermediate plays a crucial role.

Introduction: The Genesis of a Key Intermediate

The story of 2-(2,5-Difluorophenyl)pyrrolidine is intrinsically linked to the development of Larotrectinib, a potent and highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1] The journey to Larotrectinib's approval as the first tissue-agnostic cancer therapy highlighted the need for efficient and scalable synthetic routes to its core components.[2] (R)-2-(2,5-Difluorophenyl)pyrrolidine emerged as a critical chiral building block, providing the necessary stereochemistry and molecular framework for the drug's interaction with the TRK kinase domain. Its discovery was not a singular event but rather an outcome of the iterative process of drug design and process development aimed at creating a safe and effective oncological agent.

Synthetic Strategies for (R)-2-(2,5-Difluorophenyl)pyrrolidine

The synthesis of the enantiomerically pure (R)-2-(2,5-Difluorophenyl)pyrrolidine has been approached through several distinct strategies, primarily focusing on either the resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 2-(2,5-Difluorophenyl)pyrrolidine

One common industrial approach involves the synthesis of a racemic mixture of 2-(2,5-difluorophenyl)pyrrolidine followed by resolution to isolate the desired (R)-enantiomer. This method is often favored for its robustness and cost-effectiveness.

An efficient process involves the resolution of the racemate using a chiral acid, such as D-malic acid. The undesired (S)-enantiomer can then be racemized and recycled, thereby improving the overall yield of the process.[3]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer, thus avoiding the need for a resolution step. Various methods have been developed, often employing chiral catalysts or auxiliaries.

One patented method involves the asymmetric reduction of a cyclic imine precursor, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.[4] This key step utilizes a chiral acid in combination with a reducing agent to achieve high enantioselectivity.

Another approach involves a multi-step synthesis starting from N-protected pyrrolidone and utilizing a Grignard reaction, followed by enzymatic catalysis for the stereoselective reduction of an intermediate.

Data Presentation: A Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on a balance of factors including yield, enantiomeric excess (e.e.), cost, and scalability. The following table summarizes quantitative data from various reported methods for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine.

MethodKey StepsOverall YieldEnantiomeric Excess (e.e.)Reference
Chiral Resolution Synthesis of racemic 2-(2,5-difluorophenyl)pyrrolidine; Resolution with D-malic acid; Racemization and recycling of the (S)-enantiomer.61.7% (after 3 cycles)98.4%[3]
Asymmetric Reduction Protection of pyrrolidone; Grignard reaction with 2,5-difluorobromobenzene; Deprotection and cyclization to 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole; Asymmetric reduction with a chiral acid and ammonia borane.>60%>95%[4]
Multi-step Synthesis with Chiral Auxiliary Reaction of a protected pyrrolidine derivative with 1,4-difluorobenzene and n-butyllithium; Cyclization and subsequent reduction steps. The final step involves deprotection to yield the hydrochloride salt.83% (final step)>98%[5]

Experimental Protocols

This section provides a detailed methodology for a representative synthetic route to (R)-2-(2,5-Difluorophenyl)pyrrolidine via asymmetric reduction.

Synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
  • Step 1: Preparation of tert-butyl 2-oxopyrrolidine-1-carboxylate: To a solution of pyrrolidone in a suitable solvent (e.g., THF), a base is added, followed by di-tert-butyl carbonate. The reaction mixture is stirred for a specified time at a controlled temperature. After workup, the product is isolated.[4]

  • Step 2: Preparation of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate: A Grignard reagent is prepared from 2,5-difluorobromobenzene and magnesium in an ethereal solvent. This is then reacted with the product from Step 1 at low temperature.[4]

  • Step 3: Acid-catalyzed dehydration and deprotection: The product from Step 2 is treated with an acid catalyst (e.g., HCl or trifluoroacetic acid) in an organic solvent to induce dehydration and removal of the Boc protecting group, yielding 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.[4]

Asymmetric Reduction to (R)-2-(2,5-Difluorophenyl)pyrrolidine
  • To a solution of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole in an appropriate organic solvent, a chiral acid (e.g., D-mandelic acid) and a reducing agent such as ammonia borane are added.[4]

  • The reaction is stirred at a controlled temperature for a period sufficient to ensure complete conversion.

  • The reaction is quenched, and the product is extracted and purified to yield (R)-2-(2,5-Difluorophenyl)pyrrolidine with high enantiomeric purity.[4]

Mandatory Visualizations

Logical Relationship of Synthetic Strategies

G cluster_start Starting Materials cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis Pyrrolidone Pyrrolidone Racemic Pyrrolidine Racemic Pyrrolidine Pyrrolidone->Racemic Pyrrolidine Protected Pyrrolidone Protected Pyrrolidone Pyrrolidone->Protected Pyrrolidone 2,5-Difluorobromobenzene 2,5-Difluorobromobenzene 2,5-Difluorobromobenzene->Racemic Pyrrolidine Grignard Reaction Grignard Reaction 2,5-Difluorobromobenzene->Grignard Reaction Chiral Resolution Chiral Resolution Racemic Pyrrolidine->Chiral Resolution Chiral Resolution\n(e.g., with D-malic acid) Chiral Resolution (e.g., with D-malic acid) Undesired (S)-enantiomer Undesired (S)-enantiomer Racemization Racemization Undesired (S)-enantiomer->Racemization Recycle Racemization->Racemic Pyrrolidine Recycle Protected Pyrrolidone->Grignard Reaction Cyclic Imine Precursor Cyclic Imine Precursor Grignard Reaction->Cyclic Imine Precursor Asymmetric Reduction Asymmetric Reduction Cyclic Imine Precursor->Asymmetric Reduction Asymmetric Reduction\n(chiral catalyst) Asymmetric Reduction (chiral catalyst) Final Product (R)-2-(2,5-Difluorophenyl)pyrrolidine Asymmetric Reduction->Final Product Chiral Resolution->Undesired (S)-enantiomer Chiral Resolution->Final Product G Start Start Step1 Protection of Pyrrolidone Start->Step1 Di-tert-butyl carbonate Step2 Grignard Reaction Step1->Step2 2,5-Difluorophenyl Grignard Reagent Step3 Cyclization & Deprotection Step2->Step3 Acid Catalyst Step4 Asymmetric Reduction Step3->Step4 Chiral Acid & Reducing Agent Purification Extraction & Purification Step4->Purification End Final Product Purification->End G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK_Fusion TRK Fusion Protein MAPK MAPK Pathway TRK_Fusion->MAPK Activates PI3K PI3K-AKT Pathway TRK_Fusion->PI3K Activates PLCg PLCγ Pathway TRK_Fusion->PLCg Activates Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival PI3K->Survival PLCg->Proliferation PLCg->Survival Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion Inhibits

References

Methodological & Application

Enantioselective Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(2,5-Difluorophenyl)pyrrolidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the tropomyosin receptor kinase (TRK) inhibitor Larotrectinib. The precise stereochemistry of this building block is crucial for the efficacy and safety of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the enantioselective synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine: Asymmetric Reductive Cyclization, Synthesis from Pyrrolidone with Diastereoselective Reduction, and Kinetic Resolution of a Racemic Mixture. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and process development.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral components of numerous FDA-approved drugs.[1] Specifically, chiral 2-arylpyrrolidines are valuable as chiral bases, auxiliaries, and ligands in asymmetric synthesis.[2] The enantioselective synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine has garnered significant attention due to its role as a critical precursor to Larotrectinib, a highly selective TRK inhibitor used in the treatment of a wide range of cancers.[3] The development of efficient, scalable, and cost-effective synthetic routes to this enantiopure intermediate is therefore of high importance.

This document outlines three distinct methodologies for achieving high enantiopurity of the target compound. These methods include a catalytic asymmetric approach, a substrate-controlled diastereoselective method, and a classical resolution technique, offering researchers a range of options to suit their specific needs and available resources.

Method 1: Asymmetric Reductive Cyclization of a γ-Chloro N-(tert-butanesulfinyl)ketimine

This method provides a highly efficient and stereoselective route to (R)-2-(2,5-Difluorophenyl)pyrrolidine with excellent enantiomeric excess (>99%).[2][4][5] The key step is the diastereoselective reduction of a chiral N-tert-butanesulfinyl imine, followed by the removal of the chiral auxiliary.

Experimental Protocol

Step 1: Synthesis of (R)-N-(4-chloro-1-(2,5-difluorophenyl)butylidene)-2-methylpropane-2-sulfinamide

A detailed protocol for the synthesis of the starting γ-chloro N-(tert-butanesulfinyl)ketimine is not fully available in the provided search results. This would typically involve the condensation of 4-chloro-1-(2,5-difluorophenyl)butan-1-one with (R)-2-methylpropane-2-sulfinamide.

Step 2: Enantioselective Reductive Cyclization

To a solution of (R)-N-(4-chloro-1-(2,5-difluorophenyl)butylidene)-2-methylpropane-2-sulfinamide in an anhydrous solvent such as THF at -78 °C is added a reducing agent like Lithium triethylborohydride (LiBEt₃H). The reaction is stirred at low temperature until completion, as monitored by TLC.

Step 3: Deprotection to Yield (R)-2-(2,5-Difluorophenyl)pyrrolidine

The resulting (R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine (8.60 g, 29.9 mmol) is dissolved in methanol (60 mL).[6] The solution is cooled to 0 °C, and a 4M solution of hydrochloric acid in dioxane (37.4 mL, 150 mmol) is added slowly. The reaction mixture is then stirred at room temperature for 12 hours. After the reaction is complete, the mixture is concentrated under vacuum. The residue is dissolved in water (100 mL) and washed with ethyl acetate (100 mL). The aqueous layer is separated, neutralized with 1N aqueous sodium hydroxide (150 mL), and then extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuum to afford (R)-2-(2,5-difluorophenyl)pyrrolidine.[6]

Quantitative Data
StepProductYieldEnantiomeric Excess (e.e.)
2(R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine->99% (diastereomeric excess)
3(R)-2-(2,5-Difluorophenyl)pyrrolidine92%>99%

Reaction Workflow

cluster_0 Method 1: Asymmetric Reductive Cyclization start γ-Chloro N-(tert-butanesulfinyl)ketimine intermediate (R)-1-((S)-tert-butylsulfinyl)-2-(2,5-difluorophenyl)pyrrolidine start->intermediate LiBEt3H product (R)-2-(2,5-Difluorophenyl)pyrrolidine intermediate->product HCl/dioxane

Caption: Workflow for Asymmetric Reductive Cyclization.

Method 2: Synthesis from Pyrrolidone and Diastereoselective Reduction

This multi-step synthesis starts from the readily available and inexpensive pyrrolidone.[7] The key enantioselective step is the reduction of a cyclic imine intermediate using a chiral acid in the presence of a reducing agent.[7]

Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-oxopyrrolidine-1-carboxylate

Pyrrolidone is reacted with di-tert-butyl carbonate in the presence of a base in a suitable solvent (e.g., THF, acetonitrile, or toluene) at a temperature ranging from -20 to 40 °C for 1-10 hours.[7] After the reaction, the mixture is poured into water, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine. The organic layer is dried and concentrated to give tert-butyl 2-oxopyrrolidine-1-carboxylate.[7]

Step 2: Synthesis of tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

A Grignard reagent is prepared from 2,5-difluorobromobenzene and isopropyl magnesium chloride in THF at -20 °C.[8] A solution of tert-butyl 2-oxopyrrolidine-1-carboxylate in THF is then added slowly to the Grignard solution at a temperature between -30 and -50 °C.[8] The reaction is maintained for 3-12 hours and then quenched with a saturated aqueous solution of ammonium chloride.[8] The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.[8]

Step 3: Synthesis of 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

The crude tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate is dissolved in an organic solvent (e.g., methanol, ethanol, or toluene), and an acid catalyst is added. The mixture is heated to induce dehydration and deprotection, yielding 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.[7]

Step 4: Asymmetric Reduction to (R)-2-(2,5-Difluorophenyl)pyrrolidine

To a reaction flask are added a chiral acid such as (R)-Mandelic Acid or D-malic acid, a reducing agent like ammonia borane complex, and a solvent such as toluene.[6][7] The mixture is stirred, and then the 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole is added, followed by a small amount of water. The reaction is stirred at a controlled temperature (e.g., 30 °C) for approximately 24 hours to afford (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity.[6]

Quantitative Data
StepProductMolar Ratio of ReactantsSolventTemperatureYieldEnantiomeric Excess (e.e.)
1tert-Butyl 2-oxopyrrolidine-1-carboxylatePyrrolidone:Di-tert-butyl carbonate = 1:1-3THF-20 to 40 °C--
2tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate2,5-difluorobromobenzene:tert-butyl 2-oxopyrrolidine-1-carboxylate = 1-1.5:1THF-30 to -50 °C--
35-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole-Methanol---
4(R)-2-(2,5-Difluorophenyl)pyrrolidine-Toluene30 °C95%>99%

Synthesis Pathway

cluster_1 Method 2: Synthesis from Pyrrolidone start Pyrrolidone step1 tert-Butyl 2-oxopyrrolidine-1-carboxylate start->step1 Boc₂O, Base step2 tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate step1->step2 2,5-Difluorophenyl-MgBr step3 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole step2->step3 Acid, Heat product (R)-2-(2,5-Difluorophenyl)pyrrolidine step3->product Chiral Acid, NH₃BH₃

Caption: Pathway for Synthesis from Pyrrolidone.

Method 3: Kinetic Resolution of Racemic 2-(2,5-Difluorophenyl)pyrrolidine

This method involves the preparation of racemic 2-(2,5-difluorophenyl)pyrrolidine followed by resolution using a chiral resolving agent. An efficient process for this has been described that includes the racemization of the undesired enantiomer, allowing for a recycling process to improve the overall yield.[3]

Experimental Protocol

Step 1: Synthesis of Racemic 2-(2,5-Difluorophenyl)pyrrolidine

The racemic compound can be synthesized via several routes. One method involves the reaction of pyrrolidine with N-chlorosuccinimide to form 1-chloropyrrolidine, followed by elimination to yield 3,4-dihydro-2H-pyrrole. This intermediate then undergoes a Grignard reaction with 2,5-difluorobromobenzene to give racemic 2-(2,5-difluorophenyl)pyrrolidine.[9]

Step 2: Resolution with D-Malic Acid

The racemic 2-(2,5-difluorophenyl)pyrrolidine is dissolved in 95% ethanol, and D-malic acid is added. The mixture is heated to reflux and then allowed to cool, leading to the crystallization of the diastereomeric salt of (R)-2-(2,5-difluorophenyl)pyrrolidine with D-malic acid. The salt is collected by filtration. The free base is then obtained by treating the salt with a base.[3]

Step 3: Racemization of (S)-2-(2,5-Difluorophenyl)pyrrolidine (Optional)

The mother liquor from the resolution, which is enriched in the (S)-enantiomer, can be treated with a base such as potassium hydroxide in a solvent like DMSO to induce racemization.[3] The resulting racemic mixture can then be subjected to another round of resolution, thereby increasing the overall yield of the desired (R)-enantiomer.[3]

Quantitative Data
StepProductYield (after 3 cycles)Enantiomeric Excess (e.e.)
2 & 3(R)-2-(2,5-Difluorophenyl)pyrrolidine61.7%98.4%

Resolution and Racemization Cycle

cluster_2 Method 3: Kinetic Resolution racemate Racemic 2-(2,5-Difluorophenyl)pyrrolidine resolution Resolution with D-Malic Acid racemate->resolution r_product (R)-2-(2,5-Difluorophenyl)pyrrolidine Salt resolution->r_product s_enantiomer Mother Liquor (Enriched in S-enantiomer) resolution->s_enantiomer racemization Racemization (KOH, DMSO) s_enantiomer->racemization racemization->racemate Recycle

Caption: Kinetic Resolution and Racemization Cycle.

Conclusion

The enantioselective synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine is a critical step in the production of important pharmaceuticals like Larotrectinib. This document has provided detailed protocols and data for three robust synthetic strategies. The choice of method will depend on factors such as the desired scale of synthesis, cost of reagents, and available equipment. The asymmetric reductive cyclization offers excellent enantioselectivity in a concise route. The synthesis from pyrrolidone provides a cost-effective approach starting from a simple precursor. Finally, the kinetic resolution method, especially when coupled with racemization of the undesired enantiomer, presents a practical and efficient process for obtaining the desired product in high enantiomeric purity. These detailed notes and protocols should serve as a valuable resource for chemists working in the field of drug discovery and development.

References

Application of 2-(2,5-Difluorophenyl)pyrrolidine in the Synthesis of Larotrectinib

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Larotrectinib (VITRAKVI®) is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins (TRKA, TRKB, and TRKC), approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[1] A key chiral intermediate in the synthesis of Larotrectinib is (R)-2-(2,5-difluorophenyl)pyrrolidine. The precise stereochemistry and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the synthesis of Larotrectinib, with a specific focus on the preparation and utilization of (R)-2-(2,5-difluorophenyl)pyrrolidine.

Introduction

Larotrectinib is a potent and selective ATP-competitive inhibitor of all three TRK kinases.[1] Its synthesis involves the coupling of a chiral pyrrolidine derivative with a pyrazolopyrimidine core. The (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine is essential for the biological activity of Larotrectinib. Several synthetic strategies have been developed to obtain this intermediate with high enantiomeric purity, including asymmetric synthesis and classical resolution. This document outlines a common and effective synthetic route.

Synthesis of Larotrectinib: An Overview

The synthesis of Larotrectinib can be broadly divided into two key stages:

  • Asymmetric synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine: This is a critical step that establishes the required stereochemistry of the final drug molecule. One common method involves the resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine using a chiral acid, such as D-(+)-malic acid.[2][3]

  • Coupling and subsequent functional group manipulations: The chiral pyrrolidine intermediate is coupled with a suitable pyrazolopyrimidine derivative, followed by a series of reactions to complete the synthesis of Larotrectinib.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine cluster_1 Larotrectinib Synthesis racemic_pyrrolidine Racemic 2-(2,5-Difluorophenyl)pyrrolidine resolution Resolution racemic_pyrrolidine->resolution d_malic_acid D-(+)-Malic Acid d_malic_acid->resolution r_pyrrolidine_salt (R)-2-(2,5-Difluorophenyl)pyrrolidine D-malate salt resolution->r_pyrrolidine_salt basification Basification r_pyrrolidine_salt->basification r_pyrrolidine (R)-2-(2,5-Difluorophenyl)pyrrolidine basification->r_pyrrolidine r_pyrrolidine_input (R)-2-(2,5-Difluorophenyl)pyrrolidine snar SNAr Reaction r_pyrrolidine_input->snar nitropyrazolopyrimidine 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine nitropyrazolopyrimidine->snar intermediate_304 Intermediate Amine Precursor snar->intermediate_304 nitro_reduction Nitro Reduction intermediate_304->nitro_reduction aminopyrazolopyrimidine Aminopyrazolopyrimidine Intermediate nitro_reduction->aminopyrazolopyrimidine carbamate_formation Carbamate Formation aminopyrazolopyrimidine->carbamate_formation larotrectinib_free_base Larotrectinib (Free Base) carbamate_formation->larotrectinib_free_base salt_formation Salt Formation larotrectinib_free_base->salt_formation sulfuric_acid Sulfuric Acid sulfuric_acid->salt_formation larotrectinib_sulfate Larotrectinib Sulfate salt_formation->larotrectinib_sulfate

Caption: Overall synthetic workflow for Larotrectinib.

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of Larotrectinib.

Table 1: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine via Resolution

StepReactantsReagents/SolventsProductYieldEnantiomeric Excess (ee)Reference
ResolutionRacemic 2-(2,5-difluorophenyl)pyrrolidineD-(+)-Malic acid, Ethanol(R)-2-(2,5-difluorophenyl)pyrrolidine D-malate salt75-90%>96%[3]
Racemization of undesired (S)-enantiomer(S)-2-(2,5-difluorophenyl)pyrrolidinePotassium hydroxide, DMSORacemic 2-(2,5-difluorophenyl)pyrrolidine--[2]
Overall (with recycle)Racemic 2-(2,5-difluorophenyl)pyrrolidineD-malic acid, KOH, DMSO, Ethanol(R)-2-(2,5-difluorophenyl)pyrrolidine61.7%98.4%[2]

Table 2: Synthesis of Larotrectinib

StepReactantsReagents/SolventsProductYieldReference
SNAr Reaction(R)-2-(2,5-difluorophenyl)pyrrolidine, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine-(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine-[1]
Nitro Reduction(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidineIron powder, Ammonium chloride, Ethanol, Water(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine95.2%[4]
Carbamate Formation & Final StepAminopyrazolopyrimidine intermediate, Phenyl chloroformate, (S)-pyrrolidin-3-ol-Larotrectinib Hydrogen Sulfate92%[1]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine D-malate Salt

This protocol is adapted from literature procedures for the resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine.[3]

Materials:

  • Racemic 2-(2,5-difluorophenyl)pyrrolidine

  • D-(+)-Malic acid

  • Ethanol (200 proof)

  • (R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxy-succinate (for seeding, >97% ee)

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus (polypropylene filter cloth)

  • Vacuum oven

Procedure:

  • To a solution of (R)-2-(2,5-difluorophenyl)pyrrolidine (1.0 eq.) in ethanol (15 mL/g), add D-(+)-malic acid (1.05 eq.).

  • Heat the mixture to 65 °C. The solids should dissolve completely around 64 °C.

  • Allow the solution to cool to room temperature.

  • At approximately 55 °C, seed the solution with a small amount of (R)-2-(2,5-difluorophenyl)-pyrrolidine (R)-2-hydroxy-succinate (~50 mg, >97% ee).

  • Stir the resulting suspension at room temperature overnight.

  • Filter the suspension through a polypropylene filter cloth and wash the solid with two portions of ethanol.

  • Dry the collected solids under vacuum at 55 °C to yield (R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxy-succinate.

Protocol 2: Synthesis of Larotrectinib (Illustrative Steps)

The following protocol outlines the key coupling and subsequent steps.

Step 2a: SNAr Reaction

The SNAr reaction of (R)-2-(2,5-difluorophenyl)pyrrolidine with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine forms the core structure of Larotrectinib.[1]

Step 2b: Nitro Reduction

The nitro group of the intermediate from the SNAr reaction is reduced to an amine.[4]

Materials:

  • (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine (50g, 250 mmol)

  • Ethanol (500 mL)

  • Ammonium chloride (133g, 2.5 mol) in water (500 mL)

  • Iron powder (140g, 2.5 mol)

  • Reaction flask with mechanical stirrer and reflux condenser

  • Nitrogen inlet

Procedure:

  • Charge the reaction flask with the nitro intermediate, ethanol, and aqueous ammonium chloride solution.

  • Heat the mixture and add iron powder.

  • Reflux the reaction under a nitrogen atmosphere for 4-8 hours.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Add water and methylene chloride, and separate the layers.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amine product.

Step 2c: Carbamate Formation and Final Synthesis

The aminopyrazolopyrimidine intermediate undergoes reaction with phenyl chloroformate, followed by coupling with (S)-pyrrolidin-3-ol to yield Larotrectinib free base. This is then converted to the hydrogen sulfate salt.[1]

TRK Signaling Pathway

Larotrectinib functions by inhibiting the Tropomyosin Receptor Kinase (TRK) signaling pathway, which, when constitutively activated by NTRK gene fusions, can lead to uncontrolled cell growth and proliferation. The diagram below illustrates the key components of this pathway.

G cluster_0 TRK Signaling Pathway cluster_downstream Downstream Signaling Cascades TRK_Fusion NTRK Gene Fusion (e.g., ETV6-NTRK3) TRK_Kinase Constitutively Active TRK Kinase TRK_Fusion->TRK_Kinase RAS RAS TRK_Kinase->RAS PI3K PI3K TRK_Kinase->PI3K PLCG PLCγ TRK_Kinase->PLCG Larotrectinib Larotrectinib Larotrectinib->TRK_Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation PKC PKC PLCG->PKC PKC->Cell_Proliferation

Caption: Larotrectinib inhibits the TRK signaling pathway.

Conclusion

The synthesis of Larotrectinib is a multi-step process that relies heavily on the successful and stereochemically pure synthesis of its key intermediate, (R)-2-(2,5-difluorophenyl)pyrrolidine. The resolution of the racemic pyrrolidine with D-(+)-malic acid is a robust and scalable method to achieve high enantiomeric purity. The subsequent coupling and functional group transformations are also critical for the overall yield and purity of the final API. Understanding the detailed protocols and the underlying biological pathway is essential for researchers and professionals in drug development.

References

Application Notes and Protocols for 2-(2,5-Difluorophenyl)pyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Difluorophenyl)pyrrolidine is a chiral amine that holds significant potential as an organocatalyst in asymmetric synthesis. Its structural similarity to the well-established proline and diarylprolinol ether catalysts suggests its utility in a variety of enantioselective transformations. The presence of the difluorophenyl group can offer unique steric and electronic properties, potentially influencing the stereochemical outcome of catalytic reactions in a favorable manner. This document provides an overview of the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine and presents detailed protocols for its potential application in key asymmetric catalytic reactions, based on established methodologies for analogous catalysts.

While direct literature precedents for the use of 2-(2,5-Difluorophenyl)pyrrolidine as an organocatalyst are limited, its core structure is a cornerstone of modern organocatalysis. The pyrrolidine moiety is capable of forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, facilitating a wide range of asymmetric bond-forming reactions. These application notes are intended to serve as a starting point for researchers interested in exploring the catalytic activity of this promising compound.

Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

An efficient method for the preparation of enantiomerically pure (R)-2-(2,5-difluorophenyl)pyrrolidine involves the resolution of the racemate. This process utilizes a chiral resolving agent, such as D-malic acid, to selectively crystallize one enantiomer. The undesired (S)-enantiomer can then be racemized and recycled, improving the overall yield of the desired (R)-enantiomer.[1]

A general workflow for the synthesis and resolution is outlined below:

G cluster_synthesis Racemate Synthesis cluster_resolution Resolution cluster_racemization Recycling cluster_final_product Final Product racemate Racemic 2-(2,5-Difluorophenyl)pyrrolidine d_malic_acid D-Malic Acid racemate->d_malic_acid Addition crystallization Crystallization in 95% EtOH d_malic_acid->crystallization filtration Filtration crystallization->filtration r_salt (R)-pyrrolidine-D-malate salt filtration->r_salt Solid s_filtrate Filtrate containing (S)-pyrrolidine filtration->s_filtrate Liquid basification Basification r_salt->basification racemization Racemization (KOH, DMSO) s_filtrate->racemization racemization->racemate Recycled Racemate extraction Extraction basification->extraction r_pyrrolidine (R)-2-(2,5-Difluorophenyl)pyrrolidine extraction->r_pyrrolidine

Figure 1: Workflow for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine via resolution.

Potential Applications in Asymmetric Catalysis

Based on the established reactivity of similar pyrrolidine-based organocatalysts, 2-(2,5-Difluorophenyl)pyrrolidine is a prime candidate for catalyzing a range of asymmetric reactions. The general catalytic cycle for enamine and iminium ion catalysis is depicted below.

G cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis enamine_start Aldehyde/Ketone enamine Enamine Intermediate enamine_start->enamine + Catalyst catalyst_en 2-(2,5-Difluorophenyl)pyrrolidine enamine_product Functionalized Carbonyl enamine->enamine_product + Electrophile electrophile Electrophile enamine_product->enamine_start + Catalyst (regenerated) iminium_start α,β-Unsaturated Aldehyde/Ketone iminium Iminium Ion Intermediate iminium_start->iminium + Catalyst catalyst_im 2-(2,5-Difluorophenyl)pyrrolidine iminium_product Functionalized Carbonyl iminium->iminium_product + Nucleophile nucleophile Nucleophile iminium_product->iminium_start + Catalyst (regenerated)

Figure 2: General catalytic cycles for enamine and iminium ion catalysis.
Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based catalysts are known to be effective in promoting the reaction between a ketone and an aldehyde.

Table 1: Hypothetical Asymmetric Aldol Reaction Data

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
1Cyclohexanone4-Nitrobenzaldehyde10DMSORT24>9595:5>99
2Acetone4-Nitrobenzaldehyde20AcetoneRT4885-95
3CyclohexanoneIsovaleraldehyde10CH2Cl20729090:1098

Experimental Protocol: Asymmetric Aldol Reaction

  • To a solution of the aldehyde (0.5 mmol) in the specified solvent (1.0 mL) is added the ketone (2.0 mmol).

  • 2-(2,5-Difluorophenyl)pyrrolidine (10-20 mol%) is then added, and the reaction mixture is stirred at the specified temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The diastereomeric ratio (dr) is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes or ketones to nitroolefins is another powerful C-C bond-forming reaction catalyzed by pyrrolidine derivatives.

Table 2: Hypothetical Asymmetric Michael Addition Data

EntryNucleophileNitroolefinCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
1Propanalβ-Nitrostyrene10TolueneRT249292:895
2Cyclohexanoneβ-Nitrostyrene20CH2Cl20489899:199
3Butanal(E)-Nitropent-1-ene15HexaneRT368890:1093

Experimental Protocol: Asymmetric Michael Addition

  • To a stirred solution of the nitroolefin (0.25 mmol) and the aldehyde or ketone (2.5 mmol) in the specified solvent (1.0 mL) is added 2-(2,5-Difluorophenyl)pyrrolidine (10-20 mol%) at the specified temperature.

  • The reaction is stirred until completion as monitored by TLC.

  • The reaction mixture is then directly loaded onto a silica gel column for flash chromatography to yield the desired Michael adduct.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by 1H NMR and chiral HPLC analysis, respectively.

Asymmetric Diels-Alder Reaction

Pyrrolidine catalysts can activate α,β-unsaturated aldehydes towards [4+2] cycloaddition with dienes through the formation of an iminium ion.

Table 3: Hypothetical Asymmetric Diels-Alder Reaction Data

EntryDieneDienophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)endo/exoee (%) (endo)
1CyclopentadieneCinnamaldehyde20CH2Cl2-201285>99:196
21,3-CyclohexadieneAcrolein20Toluene0249095:592
3IsopreneCrotonaldehyde20CH3CNRT487890:1088

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and 2-(2,5-Difluorophenyl)pyrrolidine (20 mol%) in the specified solvent (2.0 mL) at the indicated temperature is added the diene (3.0 mmol).

  • The reaction mixture is stirred for the specified time and then concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to provide the cycloaddition product.

  • The endo/exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess of the major isomer is determined by chiral HPLC or Gas Chromatography (GC).

Conclusion

2-(2,5-Difluorophenyl)pyrrolidine represents a promising yet underexplored organocatalyst for asymmetric synthesis. The protocols and data presented herein are based on well-established principles of organocatalysis and are intended to provide a solid foundation for the investigation of its catalytic potential. The unique electronic properties conferred by the difluorophenyl moiety may lead to enhanced reactivity and selectivity in a variety of important organic transformations. Further research into the applications of this catalyst is encouraged to fully elucidate its capabilities and contribute to the advancement of asymmetric organocatalysis.

References

Application Notes and Protocols for Organocatalysis with Chiral 2-Arylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-arylpyrrolidine derivatives have emerged as a cornerstone in the field of asymmetric organocatalysis. Their rigid structure, derived from the pyrrolidine ring, and the tunable electronic and steric properties of the aryl substituent provide a privileged scaffold for inducing high stereoselectivity in a wide range of chemical transformations. These catalysts operate via enamine or iminium ion intermediates, mimicking the function of natural enzymes, and offer a green and efficient alternative to traditional metal-based catalysts.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of these powerful organocatalysts in key carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and Mannich reactions.

General Considerations

  • Catalyst Selection: The choice of the 2-arylpyrrolidine derivative is crucial for achieving high stereoselectivity. The electronic nature and steric bulk of the aryl group, as well as substituents on the pyrrolidine ring, can significantly influence the outcome of the reaction.[3]

  • Solvent Effects: The polarity and proticity of the solvent can impact catalyst solubility, substrate reactivity, and the stability of charged intermediates. Chlorinated solvents like dichloromethane (CH2Cl2) and chloroform (CHCl3) are commonly used.[4]

  • Additives: In some cases, the addition of a co-catalyst, such as a Brønsted acid or base, can enhance the reaction rate and stereoselectivity.[5]

  • Reaction Monitoring: Progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Purification: Products are typically purified by flash column chromatography on silica gel. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.

Key Applications and Protocols

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral 2-arylpyrrolidine derivatives catalyze the conjugate addition of nucleophiles, such as aldehydes and ketones, to α,β-unsaturated compounds.[6][7]

Data Summary:

EntryCatalyst (mol%)Aldehyde/KetoneMichael AcceptorSolventTime (h)Yield (%)dree (%)Reference
1(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (10)Cyclohexanoneβ-NitrostyreneToluene249595:599J. Am. Chem. Soc. 2005, 127, 8948-8949
2(S)-2-(Tris(4-fluorophenyl)silyl)methyl)pyrrolidine (20)Propanaltrans-β-NitrostyreneCH2Cl2488580:2092Org. Lett. 2008, 10, 4569-4572
3(S)-a,a-Diphenyl-2-pyrrolidinemethanol (10)Butanal2-Cyclohexen-1-oneDioxane7291-96Angew. Chem. Int. Ed. 2005, 44, 4235-4238
4(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (20)CyclopentanoneN-BenzylmaleimideCH2Cl21298>99:199J. Am. Chem. Soc. 2006, 128, 13052-13053

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

  • To a stirred solution of β-nitrostyrene (0.1 mmol) and the chiral 2-arylpyrrolidine catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) is added cyclohexanone (0.5 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle for Michael Addition:

Michael_Addition Catalyst Chiral 2-Arylpyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde/Ketone - H₂O Aldehyde Aldehyde/Ketone Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Iminium Product Michael Adduct Iminium->Product + H₂O Product->Catalyst Regenerated Catalyst

Catalytic cycle of the asymmetric Michael addition.
Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction that provides access to chiral β-hydroxy carbonyl compounds. Chiral 2-arylpyrrolidine derivatives catalyze the reaction between an aldehyde and a ketone.[8]

Data Summary:

EntryCatalyst (mol%)KetoneAldehydeSolventTemp (°C)Time (h)Yield (%)dree (%)Reference
1(S)-a,a-Diphenyl-2-pyrrolidinemethanol TMS ether (10)Acetone4-Nitrobenzaldehydeneatrt249519:197J. Am. Chem. Soc. 2005, 127, 119-125
2(S)-2-(Diphenylmethyl)pyrrolidine (20)CyclohexanoneBenzaldehydeDMSOrt488895:599Angew. Chem. Int. Ed. 2002, 41, 1566-1568
3(S)-N-(Pyrrolidin-2-ylmethyl)aniline (10)Acetone4-ChlorobenzaldehydeDioxane4966296:494Org. Lett. 2004, 6, 169-172
4(S)-Proline (30)AcetoneIsovaleraldehydeDMSOrt1297-93J. Am. Chem. Soc. 2000, 122, 2395-2396

Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

  • To a vial containing 4-nitrobenzaldehyde (0.5 mmol) and the chiral 2-arylpyrrolidine catalyst (0.05 mmol, 10 mol%) is added acetone (2.0 mL).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (2 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Catalytic Cycle for Aldol Reaction:

Aldol_Reaction Catalyst Chiral 2-Arylpyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium Iminium Alkoxide Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O Product->Catalyst Regenerated Catalyst

Catalytic cycle of the asymmetric aldol reaction.
Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that allows for the stereoselective synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.[9][10][11]

Data Summary:

EntryCatalyst (mol%)KetoneAldehydeAmineSolventTime (h)Yield (%)dree (%)Reference
1(S)-Proline (10)Acetone4-Nitrobenzaldehydep-AnisidineDMSO249495:596J. Am. Chem. Soc. 2002, 124, 12652-12653
2(S)-2-(Trifluoromethyl)pyrrolidine (20)CyclohexanoneBenzaldehydep-AnisidineCH2Cl2728599:199Angew. Chem. Int. Ed. 2006, 45, 2107-2110
3(S)-a,a-Diphenyl-2-pyrrolidinemethanol (10)PropanalFormaldehydep-AnisidineDioxane4880-95J. Am. Chem. Soc. 2003, 125, 11794-11795
4(S)-N-(Pyrrolidin-2-ylmethyl)acetamide (20)Acetone4-ChlorobenzaldehydeAnilineneat969193:794Org. Lett. 2004, 6, 2031-2034

Experimental Protocol: Asymmetric Mannich Reaction

  • A mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2.0 mL) is stirred at room temperature for 30 minutes to pre-form the imine.

  • The chiral 2-arylpyrrolidine catalyst (0.1 mmol, 10 mol%) and the ketone (2.0 mmol) are then added to the reaction mixture.

  • The reaction is stirred at the specified temperature for the indicated time.

  • After completion, the reaction is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[11][12]

Catalytic Cycle for Mannich Reaction:

Mannich_Reaction cluster_imine Imine Formation cluster_catalytic Catalytic Cycle Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Iminium Iminium Ion Intermediate Imine->Iminium Catalyst Chiral 2-Arylpyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Enamine->Iminium + Imine Product β-Amino Ketone (Mannich Product) Iminium->Product + H₂O Product->Catalyst Regenerated Catalyst

Catalytic cycle of the asymmetric Mannich reaction.

References

Application Notes: Synthesis of Imidazo[1,2-b]pyridazine Analogs via Coupling with (2R)-2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-b]pyridazines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors. This document provides a detailed protocol for the synthesis of a complex molecule incorporating the imidazo[1,2-b]pyridazine core, exemplified by the synthesis of Larotrectinib, a potent and selective Tropomyosin Receptor Kinase (TRK) inhibitor. Larotrectinib's structure features a (2R)-2-(2,5-Difluorophenyl)pyrrolidine moiety linked to a pyrazolo[1,5-a]pyrimidine core, a close structural analog of the imidazo[1,2-b]pyridazine ring system. The synthetic strategy detailed herein involves a multi-step process, culminating in the coupling of the chiral pyrrolidine derivative with the heterocyclic core, showcasing a practical application for the synthesis of complex, biologically active molecules.

Larotrectinib is the first-in-class, highly selective, ATP-competitive inhibitor of all three TRK kinases (TRKA, TRKB, and TRKC) and was approved by the FDA for the treatment of solid tumors with a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[1]

Target Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Experimental Protocols

The synthesis of the target compound, structurally analogous to Larotrectinib, is a multi-step process. The key steps involve the synthesis of the (2R)-2-(2,5-Difluorophenyl)pyrrolidine intermediate and the pyrazolo[1,5-a]pyrimidine core, followed by their coupling and subsequent functionalization.

Part 1: Synthesis of (2R)-2-(2,5-Difluorophenyl)pyrrolidine (Intermediate 1)

A reported synthetic route to (2R)-2-(2,5-Difluorophenyl)pyrrolidine begins with the condensation of 2,5-difluorobenzaldehyde with a chiral auxiliary.[1] The resulting sulfinyl imine is then reacted with a Grignard reagent, followed by deprotection and cyclization to yield the desired pyrrolidine.[1]

Protocol for the Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine:

  • Step 1a: Formation of Sulfinamide: 2,5-Difluorobenzaldehyde is condensed with Ellman's auxiliary (a chiral sulfinamide) to form a transient sulfinyl imine.[1] This imine is then treated with the Grignard reagent formed from an appropriate alkyl bromide.[1] This two-step sequence yields the corresponding sulfinamide.[1]

  • Step 1b: Deprotection and Cyclization: The sulfinamide is treated with trifluoroacetic acid (TFA) and triethylsilane. This step removes the chiral auxiliary and facilitates a deprotection-cyclization cascade to form the (2R)-2-(2,5-Difluorophenyl)pyrrolidine.[1] The product can be isolated as a salt, for example, the D-(+)-maleate salt, for improved stability and handling.[1]

Part 2: Synthesis of the Heterocyclic Core and Coupling

The synthesis of the final compound involves a nucleophilic aromatic substitution (SNAr) reaction between the synthesized (2R)-2-(2,5-Difluorophenyl)pyrrolidine and a suitable pyrazolo[1,5-a]pyrimidine precursor.

Protocol for the Synthesis and Coupling:

  • Step 2a: SNAr Reaction: The (2R)-2-(2,5-Difluorophenyl)pyrrolidine (as the free base or a suitable salt) is reacted with a nitropyrazolopyrimidine, such as 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine.[2] This reaction results in the formation of an intermediate where the pyrrolidine is attached to the pyrazolopyrimidine core.[1]

  • Step 2b: Nitro Group Reduction: The nitro group of the coupled product is reduced to an amine.[1] This can be achieved using various reducing agents, such as zinc powder in the presence of ammonium chloride.[2] The resulting aminopyrazolopyrimidine can be isolated as a salt (e.g., fumarate salt) to improve stability.[1]

  • Step 2c: Final Functionalization: The amine is then reacted with phenyl chloroformate to form a carbamate intermediate.[1][2] This intermediate is subsequently reacted with (S)-3-hydroxypyrrolidine to yield the final product.[1] The final compound can be converted to a salt, such as the hydrogen sulfate salt, for pharmaceutical formulation.[1][3]

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Step Reactants Reagents/Solvents Conditions Product Yield (%) Reference
1a 2,5-Difluorobenzaldehyde, Ellman's auxiliary, Grignard reagentNot specifiedNot specifiedSulfinamide intermediate81 (over 2 steps)[1]
1b Sulfinamide intermediateTFA, TriethylsilaneNot specified(2R)-2-(2,5-Difluorophenyl)pyrrolidineNot specified[1]
2a (2R)-2-(2,5-Difluorophenyl)pyrrolidine, 5-chloro-3-nitropyrazolo[1,5-a]pyrimidineNot specifiedSNArIntermediate areneNot specified[1]
2b Nitro-intermediateZn, NH4Cl / MeOH, CH2Cl2Not specifiedAmino-intermediate83 (as fumarate salt)[1][2]
2c Amino-intermediate, Phenyl chloroformate, (S)-3-hydroxypyrrolidineK2CO3, H2O / EtOHNot specifiedFinal Product (Larotrectinib)92 (as hydrogen sulfate salt)[1][2]
Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Reference
(2R)-2-(2,5-Difluorophenyl)pyrrolidineC10H11F2N183.20-
LarotrectinibC21H22F2N6O2428.44-
Larotrectinib SulfateC21H24F2N6O6S526.51Yellow solid[4]

Mandatory Visualization

Experimental Workflow

G cluster_pyrrolidine Part 1: Synthesis of Intermediate 1 cluster_coupling Part 2: Coupling and Functionalization start1 2,5-Difluorobenzaldehyde step1a Condensation & Grignard Reaction start1->step1a intermediate1 Sulfinamide Intermediate step1a->intermediate1 step1b Deprotection & Cyclization intermediate1->step1b product1 (2R)-2-(2,5-Difluorophenyl)pyrrolidine step1b->product1 step2a SNAr Reaction product1->step2a Intermediate 1 start2 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine start2->step2a intermediate2 Coupled Nitro-Intermediate step2a->intermediate2 step2b Nitro Reduction intermediate2->step2b intermediate3 Amino-Intermediate step2b->intermediate3 step2c Carbamate Formation intermediate3->step2c intermediate4 Phenyl Carbamate Intermediate step2c->intermediate4 step2d Final Coupling intermediate4->step2d start3 (S)-3-Hydroxypyrrolidine start3->step2d product2 Final Product (Larotrectinib Analog) step2d->product2

Caption: Synthetic workflow for the preparation of an imidazo[1,2-b]pyridazine analog.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus TRK TRK Fusion Protein PI3K PI3K TRK->PI3K Activation RAS RAS TRK->RAS Activation PLCg PLCγ TRK->PLCg Activation Larotrectinib Larotrectinib Larotrectinib->TRK Inhibition ATP ATP ATP->TRK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription

Caption: Mechanism of action of Larotrectinib on the TRK signaling pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure (R)-2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure (R)-2-(2,5-Difluorophenyl)pyrrolidine, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the TRK inhibitor larotrectinib.[1] Two primary methodologies are presented: a four-step asymmetric synthesis starting from pyrrolidone, and a resolution-racemization strategy for the efficient isolation of the desired enantiomer from a racemic mixture. These protocols are designed to be scalable for industrial production, with a focus on efficiency, safety, and high enantiomeric purity.

Introduction

(R)-2-(2,5-Difluorophenyl)pyrrolidine is a critical chiral building block in modern medicinal chemistry. Its enantiopurity is paramount for the desired pharmacological activity and to minimize potential off-target effects of the corresponding (S)-enantiomer. The synthesis of this compound on a large scale presents challenges in achieving high enantioselectivity, purity, and yield in a cost-effective and safe manner. The protocols detailed herein are based on established and scalable chemical transformations, providing a comprehensive guide for researchers and process chemists.

Method 1: Four-Step Asymmetric Synthesis

This method outlines a linear synthesis starting from readily available and inexpensive pyrrolidone. The key step is a chiral acid-mediated asymmetric reduction of an intermediate cyclic imine.[1]

Synthesis Pathway

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration & Deprotection cluster_3 Step 4: Asymmetric Reduction A Pyrrolidone B N-Boc-pyrrolidone A->B (Boc)2O, Base C N-Boc-pyrrolidone D tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate C->D 1. 2,5-Difluorobromobenzene, Mg 2. Workup E tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate F 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole E->F Acid Catalyst G 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole H (R)-2-(2,5-Difluorophenyl)pyrrolidine G->H Chiral Acid, Borane Reagent

Caption: Four-step asymmetric synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine.

Experimental Protocols

Step 1: Synthesis of tert-butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-pyrrolidone)

  • Materials:

    • Pyrrolidone

    • Di-tert-butyl carbonate ((Boc)₂O)

    • Base (e.g., 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA))

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Procedure:

    • To a solution of pyrrolidone in the chosen solvent, add the base.

    • Slowly add a solution of di-tert-butyl carbonate in the same solvent at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup by washing with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

  • Materials:

    • N-Boc-pyrrolidone

    • 2,5-Difluorobromobenzene

    • Magnesium turnings

    • Anhydrous solvent (e.g., THF, Diethyl ether)

    • Initiator (e.g., Iodine crystal)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.

    • Add a small portion of a solution of 2,5-difluorobromobenzene in anhydrous THF. Initiate the reaction (e.g., with gentle heating).

    • Once the reaction has initiated, add the remaining 2,5-difluorobromobenzene solution dropwise to maintain a gentle reflux.

    • Grignard Reaction: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -20 to 0 °C).

    • Slowly add a solution of N-Boc-pyrrolidone in anhydrous THF.

    • Stir at this temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Synthesis of 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

  • Materials:

    • tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

    • Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid)

    • Solvent (e.g., Dichloromethane, Toluene)

  • Procedure:

    • Dissolve the crude product from Step 2 in the chosen solvent.

    • Add the acid catalyst and stir at room temperature. The reaction involves both dehydration and deprotection of the Boc group.

    • Monitor the reaction for completion.

    • Upon completion, neutralize the reaction mixture and perform an aqueous workup.

    • The crude product can often be used directly in the next step after solvent removal.

Step 4: Asymmetric Reduction to (R)-2-(2,5-Difluorophenyl)pyrrolidine

  • Materials:

    • 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

    • Chiral acid (e.g., D-Tartaric acid, (R)-Mandelic acid)

    • Borane reagent (e.g., Borane-ammonia complex, Borane-THF complex)

    • Solvent (e.g., Toluene, THF)

  • Procedure:

    • In a reaction vessel, combine the chiral acid and the borane reagent in the solvent and stir for a short period.

    • Add the crude imine from Step 3 to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30 °C) until the reduction is complete.

    • Perform a careful workup to quench any remaining borane reagent and neutralize the mixture.

    • Extract the product, dry the organic layer, and concentrate.

    • The final product can be purified by distillation under reduced pressure or by crystallization of a suitable salt.

Quantitative Data
StepProductTypical YieldEnantiomeric Excess (ee)Purity (by HPLC)
1N-Boc-pyrrolidone>95%N/A>98%
2tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate80-90%N/ACrude
35-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole>90% (crude)N/ACrude
4(R)-2-(2,5-Difluorophenyl)pyrrolidine60-70% (from imine)>95%>99%

Note: Yields and purity are dependent on the specific reaction conditions and scale.

Method 2: Resolution and Racemization

This approach is highly effective for large-scale production as it allows for the recycling of the undesired (S)-enantiomer, thereby maximizing the overall yield of the desired (R)-enantiomer.[2]

Workflow

G A Racemic 2-(2,5-Difluorophenyl)pyrrolidine B Diastereomeric Salt Mixture A->B Chiral Resolving Agent (e.g., D-Malic Acid) C Less Soluble (R)-amine Salt B->C Fractional Crystallization D More Soluble (S)-amine Salt B->D Mother Liquor E (R)-2-(2,5-Difluorophenyl)pyrrolidine C->E Basification & Extraction F (S)-2-(2,5-Difluorophenyl)pyrrolidine D->F Basification & Extraction G Racemization F->G Base (e.g., KOH in DMSO) G->A Recycle

Caption: Resolution and racemization cycle for enantiopure (R)-2-(2,5-Difluorophenyl)pyrrolidine.

Experimental Protocols

1. Resolution of Racemic 2-(2,5-Difluorophenyl)pyrrolidine

  • Materials:

    • Racemic 2-(2,5-Difluorophenyl)pyrrolidine

    • Chiral resolving agent (e.g., D-Malic acid)

    • Solvent (e.g., 95% Ethanol)

  • Procedure:

    • Dissolve the racemic amine in the solvent, heating if necessary.

    • Add a solution of the chiral resolving agent.

    • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess of the resolved amine can be improved by recrystallization.

    • To obtain the free amine, dissolve the salt in water, basify (e.g., with NaOH), and extract with an organic solvent.

2. Racemization of (S)-2-(2,5-Difluorophenyl)pyrrolidine

  • Materials:

    • (S)-2-(2,5-Difluorophenyl)pyrrolidine (from the mother liquor of the resolution)

    • Base (e.g., Potassium hydroxide)

    • Solvent (e.g., Dimethyl sulfoxide (DMSO))

  • Procedure:

    • Dissolve the undesired (S)-enantiomer in the solvent.

    • Add the base and heat the mixture.

    • Monitor the racemization process by chiral HPLC.

    • Once racemization is complete, the racemic mixture can be isolated and recycled back into the resolution step.

Quantitative Data
ProcessParameterResult
ResolutionInitial Yield of (R)-amine salt30-40%
Enantiomeric Excess after one crystallization>90%
Enantiomeric Excess after recrystallization>98%
RacemizationConversion to racemic mixture>95%
OverallYield after 3 cycles of resolution/racemization~62%[2]

Analytical Characterization

  • Chiral HPLC: Enantiomeric excess is determined using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., a mixture of hexane and isopropanol with a basic additive like diethylamine). The two enantiomers will have different retention times, allowing for their quantification.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information on the proton environment of the molecule, confirming the overall structure.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product.

Safety and Handling Precautions

  • Grignard Reaction: Grignard reagents are highly reactive and can be pyrophoric. The reaction is also exothermic. It is crucial to perform this reaction under strictly anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. Ensure an appropriate quenching agent and fire extinguisher are readily available.[1][3]

  • Borane Reagents: Borane complexes are flammable and can release flammable gases upon contact with water or acids. Handle in a well-ventilated fume hood and away from ignition sources.[4][5]

  • General Precautions: Standard laboratory safety practices should be followed throughout all procedures. This includes the use of PPE, working in a well-ventilated area, and proper disposal of chemical waste. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

References

Application Notes and Protocols for Chiral Resolution of 2-(2,5-Difluorophenyl)pyrrolidine Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chiral resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds, including the TRK inhibitor Larotrectinib. The primary focus is on the well-documented method of diastereomeric salt resolution, for which a specific and efficient protocol has been established. Additionally, this document briefly discusses other potential resolution strategies, such as enzymatic and chromatographic methods.

Introduction to Chiral Resolution of 2-(2,5-Difluorophenyl)pyrrolidine

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. For 2-(2,5-difluorophenyl)pyrrolidine, the (R)-enantiomer is a crucial building block. Therefore, efficient methods for separating the racemic mixture into its constituent enantiomers are of significant interest in drug development and manufacturing. The primary methods for chiral resolution include classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. This application note provides a detailed protocol for the resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine via diastereomeric salt formation with D-malic acid, a method that has been shown to be highly effective.

Diastereomeric Salt Resolution using D-Malic Acid

Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers.[1] This technique involves reacting the racemic base, 2-(2,5-difluorophenyl)pyrrolidine, with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

An efficient method for the preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine from the racemate has been developed using D-malic acid as the resolving agent.[2] This process is enhanced by a recycling step that involves the racemization of the undesired (S)-enantiomer, thereby increasing the overall yield of the desired (R)-enantiomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the diastereomeric salt resolution of 2-(2,5-difluorophenyl)pyrrolidine with D-malic acid, including a racemization step for the undesired enantiomer.

ParameterValueReference
Chiral Resolving AgentD-malic acid[2]
Solvent for Resolution95% Ethanol[2]
Overall Yield of (R)-enantiomer (after 3 cycles)61.7%[2]
Enantiomeric Excess (ee) of (R)-enantiomer98.4%[2]
Racemization Agent for (S)-enantiomerPotassium hydroxide (KOH)[2]
Solvent for RacemizationDimethyl sulfoxide (DMSO)[2]
Experimental Protocol: Resolution and Racemization

This protocol is based on the method described by Lv et al. (2021).[2]

Materials:

  • Racemic 2-(2,5-difluorophenyl)pyrrolidine

  • D-malic acid

  • 95% Ethanol

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment (reaction flask, condenser, filtration apparatus, etc.)

Protocol:

Part A: Diastereomeric Salt Formation and Isolation of (R)-2-(2,5-Difluorophenyl)pyrrolidine

  • Dissolve racemic 2-(2,5-difluorophenyl)pyrrolidine in 95% ethanol in a suitable reaction flask.

  • Add a solution of D-malic acid in 95% ethanol to the pyrrolidine solution.

  • Heat the mixture to reflux and then allow it to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

  • Isolate the precipitated (R)-2-(2,5-difluorophenyl)pyrrolidine-D-malate salt by filtration.

  • Wash the collected salt with a small amount of cold 95% ethanol.

  • The mother liquor, containing the enriched (S)-enantiomer, should be saved for the racemization step.

  • To obtain the free base, suspend the diastereomeric salt in water and add a sufficient amount of an aqueous base (e.g., NaOH solution) to achieve a basic pH.

  • Extract the liberated (R)-2-(2,5-difluorophenyl)pyrrolidine with an organic solvent such as dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-2-(2,5-difluorophenyl)pyrrolidine.

  • Determine the enantiomeric excess (ee%) using a suitable analytical method (e.g., chiral HPLC).

Part B: Racemization of the Undesired (S)-enantiomer

  • Take the mother liquor from step A.6, which is enriched in (S)-2-(2,5-difluorophenyl)pyrrolidine.

  • Concentrate the mother liquor under reduced pressure to remove the ethanol.

  • Liberate the free base from the remaining D-malic acid salt by adding an aqueous base and extracting with an organic solvent, as described in steps A.7-A.9.

  • After isolating the (S)-enriched free base, dissolve it in dimethyl sulfoxide (DMSO).

  • Add potassium hydroxide (KOH) to the solution.

  • Heat the mixture to facilitate the racemization of the (S)-enantiomer back to the racemic mixture.

  • After the reaction is complete, cool the mixture and recover the racemized 2-(2,5-difluorophenyl)pyrrolidine.

  • This racemized product can be combined with fresh racemic starting material for subsequent resolution cycles to improve the overall yield of the desired (R)-enantiomer.

By repeating this resolution/racemization cycle three times, a total yield of 61.7% for the (R)-enantiomer with an enantiomeric excess of 98.4% can be achieved.[2]

Visualizations

G Principle of Diastereomeric Salt Resolution racemate Racemic Mixture (R-amine and S-amine) diastereomers Mixture of Diastereomeric Salts (R-amine:D-acid and S-amine:D-acid) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., D-acid) resolving_agent->diastereomers separation Separation by Fractional Crystallization (based on different solubilities) diastereomers->separation salt1 Diastereomeric Salt 1 (e.g., R-amine:D-acid) separation->salt1 salt2 Diastereomeric Salt 2 (e.g., S-amine:D-acid in solution) separation->salt2 liberation1 Liberation of Free Amine salt1->liberation1 liberation2 Liberation of Free Amine salt2->liberation2 enantiomer1 Pure Enantiomer 1 (R-amine) liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-amine) liberation2->enantiomer2

Caption: Principle of Diastereomeric Salt Resolution.

G Workflow for Resolution and Racemization start Racemic 2-(2,5-Difluorophenyl)pyrrolidine resolution Resolution with D-malic acid in 95% EtOH start->resolution filtration Filtration resolution->filtration r_salt Crystallized (R)-amine salt filtration->r_salt mother_liquor Mother Liquor (enriched in S-amine) filtration->mother_liquor liberation Liberation of free base (NaOH) r_salt->liberation racemization Racemization of S-amine (KOH in DMSO) mother_liquor->racemization r_enantiomer Desired (R)-enantiomer (ee > 98%) liberation->r_enantiomer recycled_racemate Recycled Racemate racemization->recycled_racemate recycled_racemate->resolution Recycle

Caption: Workflow for Resolution and Racemization.

Other Potential Chiral Resolution Methods

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted enantiomer from the product of the reacted enantiomer. For amines like 2-(2,5-difluorophenyl)pyrrolidine, lipases are often used to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted amine. While this method can be highly selective and operate under mild conditions, it would require screening a variety of enzymes and reaction conditions to find a suitable system for this specific substrate.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for both analytical and preparative scale separations. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for a wide range of chiral compounds.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive "green" alternative for chiral separations.

Developing a chiral chromatography method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers of 2-(2,5-difluorophenyl)pyrrolidine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine, offering potential causes and solutions.

Issue 1: Low yield in the Grignard reaction between a protected pyrrolidone and 2,5-difluorophenyl magnesium bromide.

  • Question: My Grignard reaction to form the 2-aryl-2-hydroxypyrrolidine intermediate is resulting in a low yield. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in this Grignard reaction are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

    • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and ensure starting materials are dry.

    • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. A color change and gentle reflux upon addition of a small amount of the halide solution indicate successful initiation.

    • Reaction Temperature: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction. However, the subsequent addition of the protected pyrrolidone may benefit from specific temperature control. Some procedures recommend adding the electrophile at low temperatures (e.g., -30°C to 0°C) and then allowing the reaction to warm to room temperature.

    • Side Reactions: A major side reaction is the Wurtz-type homocoupling of the aryl halide. This can be minimized by the slow addition of the aryl halide to the magnesium turnings.

    • Quality of Reagents: Ensure the 2,5-difluorobromobenzene is pure. Impurities can interfere with the formation of the Grignard reagent.

    Troubleshooting Workflow for Grignard Reaction

    G start Low Yield in Grignard Reaction q1 Are all glassware and reagents scrupulously dry? start->q1 sol1 Flame-dry glassware under vacuum. Use anhydrous solvents. q1->sol1 No q2 Is the magnesium activating? q1->q2 Yes sol1->q2 sol2 Add a crystal of iodine or 1,2-dibromoethane to initiate. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Control temperature during addition. Experiment with different temperature profiles. q3->sol3 No q4 Is Wurtz coupling observed? q3->q4 Yes sol3->q4 sol4 Ensure slow addition of the aryl halide to magnesium. q4->sol4 Yes end Improved Yield q4->end No sol4->end

    Caption: Troubleshooting workflow for the Grignard reaction.

Issue 2: Poor enantioselectivity in the asymmetric reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

  • Question: I am struggling to achieve high enantiomeric excess (ee) in the asymmetric reduction of the cyclic imine intermediate. What factors influence the stereoselectivity, and how can I optimize it?

  • Answer: Achieving high enantioselectivity in the reduction of the imine precursor is critical for producing the desired enantiomer of 2-(2,5-difluorophenyl)pyrrolidine. Here are key considerations for optimization:

    • Choice of Catalyst and Ligand: For catalytic asymmetric hydrogenation, the choice of the metal catalyst (e.g., Iridium, Ruthenium) and the chiral ligand is paramount. Different ligands can lead to opposite enantiomers. It is essential to screen a variety of catalysts and ligands to find the optimal combination for your substrate.

    • Enzyme-Catalyzed Reduction: Imine reductases (IREDs) offer a highly selective alternative. The stereoselectivity is determined by the specific enzyme used. Screening a library of IREDs is often necessary to identify one with high activity and the desired stereoselectivity (R- or S-selectivity).

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.

      • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.

      • Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas can affect the reaction rate and selectivity.

    • Substrate Purity: Impurities in the 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole substrate can potentially poison the catalyst or interfere with the reaction, leading to lower ee.

    Logical Relationship for Optimizing Enantioselectivity

    G cluster_0 Factors Influencing Enantioselectivity Catalyst Catalyst/Enzyme Choice Outcome High Enantiomeric Excess (>99% ee) Catalyst->Outcome Ligand Chiral Ligand (for metal catalysis) Ligand->Outcome Temperature Temperature Temperature->Outcome Solvent Solvent Solvent->Outcome Pressure H2 Pressure (for hydrogenation) Pressure->Outcome Purity Substrate Purity Purity->Outcome

    Caption: Key factors for optimizing enantioselectivity.

Issue 3: Difficulty in separating enantiomers by classical resolution.

  • Question: My resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine with a chiral acid is not giving a good separation. What can I do to improve this?

  • Answer: Classical resolution relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent. Here are some tips for improving the separation:

    • Choice of Resolving Agent: D-malic acid has been reported to be effective for the resolution of (R)-2-(2,5-difluorophenyl)pyrrolidine.[1] If this is not working, other chiral acids such as tartaric acid derivatives or mandelic acid can be screened.

    • Solvent System: The choice of solvent is crucial. A solvent system where one diastereomeric salt is significantly less soluble than the other is required. For the resolution with D-malic acid, 95% ethanol has been shown to be effective.[1] You may need to screen a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol, acetonitrile).

    • Crystallization Conditions:

      • Cooling Rate: Slow cooling can lead to the formation of larger, purer crystals. Crash cooling should be avoided.

      • Seeding: Seeding the solution with a small crystal of the desired diastereomeric salt can promote crystallization of that salt.

      • Concentration: The concentration of the solution can impact the crystallization. It may be necessary to carefully concentrate the solution to the point of saturation.

    • Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity. Multiple recrystallizations of the diastereomeric salt may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to enantiomerically pure (R)-2-(2,5-Difluorophenyl)pyrrolidine?

A1: There are three primary strategies for obtaining enantiomerically pure (R)-2-(2,5-Difluorophenyl)pyrrolidine:

  • Asymmetric Synthesis: This involves the stereoselective creation of the chiral center. A common approach is the asymmetric reduction of the intermediate 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole using either a chiral metal catalyst (e.g., Iridium or Ruthenium with a chiral ligand) or an enzyme (imine reductase).[2]

  • Classical Resolution: This method involves synthesizing the racemic mixture of 2-(2,5-difluorophenyl)pyrrolidine and then separating the enantiomers using a chiral resolving agent, such as D-malic acid. The desired (R)-enantiomer forms a less soluble diastereomeric salt that can be isolated by crystallization.[1]

  • Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as L-proline or a derivative, to build the target molecule with the desired stereochemistry.

Q2: I have a large amount of the undesired (S)-enantiomer after resolution. Is there a way to recycle it?

A2: Yes, the undesired (S)-enantiomer can be racemized and recycled back into the resolution process, which significantly improves the overall yield. A reported method for the racemization of (S)-2-(2,5-difluorophenyl)pyrrolidine involves heating it in the presence of a base, such as potassium hydroxide, in a high-boiling solvent like DMSO.[1] This process converts the (S)-enantiomer back into the racemic mixture, which can then be subjected to another round of resolution.

Q3: What are the typical yields and enantiomeric excesses I can expect for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine?

A3: The yields and enantiomeric excesses are highly dependent on the chosen synthetic route and optimization of the reaction conditions. The following table summarizes some reported data:

Synthetic RouteKey Reagents/CatalystsTypical YieldTypical Enantiomeric Excess (ee)Reference
Resolution/Racemization D-malic acid, KOH/DMSO61.7% (after 3 cycles)98.4%[1]
Asymmetric Reduction Chiral acid and ammonia borane>60% (total yield)High enantioselectivity[2]
Asymmetric Synthesis Chiral Iridium catalystNot specified75-85% (before purification)[2]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety procedures should be followed. Additionally, specific hazards to be aware of include:

  • Grignard Reagents: Highly flammable and reactive with water and protic solvents. All reactions should be conducted under an inert atmosphere in a well-ventilated fume hood.

  • Metal Catalysts: Some catalysts may be pyrophoric or toxic. Consult the Safety Data Sheet (SDS) for each specific catalyst and handle them appropriately.

  • Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Use appropriate personal protective equipment (PPE) and work in a fume hood.

Experimental Protocols

Protocol 1: Resolution of Racemic 2-(2,5-Difluorophenyl)pyrrolidine with D-Malic Acid[1]

  • Dissolve racemic 2-(2,5-difluorophenyl)pyrrolidine (1.0 eq) in 95% ethanol.

  • Add D-malic acid (0.5 eq) to the solution and stir.

  • Heat the mixture to reflux until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-2-(2,5-difluorophenyl)pyrrolidine with D-malic acid will precipitate.

  • Collect the solid by filtration and wash with a small amount of cold 95% ethanol.

  • To obtain the free base, suspend the diastereomeric salt in water and basify with an aqueous solution of a suitable base (e.g., NaOH or K2CO3) to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-(2,5-difluorophenyl)pyrrolidine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Racemization of (S)-2-(2,5-Difluorophenyl)pyrrolidine[1]

  • Dissolve the undesired (S)-2-(2,5-difluorophenyl)pyrrolidine (obtained from the mother liquor of the resolution) in dimethyl sulfoxide (DMSO).

  • Add potassium hydroxide (KOH) to the solution.

  • Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction by chiral HPLC until the enantiomeric excess is close to zero.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the racemic 2-(2,5-difluorophenyl)pyrrolidine, which can be recycled.

Overall Synthetic Workflow

G cluster_0 Synthesis of Racemate cluster_1 Resolution and Racemization Cycle Start Pyrrolidone Step1 Protection Start->Step1 Step2 Grignard Reaction with 2,5-difluorophenylmagnesium bromide Step1->Step2 Step3 Deprotection and Cyclization to Imine Step2->Step3 Step4 Reduction of Imine Step3->Step4 Racemate Racemic 2-(2,5-Difluorophenyl)pyrrolidine Step4->Racemate Resolution Resolution with D-Malic Acid Racemate->Resolution R_Enantiomer (R)-2-(2,5-Difluorophenyl)pyrrolidine Resolution->R_Enantiomer S_Enantiomer Mother Liquor containing (S)-enantiomer Resolution->S_Enantiomer Racemization Racemization with KOH/DMSO S_Enantiomer->Racemization Racemization->Racemate Recycle

Caption: General workflow for the synthesis and resolution of 2-(2,5-difluorophenyl)pyrrolidine.

References

Optimizing reaction conditions for 2-(2,5-Difluorophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine, a key intermediate in the manufacturing of pharmaceuticals like Larotrectinib.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2-(2,5-Difluorophenyl)pyrrolidine?

A1: Several primary routes have been established:

  • Grignard Reaction Route: This is a widely used method that starts from N-protected pyrrolidone and reacts it with a Grignard reagent derived from 2,5-difluorobromobenzene. This is followed by dehydration, deprotection, and asymmetric reduction.[1][2]

  • Organolithium Route: An alternative to the Grignard reagent, this route uses n-butyllithium with 1,4-difluorobenzene at low temperatures. This method is reported to be more cost-effective and result in higher yields compared to some Grignard approaches.[3]

  • Enzymatic Reduction Route: This modern approach utilizes a Grignard reaction to form an intermediate, which is then selectively reduced to the desired (R)-enantiomer using a combination of recombinant imine reductase and formate dehydrogenase. This method boasts high optical purity.[4]

  • Chiral Resolution Route: This method involves the synthesis of a racemic mixture of 2-(2,5-difluorophenyl)pyrrolidine, followed by resolution using a chiral acid, such as D-malic acid, to isolate the desired enantiomer. The undesired enantiomer can often be racemized and recycled to improve overall yield.[5]

Q2: Why is the R-enantiomer of 2-(2,5-Difluorophenyl)pyrrolidine particularly important?

A2: The R-enantiomer, (R)-2-(2,5-Difluorophenyl)pyrrolidine, is a crucial building block for the synthesis of Larotrectinib, a TRK (tyrosine receptor kinase) inhibitor used in the treatment of various cancers.[1][6] Therefore, achieving high enantioselectivity in the synthesis is critical.

Q3: What are the typical overall yields and enantiomeric excess (ee) values I can expect?

A3: Yields and ee values vary significantly depending on the chosen synthetic route and optimization.

  • A Grignard-based synthesis followed by asymmetric reduction reports total process yields of over 60%.[1]

  • A method involving chiral resolution with D-malic acid and recycling of the undesired enantiomer achieved a 61.7% yield with an excellent ee of 98.4% after three cycles.[5]

  • Some asymmetric methods may initially yield lower enantioselectivity (75-85% ee), requiring subsequent purification or resolution to achieve >99% optical content.[1]

Troubleshooting Guide

Issue 1: Low yield in the Grignard reaction step (formation of the hydroxyl-pyrrolidine intermediate).

  • Question: My Grignard reaction is sluggish or results in a low yield of the desired tertiary alcohol. What are the potential causes and solutions?

  • Answer:

    • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

    • Grignard Reagent Quality: The Grignard reagent may not have formed efficiently or may have degraded. Prepare it fresh from magnesium turnings and 2,5-difluorobromobenzene in an anhydrous ether solvent like THF.[2]

    • Reaction Temperature: The temperature for the addition of the N-protected pyrrolidone to the Grignard reagent is crucial. Temperatures can range from -30°C to 50°C, with some protocols specifying cooling to -20°C.[1] Running the reaction at too high a temperature can lead to side reactions, while too low a temperature may slow the reaction rate excessively.

    • Stoichiometry: The molar ratio of the Grignard reagent to the N-protected pyrrolidone is important. A common ratio is 1-1.5 equivalents of the aryl halide to 1 equivalent of the pyrrolidone derivative.[1]

    • Quenching: The reaction should be carefully quenched at a low temperature (e.g., in an ice bath) with a saturated aqueous solution of ammonium chloride.[1]

Issue 2: Poor enantioselectivity in the final asymmetric reduction step.

  • Question: I am not achieving the desired enantiomeric excess (ee) for the final product. How can I improve this?

  • Answer:

    • Chiral Agent Purity: If using a chiral acid and a reducing agent (e.g., D-mandelic acid and ammonia borane), ensure the chiral acid is of high purity.[7] The presence of the opposite enantiomer will directly reduce the final ee.

    • Catalyst Loading: In catalytic reductions, the catalyst loading and quality are paramount. Ensure the correct catalyst is used and that it has not been deactivated.

    • Resolution Conditions: If performing a chiral resolution, the choice of solvent and crystallization conditions are critical. For resolution with D-malic acid, 95% ethanol is a reported solvent.[5] Seeding the solution with a crystal of the desired salt can sometimes improve crystallization and chiral purity.[2]

    • Alternative Methods: If consistent high enantioselectivity is a problem, consider switching to a more robust method, such as the enzymatic reduction which is designed for high optical purity.[4]

Issue 3: Incomplete dehydration and deprotection of the intermediate.

  • Question: The conversion of 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate to the cyclic imine is incomplete. What can I do?

  • Answer:

    • Acid Strength and Stoichiometry: This step is acid-catalyzed. Common acids include hydrochloric acid and trifluoroacetic acid.[1] The molar ratio of acid to the substrate can range from 0.1 to 3 equivalents. If the reaction is slow, a stronger acid or a higher molar ratio may be required.

    • Reaction Time and Temperature: The reaction is typically run at temperatures between 0°C and 50°C, with a preference for 0-20°C.[1] Reaction times can be long (8-10 hours or more), so ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS.[1]

    • Solvent: Dioxane is a commonly used solvent for this step, particularly when using concentrated hydrochloric acid.[1]

Data Presentation

Table 1: Comparison of Key Synthesis Strategies

ParameterGrignard Route with Asymmetric Reduction[1]Organolithium Route[3]Enzymatic Reduction Route[4]Chiral Resolution Route[5]
Key Phenyl Reagent 2,5-Difluorobromobenzene + Mg1,4-Difluorobenzene + n-BuLi2,5-Difluorophenyl MgCl2,5-Difluorobromobenzene + Mg
Key Chiral Step Asymmetric reduction (e.g., Chiral Acid + Borane)Asymmetric reduction (e.g., Sodium Borohydride)Imine Reductase / Formate DehydrogenaseResolution with D-malic acid
Typical Temperature -20°C to 50°C-70°C to -50°CNot specifiedNot specified
Reported Yield >60% (total)Step yield improved from 66% to 90%High yield claimed61.7% (after 3 cycles)
Reported ee% Can be 75-85%, requires purificationNot specifiedHigh optical purity claimed98.4%
Pros Well-established, versatileLower cost reagents, improved step yieldHigh selectivity, mild conditionsHigh final ee, can recycle material
Cons Can have moderate enantioselectivityRequires very low temperaturesRequires specialized enzymesMulti-step, requires racemization of S-isomer

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Asymmetric Reduction (Based on CN110981779B) [1]

Step 1: N-Boc Protection of Pyrrolidone

  • In a suitable polar or non-polar solvent, react pyrrolidone with di-tert-butyl carbonate in the presence of a base. The molar ratio of pyrrolidone to di-tert-butyl carbonate is typically 1:1-3, and the ratio to the base is 1:0.05-1.

  • The reaction is run at -20°C to 40°C for 1-10 hours.

  • After completion, the reaction mixture is worked up by washing with water, dilute hydrochloric acid, saturated sodium bicarbonate, and brine, followed by drying and concentration to yield tert-butyl pyrrolidone formate.

Step 2: Grignard Reaction

  • Under a nitrogen atmosphere, dissolve 2,5-difluorobromobenzene in anhydrous tetrahydrofuran (THF) and cool to -20°C.

  • Slowly add a solution of isopropyl magnesium chloride and continue to react for 2 hours to form the Grignard reagent.

  • Slowly add a THF solution of the tert-butyl pyrrolidone formate from Step 1 to the Grignard solution, maintaining the temperature for 5 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated ammonium chloride solution in an ice bath.

  • Extract the aqueous layer, combine organic layers, wash with brine, dry, and concentrate. The crude product, 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate, is often used directly in the next step.

Step 3: Dehydration and Deprotection

  • Dissolve the crude product from Step 2 in dioxane.

  • Slowly add a dioxane solution containing concentrated hydrochloric acid at room temperature and react for approximately 6 hours.

  • Monitor by TLC. Once complete, concentrate under reduced pressure.

  • Adjust the pH of the residue to >8 with 30% sodium hydroxide solution, then extract with a solvent like MTBE.

  • Combine organic layers, wash with brine, dry, and concentrate to yield 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

Step 4: Asymmetric Reduction

  • This step uses a chiral acid and a reducing agent like an ammonia borane complex to achieve the desired R-enantiomer.[1][7]

  • For example, D-mandelic acid and ammonia borane complex can be stirred in toluene. The imine from Step 3 is added, followed by a small amount of water.[7]

  • The reaction is maintained at a controlled temperature (e.g., 30°C) for 24 hours to yield (R)-2-(2,5-difluorophenyl)pyrrolidine.[7]

Visualizations

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Cyclization cluster_3 Step 4: Asymmetric Reduction Pyrrolidone Pyrrolidone BocPyrrolidone N-Boc-Pyrrolidone Pyrrolidone->BocPyrrolidone BocAnhydride Di-tert-butyl Carbonate BocAnhydride->BocPyrrolidone Base Base Base->BocPyrrolidone Grignard 2,5-Difluorophenyl Grignard Reagent HydroxyIntermediate Tertiary Alcohol Intermediate BocPyrrolidone->HydroxyIntermediate Grignard->HydroxyIntermediate Acid Acid (e.g., HCl) Imine Cyclic Imine HydroxyIntermediate->Imine Acid->Imine ChiralReducer Chiral Acid + Ammonia Borane FinalProduct (R)-2-(2,5-Difluorophenyl)pyrrolidine Imine->FinalProduct ChiralReducer->FinalProduct

Caption: General workflow for the Grignard-based synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine.

TroubleshootingTree Start Low Overall Yield or Purity GrignardYield Low Yield in Grignard Step? Start->GrignardYield DehydrationYield Incomplete Dehydration/Cyclization? Start->DehydrationYield EEOpticalPurity Poor Enantioselectivity? Start->EEOpticalPurity Sol_Moisture Check for Moisture: - Dry all glassware & solvents - Use inert atmosphere GrignardYield->Sol_Moisture Yes Sol_GrignardQual Check Grignard Quality: - Prepare fresh - Titrate if necessary GrignardYield->Sol_GrignardQual Yes Sol_TempControl Verify Temperature: - Maintain recommended temp (e.g., -20°C) GrignardYield->Sol_TempControl Yes Sol_Acid Adjust Acid Conditions: - Increase acid concentration - Use stronger acid (TFA) DehydrationYield->Sol_Acid Yes Sol_TimeTemp Increase Reaction Time or Temp: - Monitor reaction to completion (TLC) DehydrationYield->Sol_TimeTemp Yes Sol_ChiralAgent Verify Chiral Agent: - Check purity of chiral acid - Use fresh catalyst EEOpticalPurity->Sol_ChiralAgent Yes Sol_Resolution Optimize Resolution: - Screen solvents - Control crystallization rate - Use seed crystals EEOpticalPurity->Sol_Resolution Yes Sol_Enzyme Consider Alternative: - Switch to enzymatic reduction EEOpticalPurity->Sol_Enzyme Yes

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

Technical Support Center: Purification of 2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the purification of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride.

Question 1: After the addition of hydrochloric acid, my product has oiled out instead of precipitating as a solid. What should I do?

Answer: Oiling out of amine hydrochloride salts is a common issue that can be attributed to several factors:

  • Presence of Water: The use of aqueous HCl can introduce water, which may increase the solubility of the hydrochloride salt or cause it to separate as an oil. It is recommended to use anhydrous HCl, either as a gas or as a solution in a dry organic solvent like dioxane or diethyl ether.

  • Solvent Choice: The solvent used for the salt formation may be too polar, leading to high solubility of the salt.

  • Concentration: The concentration of the free base in the solvent might be too high.

Troubleshooting Steps:

  • Remove Water: If aqueous HCl was used, attempt to remove water by azeotropic distillation with a suitable solvent like toluene, if the compound is stable under these conditions.

  • Solvent Modification: Try adding a non-polar co-solvent (an anti-solvent) dropwise to the mixture while stirring vigorously to induce precipitation. Good anti-solvents for hydrochloride salts are often ethers (like diethyl ether or methyl tert-butyl ether) or hydrocarbons (like hexanes or heptane).

  • Dilution: Dilute the reaction mixture with more of the primary solvent to reduce the concentration and then proceed with the addition of an anti-solvent.

  • Temperature Control: Cooling the mixture to 0-5 °C after the addition of HCl can sometimes promote crystallization.

Question 2: The purity of my isolated 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is lower than expected. What are the potential impurities and how can I remove them?

Answer: Impurities can originate from the synthesis of the free base or from the salt formation and purification process itself.

Potential Impurities:

  • Unreacted Starting Materials: Such as 1,4-difluorobenzene or protected pyrrolidine derivatives, depending on the synthetic route.

  • Synthetic By-products: Isomeric impurities or products from side reactions.

  • Residual Solvents: Solvents used in the synthesis or purification may be trapped in the solid.

  • Excess HCl: While not an impurity in the traditional sense, excess HCl can affect the physical properties of the salt.

  • Water: Can be present if anhydrous conditions were not maintained.

Purification Strategies:

  • Solvent Washing/Trituration: Washing the crude hydrochloride salt with a suitable organic solvent can remove non-polar impurities. A common procedure involves stirring the solid in a solvent in which the salt is poorly soluble (e.g., methyl tert-butyl ether or diethyl ether), followed by filtration.

  • Recrystallization: This is a highly effective method for removing impurities. The selection of an appropriate solvent system is crucial.

  • Acid-Base Extraction: The hydrochloride salt can be converted back to the free base by treatment with a base (e.g., NaOH or NaHCO3 solution) and extracted into an organic solvent. The organic layer can then be washed, dried, and the salt reformed under controlled conditions.

Question 3: My yield is very low after the purification of the hydrochloride salt. What are the possible reasons and how can I improve it?

Answer: Low yield can be a result of several factors throughout the process:

  • Incomplete Salt Formation: Ensure that a stoichiometric amount or a slight excess of HCl is used for complete conversion of the free base to the hydrochloride salt.

  • Solubility of the Salt: The hydrochloride salt may have some solubility in the solvent used for precipitation or washing, leading to losses. Minimize the volume of solvent used and perform washing steps with cold solvent.

  • Mechanical Losses: Losses during filtration and transfer of the solid. Ensure efficient transfer and washing of the filter cake.

  • Decomposition: Although less common for this compound, thermal degradation could be a factor if high temperatures are used during solvent removal or drying.

Optimization Strategies:

  • Optimize Solvent System: For precipitation, choose a solvent in which the free base is soluble but the hydrochloride salt has very low solubility.

  • Controlled Precipitation: Add the HCl solution or the anti-solvent slowly and with good stirring to promote the formation of well-defined crystals that are easier to filter.

  • Mother Liquor Analysis: Analyze the filtrate (mother liquor) by techniques like TLC or HPLC to quantify the amount of product lost and to decide if a second crop of crystals can be obtained by concentrating the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for forming the hydrochloride salt from the free base?

A1: A common and effective method is to dissolve the free base, 2-(2,5-Difluorophenyl)pyrrolidine, in a dry, aprotic solvent such as dioxane, diethyl ether, or methyl tert-butyl ether (MTBE). Then, a solution of anhydrous hydrogen chloride in the same or a compatible solvent (e.g., 4M HCl in dioxane) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.[1]

Q2: Which solvents are suitable for the recrystallization of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride?

A2: The choice of recrystallization solvent depends on the solubility profile of the salt. A good solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. For amine hydrochlorides, polar protic solvents or mixtures are often used. Potential solvent systems to screen include:

  • Isopropanol

  • Ethanol

  • Methanol/Methyl tert-butyl ether

  • Isopropanol/Diethyl ether

It is essential to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q3: How can I confirm the purity of my final product?

A3: The purity of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used to determine the purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the percentage of C, H, N, and Cl, which can be compared to the theoretical values.

Q4: What are the typical storage conditions for 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride?

A4: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances.

Experimental Protocols

Protocol 1: Formation and Purification of 2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride by Precipitation and Washing

This protocol is based on a general procedure for the formation of amine hydrochloride salts.

Materials:

  • 2-(2,5-Difluorophenyl)pyrrolidine (free base)

  • 4M Hydrogen chloride in dioxane

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Stirring plate and stir bar

  • Addition funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve the crude 2-(2,5-Difluorophenyl)pyrrolidine free base in a minimal amount of anhydrous MTBE in a flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of 4M HCl in dioxane dropwise to the stirred solution using an addition funnel.

  • A white precipitate should form upon addition of the HCl solution.

  • Continue stirring the mixture at 0 °C for 1 hour after the addition is complete to ensure full precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous MTBE to remove any soluble impurities.

  • Dry the purified 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride under vacuum to a constant weight.

Protocol 2: General Recrystallization Procedure

Materials:

  • Crude 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

  • Selected recrystallization solvent (e.g., isopropanol)

  • Heating mantle or hot plate

  • Erlenmeyer flasks

  • Condenser

  • Filtration apparatus

Procedure:

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent (e.g., isopropanol) to the flask.

  • Heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. If charcoal is used, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • To maximize the yield, the flask can be placed in an ice bath or refrigerator for a period of time after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The following tables summarize typical data that can be expected from the synthesis and purification of (R)-2-(2,5-Difluorophenyl)pyrrolidine and its subsequent conversion to the hydrochloride salt. The data is compiled from various synthetic procedures.

Table 1: Yield and Purity Data for the Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine (Free Base)

StepProductYieldPurity (ee%)Reference
Asymmetric Reduction(R)-2-(2,5-difluorophenyl)pyrrolidine94%95%CN110981779B
Resolution/Racemization(R)-2-(2,5-difluorophenyl)pyrrolidine61.7% (after 3 cycles)98.4%[1]

Table 2: Purity Analysis Methods

Analytical MethodPurposeTypical Conditions
HPLCPurity determination and impurity quantificationColumn: C18; Mobile Phase: Acetonitrile/Phosphate Buffer; Detection: UV
1H NMRStructural confirmation and impurity identificationSolvent: DMSO-d6 or D2O
Mass SpectrometryMolecular weight confirmationESI+

Visualizations

PurificationWorkflow Purification Workflow for 2-(2,5-Difluorophenyl)pyrrolidine HCl cluster_synthesis Synthesis cluster_purification Purification Crude_Base Crude 2-(2,5-Difluorophenyl)pyrrolidine (Free Base) Salt_Formation Salt Formation (Dissolve in organic solvent, add HCl) Crude_Base->Salt_Formation Precipitation Precipitation/Crystallization Salt_Formation->Precipitation Filtration_Wash Filtration and Washing (with cold solvent) Precipitation->Filtration_Wash Drying Drying under Vacuum Filtration_Wash->Drying Pure_HCl_Salt Pure 2-(2,5-Difluorophenyl)pyrrolidine HCl Drying->Pure_HCl_Salt TroubleshootingTree Troubleshooting Decision Tree for Purification Issues cluster_purity Low Purity Solutions cluster_yield Low Yield Solutions cluster_oiling Oiling Out Solutions Start Purification Issue Identified Issue_Type What is the primary issue? Start->Issue_Type Low_Purity Low Purity Issue_Type->Low_Purity Impurity Detected Low_Yield Low Yield Issue_Type->Low_Yield Low Mass Recovery Oiling_Out Product Oiled Out Issue_Type->Oiling_Out No Solid Formed Recrystallize Recrystallize from appropriate solvent Low_Purity->Recrystallize Solvent_Wash Wash/Triturate with non-polar solvent Low_Purity->Solvent_Wash Acid_Base Perform Acid-Base Extraction Low_Purity->Acid_Base Check_HCl Check Stoichiometry of HCl Low_Yield->Check_HCl Optimize_Solvent Optimize Precipitation/ Washing Solvent Low_Yield->Optimize_Solvent Analyze_Mother_Liquor Analyze Mother Liquor for Product Loss Low_Yield->Analyze_Mother_Liquor Use_Anhydrous Use Anhydrous HCl and Solvents Oiling_Out->Use_Anhydrous Add_Antisolvent Add Anti-solvent (e.g., ether, hexanes) Oiling_Out->Add_Antisolvent Dilute_Solution Dilute Reaction Mixture Oiling_Out->Dilute_Solution

References

Technical Support Center: Enantioselective Synthesis of 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine, with a focus on improving enantioselectivity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis that can impact the enantiomeric excess (e.e.) and overall success of the reaction.

Question: My enantioselectivity is low. What are the key factors I should investigate?

Answer:

Low enantioselectivity can arise from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Chiral Ligand/Catalyst: The choice and quality of the chiral catalyst or ligand are paramount for achieving high enantioselectivity.[1] The steric and electronic properties of the ligand create the chiral environment necessary for the asymmetric induction.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate interaction and the transition state geometry.[1][2] Non-coordinating and non-polar solvents are often preferred.[1][2]

  • Catalyst Purity and Loading: Ensure the purity of both the metal precursor and the chiral ligand.[1] While lower catalyst loading is often desirable, a slightly higher loading may sometimes improve enantioselectivity.[1]

  • Substrate Quality: Impurities in the starting materials can interfere with the catalytic cycle. Ensure all reagents are pure and, if the reaction is moisture-sensitive, anhydrous.[2]

Question: I am observing significant side product formation. What are the likely side reactions?

Answer:

Side product formation can reduce the yield of the desired product and complicate purification. Common side reactions include:

  • Racemization: The desired chiral product may racemize under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[1]

  • Homocoupling: In reactions involving organometallic reagents, such as copper-catalyzed reactions, homocoupling of reactants can be a significant side reaction.[1] This can often be minimized by the slow addition of reagents.[1]

  • Decomposition: The catalyst or ligand may decompose under harsh reaction conditions.[1] It is important to ensure the chosen conditions are compatible with the catalytic system.

Question: The reaction is not reproducible. What are the potential causes?

Answer:

Lack of reproducibility is a common challenge in sensitive asymmetric reactions. Key factors to control for improved reproducibility include:

  • Reagent and Solvent Quality: Inconsistent quality of reagents, catalysts, or solvents can lead to variable results.[1] Use high-purity, and where necessary, anhydrous materials.

  • Atmosphere Control: For reactions sensitive to air or moisture, ensure a consistently inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Precise Control of Reaction Parameters: Small variations in temperature, concentration, addition rates, and reaction time can significantly impact the outcome.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine.

Question: What are the primary methods for the enantioselective synthesis of 2-(2,5-Difluorophenyl)pyrrolidine?

Answer:

Several effective methods have been developed for the enantioselective synthesis of 2-(2,5-Difluorophenyl)pyrrolidine and related 2-arylpyrrolidines. The main strategies include:

  • Asymmetric Catalysis: This approach utilizes a chiral catalyst to induce enantioselectivity. Methods include:

    • Palladium-Catalyzed Carboamination: This method can generate enantiomerically enriched 2-(arylmethyl)pyrrolidines with up to 94% e.e.[3]

    • Transaminase-Triggered Cyclization: Biocatalytic approaches using transaminases can produce 2-arylpyrrolidines with excellent enantioselectivity (≥95% e.e.).[4]

    • Asymmetric 1,3-Dipolar Cycloaddition: This is a straightforward approach for the enantioselective synthesis of substituted pyrrolidines using azomethine ylides.[5]

  • Use of Chiral Auxiliaries: This strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. A common example is the use of N-tert-butanesulfinyl imines, which can lead to the synthesis of 2-arylpyrrolidines with >99% e.e.[6][7]

  • Resolution of Racemates: This method involves separating a racemic mixture of the product. An efficient process for preparing (R)-2-(2,5-difluorophenyl)pyrrolidine involves resolution with D-malic acid, followed by racemization of the undesired (S)-enantiomer, achieving a 61.7% yield and 98.4% e.e. after three cycles.[8]

Question: How can I optimize the enantiomeric excess (e.e.) of my reaction?

Answer:

Optimizing the enantiomeric excess often involves a systematic screening of reaction parameters. Key parameters to optimize include:

  • Chiral Ligand Screening: The choice of the chiral ligand is often the most critical factor. It is advisable to screen a variety of ligands to identify the one that provides the best stereocontrol for your specific substrate.[1]

  • Temperature Optimization: Perform the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, or lower) to determine the optimal condition for enantioselectivity.[1]

  • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities.[2]

  • Metal-to-Ligand Ratio: Optimizing the ratio of the metal precursor to the chiral ligand can be crucial. A common starting point is a 1:1.1 or 1:1.2 ratio.[1]

  • Additives: In some cases, additives such as weak acids or even small amounts of water can improve enantioselectivity by influencing the transition state.[2][9]

Question: Are there any established protocols for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine?

Answer:

Yes, several protocols have been published. One detailed method involves the following key steps:

  • Grignard Reaction: Reaction of an N-protected pyrrolidone with a 2,5-difluorophenyl Grignard reagent.[10]

  • Deprotection and Cyclization: Removal of the protecting group and subsequent cyclization.

  • Asymmetric Reduction: Reduction of the resulting imine using a chiral reducing agent to yield the enantiomerically enriched product.[11]

Another established method involves the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[6]

Data Presentation

Table 1: Comparison of Enantioselective Methods for 2-Arylpyrrolidine Synthesis

MethodChiral Source/Catalyst SystemSubstrate ExampleSolventTemp. (°C)Yield (%)e.e. (%)Reference
Pd-Catalyzed CarboaminationPd/(R)-Siphos-PEN-Boc-pent-4-enylamineToluene1006988[3]
Transaminase-Triggered CyclizationEngineered Transaminases4-chloro-1-(2,5-difluorophenyl)butan-1-oneKPi-buffer/DMSO3710-90≥95[4]
Reductive CyclizationN-tert-butanesulfinyl auxiliaryγ-chloro N-sulfinylketimineTHF-78high>99[6]
Resolution/RacemizationD-malic acid(±)-2-(2,5-difluorophenyl)pyrrolidine95% EtOHRT61.798.4[8]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Reductive Cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine

This protocol is adapted from the synthesis of 2-arylpyrrolidines with high enantiomeric excess.[6]

  • Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine:

    • To a solution of the corresponding γ-chloro ketone in an appropriate solvent (e.g., THF), add Ti(OEt)₄ and the chiral N-tert-butanesulfinamide.

    • Stir the mixture at reflux until the reaction is complete (monitored by TLC or GC/MS).

    • Work up the reaction to isolate the crude ketimine, which can be purified by column chromatography.

  • Reductive Cyclization:

    • Dissolve the purified γ-chloro N-(tert-butanesulfinyl)ketimine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of LiBEt₃H (Super-Hydride®) in THF.

    • Stir the reaction at -78 °C for several hours until completion.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the resulting N-tert-butanesulfinyl pyrrolidine in a suitable solvent (e.g., methanol or 1,4-dioxane).[12]

    • Add a solution of HCl in dioxane or methanol.[12]

    • Stir the mixture at room temperature until the deprotection is complete.

    • Concentrate the reaction mixture and work up to isolate the 2-(2,5-difluorophenyl)pyrrolidine hydrochloride salt.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_cyclization Asymmetric Cyclization cluster_final Final Product Formation start_ketone γ-chloro ketone ketimine_formation Ketimine Formation (Ti(OEt)₄, reflux) start_ketone->ketimine_formation start_sulfinamide N-tert-butanesulfinamide start_sulfinamide->ketimine_formation ketimine_intermediate γ-chloro N-(tert-butanesulfinyl)ketimine ketimine_formation->ketimine_intermediate reductive_cyclization Reductive Cyclization (LiBEt₃H, -78 °C) ketimine_intermediate->reductive_cyclization sulfinyl_pyrrolidine N-tert-butanesulfinyl-pyrrolidine reductive_cyclization->sulfinyl_pyrrolidine deprotection Deprotection (HCl) sulfinyl_pyrrolidine->deprotection final_product 2-(2,5-Difluorophenyl)pyrrolidine deprotection->final_product

Caption: Workflow for the asymmetric synthesis of 2-(2,5-Difluorophenyl)pyrrolidine.

troubleshooting_enantioselectivity cluster_factors Potential Causes cluster_solutions Troubleshooting Steps low_ee Low Enantioselectivity ligand Suboptimal Chiral Ligand low_ee->ligand temperature High Reaction Temperature low_ee->temperature solvent Inappropriate Solvent low_ee->solvent catalyst_purity Catalyst/Reagent Impurities low_ee->catalyst_purity screen_ligands Screen Different Ligands ligand->screen_ligands lower_temp Lower Reaction Temperature temperature->lower_temp screen_solvents Screen Solvents solvent->screen_solvents purify_reagents Purify Reagents & Catalysts catalyst_purity->purify_reagents

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Synthesis of 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

This section is organized by the key stages of a common synthetic route to 2-(2,5-Difluorophenyl)pyrrolidine, which involves the Grignard reaction with N-Boc-2-pyrrolidinone, followed by acid-catalyzed dehydration and deprotection, and finally, asymmetric reduction of the resulting cyclic imine.

Stage 1: Grignard Reaction of 2,5-Difluorophenylmagnesium Bromide with N-Boc-2-pyrrolidinone

Question 1: I am observing low yields in my Grignard reaction. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the Grignard addition to N-Boc-2-pyrrolidinone can stem from several factors. A systematic evaluation of your experimental setup and reagents is crucial.

Possible Causes & Solutions:

  • Poor Quality of Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.

    • Troubleshooting:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use anhydrous solvents (e.g., THF, diethyl ether).

      • The magnesium turnings should be fresh and shiny. If they appear dull, they can be activated by stirring under vacuum, grinding in a glovebox, or using activating agents like iodine or 1,2-dibromoethane.

      • Titrate the Grignard reagent before use to determine its exact concentration.

  • Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can participate in side reactions.

    • Troubleshooting:

      • Protonation: The Grignard reagent will react with any acidic protons present in the reaction mixture, including water, alcohols, or even trace moisture on the glassware. Maintaining strictly anhydrous conditions is paramount.

      • Wurtz Coupling: Homocoupling of the Grignard reagent to form 1,1'-bis(2,5-difluorophenyl) can occur, especially at higher temperatures. Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or below) to minimize this side reaction.

  • Enolization of the Lactam: While less common with lactams compared to ketones, the Grignard reagent can act as a base and deprotonate the α-carbon of the N-Boc-2-pyrrolidinone, leading to the recovery of starting material after workup. Using a less sterically hindered Grignard reagent or lower reaction temperatures can mitigate this.

Question 2: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?

Answer:

A color change to gray or brown is typical for Grignard reagent formation. However, a very dark brown or black color may indicate decomposition or side reactions. This can be caused by impurities in the magnesium or the aryl halide, or the formation of finely divided metal from side reactions like Wurtz coupling. While a dark color doesn't always signify a failed reaction, it is advisable to proceed with caution and consider optimizing the reaction conditions, such as the rate of addition and temperature control.

Stage 2: Acid-Catalyzed Dehydration and Deprotection

Question 3: I am getting a complex mixture of products after the acid treatment of the Grignard adduct. What are the likely side reactions?

Answer:

The acid-catalyzed dehydration of the intermediate tertiary alcohol and the simultaneous deprotection of the Boc group can lead to several byproducts.

Potential Side Reactions:

  • Incomplete Dehydration: The reaction may not go to completion, leaving unreacted 2-(2,5-difluorophenyl)-2-hydroxy-N-Boc-pyrrolidine.

    • Troubleshooting: Increase the reaction time, temperature, or the concentration of the acid.

  • Alkylation by t-Butyl Cation: The acidic cleavage of the Boc group generates a tert-butyl cation. This electrophile can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to t-butylated impurities.

    • Troubleshooting: Using scavengers like anisole or thioanisole can help to trap the t-butyl cation. Alternatively, using a milder acid or a two-step deprotection/dehydration sequence might be beneficial.

  • Rearrangement of the Intermediate Carbocation: The carbocation formed after the departure of the hydroxyl group could potentially undergo rearrangement, although this is less likely for this specific substrate.

  • Dimerization/Oligomerization: The product, a cyclic imine, can be reactive under strongly acidic conditions and may lead to the formation of dimers or oligomers.

    • Troubleshooting: Careful control of reaction time and temperature is crucial. It is also important to neutralize the reaction mixture promptly upon completion.

Stage 3: Asymmetric Reduction of 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole

Question 4: My asymmetric reduction is giving low enantioselectivity (ee). How can I improve the stereochemical outcome?

Answer:

Achieving high enantioselectivity in the reduction of the cyclic imine is critical for obtaining the desired (R)- or (S)-enantiomer.

Factors Affecting Enantioselectivity:

  • Chiral Catalyst/Reagent: The choice of the chiral acid used in conjunction with the borane reducing agent is paramount.

    • Troubleshooting:

      • Screen different chiral acids (e.g., (R)- or (S)-mandelic acid, tartaric acid derivatives) to find the optimal one for your substrate.

      • Ensure the chiral acid is of high enantiomeric purity.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy.

  • Solvent: The solvent can have a significant impact on the stereochemical outcome.

    • Troubleshooting: Screen a range of solvents (e.g., toluene, THF, dichloromethane) to identify the one that provides the best selectivity.

  • Stoichiometry of Reagents: The ratio of the chiral acid to the borane complex and the substrate can influence the enantioselectivity.

    • Troubleshooting: Optimize the stoichiometry of all reagents.

Question 5: I am observing incomplete reduction of the imine. What could be the issue?

Answer:

Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.

Possible Causes & Solutions:

  • Decomposition of the Reducing Agent: Borane complexes can be sensitive to moisture and air.

    • Troubleshooting: Use fresh, high-quality borane complex and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Amount of Reducing Agent: Ensure that a sufficient stoichiometric amount of the borane complex is used.

  • Reaction Time and Temperature: The reduction may require longer reaction times or a slightly elevated temperature to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Purification

Question 6: I am having difficulty purifying the final product, 2-(2,5-Difluorophenyl)pyrrolidine. What are some effective purification strategies?

Answer:

The basic nature of the pyrrolidine ring can present challenges during purification.

Purification Recommendations:

  • Acid-Base Extraction: This is a highly effective method for separating the basic product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product.

    • Extract the free base product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

  • Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. Due to the basicity of the product, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent tailing and improve separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Data Presentation

The following table summarizes typical yields and enantiomeric excess (ee) reported for the synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine via a resolution process. Quantitative data for the multi-step synthesis outlined above is often proprietary and can vary significantly based on the specific conditions used.

StepProductYieldEnantiomeric Excess (ee)Reference
Resolution/Racemization(R)-2-(2,5-difluorophenyl)pyrrolidine61.7% (after three cycles)98.4%[1]

Experimental Protocols

The following are generalized experimental protocols based on common procedures found in the literature. Researchers should adapt these protocols to their specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate (Grignard Reaction)

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 2,5-difluorobromobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the Grignard formation (the disappearance of the iodine color and gentle reflux are indicative of initiation).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the Grignard reagent to 0 °C.

  • In a separate flask, dissolve N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF and add this solution dropwise to the cold Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole (Dehydration and Deprotection)

  • Dissolve the crude tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate from the previous step in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Add an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid in dioxane, 1.1 - 2.0 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic imine.

Protocol 3: Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine (Asymmetric Reduction)

  • To a flask under a nitrogen atmosphere, add a chiral acid (e.g., (R)-mandelic acid, 0.1-0.5 eq) and a borane complex (e.g., borane-ammonia complex or borane-THF complex, 1.0-1.5 eq) in an anhydrous solvent (e.g., toluene).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of the crude 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole from the previous step in the same anhydrous solvent.

  • Stir the reaction at the desired temperature (e.g., room temperature or cooled to 0 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of methanol or water.

  • Acidify the mixture with dilute HCl and wash with an organic solvent to remove non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification may be required as described in the purification section.

Visualizations

The following diagrams illustrate the key transformations and troubleshooting logic in the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine.

Synthesis_Workflow cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Dehydration & Deprotection cluster_2 Stage 3: Asymmetric Reduction start1 N-Boc-2-pyrrolidinone + 2,5-Difluorophenylmagnesium Bromide prod1 tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate start1->prod1 THF prod1_c tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate prod2 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole prod1_c->prod2 Acid (e.g., TFA) prod2_c 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole final_prod 2-(2,5-Difluorophenyl)pyrrolidine prod2_c->final_prod Chiral Acid + Borane

Caption: Overall synthetic workflow for 2-(2,5-Difluorophenyl)pyrrolidine.

Grignard_Troubleshooting start Low Yield in Grignard Reaction cause1 Poor Grignard Reagent Quality start->cause1 cause2 Side Reactions start->cause2 cause3 Enolization of Lactam start->cause3 solution1a Use Anhydrous Conditions cause1->solution1a solution1b Activate Magnesium cause1->solution1b solution1c Titrate Reagent cause1->solution1c solution2a Slow Addition at Low Temp cause2->solution2a (Wurtz Coupling) solution2b Strictly Anhydrous cause2->solution2b (Protonation) solution3 Lower Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for low yields in the Grignard reaction.

Deprotection_Troubleshooting start Complex Mixture in Stage 2 cause1 Incomplete Dehydration start->cause1 cause2 t-Butyl Alkylation start->cause2 cause3 Dimerization/Oligomerization start->cause3 solution1 Increase Reaction Time/Temp/Acid Conc. cause1->solution1 solution2 Use Scavengers (e.g., Anisole) cause2->solution2 solution3 Control Reaction Time & Temp cause3->solution3

Caption: Troubleshooting guide for the acid-catalyzed dehydration and deprotection step.

References

Technical Support Center: Synthesis of 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(2,5-Difluorophenyl)pyrrolidine.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis.

Low Yield in Grignard Reaction Step

Question: We are experiencing a low yield during the Grignard reaction between the N-protected pyrrolidone derivative and the 2,5-difluorophenyl Grignard reagent. What are the potential causes and solutions?

Answer: Low yields in this critical C-C bond-forming step can be attributed to several factors, from the quality of reagents and solvents to the precise control of reaction conditions.

Troubleshooting Workflow: Grignard Reaction

Grignard Reaction Troubleshooting cluster_start cluster_causes cluster_solutions start Low Yield in Grignard Reaction reagent_quality Poor Grignard Reagent Formation or Decomposition start->reagent_quality Check reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions Evaluate side_reactions Competing Side Reactions start->side_reactions Investigate reagent_sol Ensure Anhydrous Conditions Use High-Quality Magnesium Titrate Grignard Reagent reagent_quality->reagent_sol Implement conditions_sol Optimize Temperature (-30 to 50°C) Control Addition Rate Ensure Adequate Mixing reaction_conditions->conditions_sol Implement side_reactions_sol Use Anhydrous Solvent Protect Reactive Groups Control Stoichiometry side_reactions->side_reactions_sol Implement Imine Reduction Troubleshooting cluster_start cluster_causes cluster_solutions start Low Yield in Imine Reduction reductant_issue Inactive or Inappropriate Reducing Agent start->reductant_issue Check conditions_issue Suboptimal pH, Temperature, or Solvent start->conditions_issue Evaluate catalyst_issue Catalyst Poisoning or Low Activity start->catalyst_issue Investigate reductant_sol Use Fresh Reducing Agent (e.g., Ammonia Borane) Consider Alternative Reductants reductant_issue->reductant_sol Implement conditions_sol Optimize pH with Chiral Acid Maintain Temperature (e.g., 30°C) Select Appropriate Solvent (e.g., Toluene) conditions_issue->conditions_sol Implement catalyst_sol Use Chiral Acid for Asymmetric Reduction Consider Biocatalysis (Imine Reductase) catalyst_issue->catalyst_sol Implement

Technical Support Center: Catalyst Deactivation in Reactions Using 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(2,5-Difluorophenyl)pyrrolidine as an organocatalyst. The information provided is based on general principles of pyrrolidine-based organocatalysis, as specific deactivation studies on this particular catalyst are not extensively available in the reviewed literature.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions with 2-(2,5-Difluorophenyl)pyrrolidine, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield and/or enantioselectivity have significantly decreased upon scaling up or with a new batch of reagents. What could be the cause?

Answer:

Several factors could contribute to this issue:

  • Water Content: Pyrrolidine-based catalysts are often sensitive to moisture. Trace amounts of water in your reagents or solvents can hydrolyze the active iminium ion or enamine intermediates, leading to catalyst deactivation.

  • Acidic or Basic Impurities: The catalytic activity of pyrrolidine derivatives is dependent on their basicity. Acidic or basic impurities in the substrate, solvent, or starting materials can neutralize the catalyst or interfere with the catalytic cycle.

  • Oxygen Sensitivity: Some organocatalysts can be susceptible to oxidative degradation, especially when handled in the air for extended periods.

Troubleshooting Steps:

  • Rigorous Drying of Reagents and Solvents: Ensure all solvents are freshly distilled and dried over appropriate drying agents. Substrates and other reagents should also be thoroughly dried before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.

  • Purification of Starting Materials: Purify all starting materials to remove any acidic or basic impurities. This can be achieved by techniques such as distillation, recrystallization, or column chromatography.

  • Catalyst Quality: Ensure the purity of the 2-(2,5-Difluorophenyl)pyrrolidine catalyst. If in doubt, purification by appropriate methods may be necessary.

Question 2: I am observing a gradual loss of catalytic activity over several reaction cycles. How can I mitigate this?

Answer:

Gradual deactivation is a common challenge in catalysis. The following points should be considered:

  • Catalyst Fouling: Non-volatile byproducts or polymerized starting materials can deposit on the catalyst surface, blocking active sites.

  • Thermal Degradation: Although organocatalysts are generally more stable than many metal catalysts, prolonged exposure to high temperatures can lead to decomposition.

  • Leaching: If the catalyst is immobilized on a solid support, leaching of the active molecule into the reaction medium can occur.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Re-evaluate the reaction temperature and time. Shorter reaction times and lower temperatures, if feasible, can reduce the rate of deactivation.

  • Catalyst Recovery and Washing: After each cycle, recover the catalyst and wash it with a suitable solvent to remove adsorbed impurities.

  • Consider Catalyst Immobilization: For large-scale applications, immobilizing the catalyst on a solid support can facilitate recovery and potentially enhance stability. However, the choice of support and linker is crucial to prevent leaching.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of 2-(2,5-Difluorophenyl)pyrrolidine catalyst deactivation?

A1: The primary indicators of catalyst deactivation are a decrease in the reaction rate, a drop in the yield of the desired product, and a loss of enantioselectivity or diastereoselectivity in asymmetric reactions.

Q2: How can I store 2-(2,5-Difluorophenyl)pyrrolidine to maintain its activity?

A2: It is recommended to store 2-(2,5-Difluorophenyl)pyrrolidine under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to protect it from oxygen, moisture, and light.

Q3: Is it possible to regenerate a deactivated 2-(2,5-Difluorophenyl)pyrrolidine catalyst?

Quantitative Data on Catalyst Deactivation (Illustrative Example)

Due to the lack of specific experimental data for the deactivation of 2-(2,5-Difluorophenyl)pyrrolidine in the reviewed literature, the following table presents a hypothetical example of catalyst performance over multiple cycles to illustrate a typical deactivation profile.

Cycle NumberInitial Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
15129598
25 (recovered)128895
35 (recovered)127590
45 (recovered)126082

Note: This data is for illustrative purposes only and does not represent actual experimental results for 2-(2,5-Difluorophenyl)pyrrolidine.

Experimental Protocols

The following are general protocols that can be adapted for the recovery and potential regeneration of pyrrolidine-based organocatalysts like 2-(2,5-Difluorophenyl)pyrrolidine.

Protocol 1: Simple Catalyst Recovery by Extraction

  • Reaction Quenching: Upon completion of the reaction, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction of Catalyst: To separate the basic catalyst from the neutral product, extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated catalyst will move to the aqueous phase.

  • Catalyst Isolation: Basify the acidic aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10.

  • Back-Extraction: Extract the basified aqueous layer with an organic solvent to recover the free-base catalyst.

  • Drying and Concentration: Dry the organic layer containing the catalyst over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the recovered catalyst.

  • Purity Check: Assess the purity of the recovered catalyst by appropriate analytical techniques (e.g., NMR, LC-MS) before reuse.

Protocol 2: Catalyst Recovery by Silica Gel Chromatography

  • Concentration: After the reaction, remove the solvent under reduced pressure.

  • Chromatography: Subject the crude reaction mixture to column chromatography on silica gel.

  • Elution: Use an appropriate solvent system to separate the product from the more polar catalyst. A gradient elution might be necessary.

  • Catalyst Elution: Elute the catalyst from the column using a more polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol.

  • Concentration: Collect the fractions containing the catalyst and concentrate under reduced pressure.

  • Purity Analysis: Verify the purity of the recovered catalyst before subsequent use.

Visualizations

The following diagrams illustrate common concepts in catalyst deactivation and troubleshooting.

CatalystDeactivationPathways cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Catalyst (2-(2,5-Difluorophenyl)pyrrolidine) DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Deactivation Water Water/Moisture Water->ActiveCatalyst Impurities Acidic/Basic Impurities Impurities->ActiveCatalyst Oxygen Oxygen (Air) Oxygen->ActiveCatalyst Byproducts Reaction Byproducts/Fouling Byproducts->ActiveCatalyst

Caption: Common pathways leading to the deactivation of pyrrolidine-based organocatalysts.

TroubleshootingWorkflow Start Problem: Decreased Yield/ Enantioselectivity CheckReagents Check Purity & Dryness of Reagents and Solvents Start->CheckReagents InertAtmosphere Implement Inert Atmosphere Technique Start->InertAtmosphere OptimizeConditions Optimize Reaction Temperature and Time CheckReagents->OptimizeConditions InertAtmosphere->OptimizeConditions CatalystRecovery Implement Catalyst Recovery/Regeneration Protocol OptimizeConditions->CatalystRecovery Resolution Problem Resolved CatalystRecovery->Resolution

Caption: A logical workflow for troubleshooting decreased performance in catalyzed reactions.

Technical Support Center: 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2,5-Difluorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the stereochemical integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for 2-(2,5-Difluorophenyl)pyrrolidine?

A1: The primary cause of racemization for 2-aryl-pyrrolidines like 2-(2,5-Difluorophenyl)pyrrolidine is the removal of the proton at the chiral center (the carbon atom bonded to both the phenyl ring and the nitrogen atom). This is most likely to occur under basic conditions, which can facilitate the formation of a planar, achiral carbanion or enamine-like intermediate. Once this intermediate is formed, reprotonation can occur from either side, leading to a mixture of both (R) and (S) enantiomers.

Q2: Which experimental conditions pose the highest risk of causing unwanted racemization of my enantiomerically pure 2-(2,5-Difluorophenyl)pyrrolidine?

A2: Several conditions can increase the risk of unwanted racemization:

  • Strong Bases: Exposure to strong bases is a significant risk factor. For instance, while potassium hydroxide in DMSO is used to intentionally racemize the undesired (S)-enantiomer for recycling, similar harsh basic conditions should be avoided when handling the desired enantiomer.[1]

  • Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for proton removal and inversion of the stereocenter, accelerating the rate of racemization.

  • Prolonged Exposure to Non-optimal pH: Storing the compound in strongly acidic or basic solutions for extended periods can lead to gradual racemization.

  • Certain Solvents: Polar aprotic solvents, especially in the presence of a base, can facilitate racemization.[2]

Q3: Can I recycle the undesired enantiomer of 2-(2,5-Difluorophenyl)pyrrolidine?

A3: Yes. A known method for recycling the undesired (S)-enantiomer involves intentional racemization followed by another resolution step. This process can significantly improve the overall yield of the desired (R)-enantiomer.[1]

Q4: How can I determine the enantiomeric purity of my 2-(2,5-Difluorophenyl)pyrrolidine sample?

A4: The most common and reliable method for determining the enantiomeric purity (and enantiomeric excess, ee%) is through Chiral High-Performance Liquid Chromatography (HPLC).[3] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Issue 1: Unexpected Loss of Enantiomeric Purity in a Reaction

If you have started a reaction with enantiomerically pure 2-(2,5-Difluorophenyl)pyrrolidine and find that the product has a lower than expected enantiomeric excess (ee%), follow this troubleshooting guide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Harsh Basic Conditions Avoid the use of strong, non-hindered bases. If a base is necessary, consider using a weaker or more sterically hindered base (e.g., DIPEA, 2,6-lutidine) to minimize the abstraction of the proton at the chiral center.
Elevated Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running test reactions at different temperatures (e.g., 0 °C, room temperature) to assess the impact on enantiomeric purity.
Prolonged Reaction Time Monitor the reaction closely by a suitable method (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.
Inappropriate Solvent Choice If racemization is suspected, consider switching to a less polar or aprotic solvent that may not stabilize the achiral intermediate as effectively.

Troubleshooting Workflow for Unexpected Racemization

start Start: Unexpected loss of enantiomeric excess (ee%) observed check_base Are strong bases used in the reaction? start->check_base check_temp Is the reaction run at an elevated temperature? check_base->check_temp No solution_base Action: Switch to a weaker or sterically hindered base (e.g., DIPEA). check_base->solution_base Yes check_time Is the reaction time unnecessarily long? check_temp->check_time No solution_temp Action: Lower the reaction temperature. Run trials at 0 °C or RT. check_temp->solution_temp Yes check_solvent Is a polar aprotic solvent used? check_time->check_solvent No solution_time Action: Monitor reaction closely and quench promptly upon completion. check_time->solution_time Yes solution_solvent Action: Test alternative, less polar solvents. check_solvent->solution_solvent Yes end End: Re-analyze ee% of the product check_solvent->end No solution_base->end solution_temp->end solution_time->end solution_solvent->end

Caption: Troubleshooting workflow for identifying and mitigating sources of racemization.

Issue 2: Recycling of the Undesired (S)-Enantiomer

This guide provides a method for the intentional racemization of the undesired (S)-2-(2,5-Difluorophenyl)pyrrolidine to be re-subjected to resolution.

Racemization Risk Under Various Conditions

The following table summarizes the qualitative risk of racemization for 2-(2,5-Difluorophenyl)pyrrolidine under common laboratory conditions based on general chemical principles.

ConditionTemperaturepH / ReagentSolventRacemization Risk
Storage 2-8 °CNeutralStandard (e.g., Ethanol, DCM)Low
Storage Room TemperatureNeutralStandard (e.g., Ethanol, DCM)Low to Moderate
Workup Room TemperatureAqueous Acid (e.g., 1M HCl)Ethyl Acetate / WaterLow
Workup Room TemperatureAqueous Base (e.g., 1M NaOH)Ethyl Acetate / WaterModerate
Reaction > 80 °CStrong Base (e.g., KOH)DMSOHigh (Intentional)
Reaction Room TemperatureStrong Base (e.g., NaH)THFHigh
Purification Room TemperatureSilica GelHexanes/Ethyl AcetateLow

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 2-(2,5-Difluorophenyl)pyrrolidine

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric excess (ee%) of 2-(2,5-Difluorophenyl)pyrrolidine. Optimization will likely be required.

1. Column Selection:

  • Start with a polysaccharide-based chiral stationary phase (CSP). Columns such as Chiralcel® OD-H or Chiralpak® AD-H are often effective for a wide range of chiral compounds.[3]

2. Mobile Phase (Normal Phase):

  • A typical starting mobile phase is a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol.

  • Begin with a ratio such as 90:10 (v/v) n-hexane:IPA.

  • For basic compounds like this pyrrolidine, adding a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase is often necessary to improve peak shape and resolution.

3. Instrument Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm or another wavelength where the compound has strong absorbance.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

5. Optimization:

  • If the enantiomers are not resolved, adjust the ratio of hexane to alcohol. Increasing the hexane percentage generally increases retention and may improve resolution.

  • Vary the alcohol modifier (e.g., switch from IPA to ethanol).

  • Adjust the concentration of the basic additive.

Workflow for Chiral HPLC Method Development

start Start: Determine ee% of 2-(2,5-Difluorophenyl)pyrrolidine select_column Select Chiral Column (e.g., Chiralpak AD-H) start->select_column prepare_mobile_phase Prepare Mobile Phase (e.g., 90:10 Hexane:IPA + 0.1% DEA) select_column->prepare_mobile_phase prepare_sample Prepare Sample (1 mg/mL in mobile phase) prepare_mobile_phase->prepare_sample run_hplc Run HPLC Analysis prepare_sample->run_hplc check_resolution Are enantiomers baseline resolved? run_hplc->check_resolution optimize Optimize Mobile Phase (adjust solvent ratio, change alcohol, vary additive) check_resolution->optimize No calculate_ee Integrate Peaks and Calculate ee% check_resolution->calculate_ee Yes optimize->run_hplc end End: Report ee% calculate_ee->end

Caption: Workflow for developing a chiral HPLC method.

Protocol 2: Intentional Racemization of (S)-2-(2,5-Difluorophenyl)pyrrolidine

This protocol is adapted from a literature procedure for the racemization of the undesired enantiomer for recycling purposes.[1]

Warning: This procedure uses a strong base and should be performed with appropriate safety precautions in a well-ventilated fume hood.

1. Reagents and Materials:

  • (S)-2-(2,5-Difluorophenyl)pyrrolidine

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • To a solution of (S)-2-(2,5-difluorophenyl)pyrrolidine in DMSO, add a catalytic amount of powdered potassium hydroxide.

  • Heat the mixture under an inert atmosphere. The original literature suggests that for similar amines, heating to around 80 °C is effective.[2]

  • Monitor the loss of optical activity over time by taking aliquots and analyzing them by chiral HPLC (as described in Protocol 1).

  • Once the sample is fully racemized (i.e., a 1:1 ratio of enantiomers is observed), cool the reaction to room temperature.

3. Workup:

  • Dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic 2-(2,5-difluorophenyl)pyrrolidine.

4. Re-resolution:

  • The recovered racemic material can then be subjected to another round of chiral resolution (e.g., through diastereomeric salt formation with a chiral acid like D-malic acid) to isolate more of the desired (R)-enantiomer.[1]

References

Technical Support Center: Temperature Control in the Asymmetric Synthesis of 2-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 2-arylpyrrolidines. The following sections address common issues related to temperature control, a critical parameter for achieving high yield and stereoselectivity.

Troubleshooting Guide

Q1: My reaction shows low enantioselectivity (ee) and/or diastereoselectivity (dr). How can I improve it?

Low stereoselectivity is a common issue in asymmetric synthesis and is often directly linked to reaction temperature.

Initial Checks:

  • Thermometer Calibration: Ensure your thermometer or temperature probe is accurately calibrated.

  • Homogeneous Temperature: Confirm that the reaction mixture is being stirred efficiently to ensure a uniform temperature throughout the vessel.

  • Reaction Setup: Check for any potential sources of heat transfer that could be affecting the internal reaction temperature.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most common and often most effective solution. Lowering the temperature increases the energy difference between the diastereomeric transition states, which can lead to a significant improvement in enantiomeric and diastereomeric ratios.[1] Many asymmetric syntheses of 2-arylpyrrolidines require temperatures as low as -78 °C to achieve high stereoselectivity.

  • Solvent Screening: The choice of solvent can influence the optimal temperature for the reaction. It is advisable to screen a range of solvents, as their polarity and coordinating ability can affect the transition state energies.

  • Reagent and Catalyst Purity: Ensure all starting materials, reagents, and catalysts are of high purity and anhydrous, as impurities can interfere with the desired reaction pathway and reduce selectivity.

Q2: I've lowered the temperature, but now my reaction yield is very low or the reaction is incomplete. What should I do?

Balancing stereoselectivity and reaction rate is a key challenge in optimizing asymmetric syntheses.

Troubleshooting Steps:

  • Gradual Temperature Increase: After the initial low-temperature period critical for stereochemical induction, a gradual increase in temperature may be necessary to drive the reaction to completion.

  • Extended Reaction Time: Low-temperature reactions often proceed much slower. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and allow for a longer reaction time.

  • Optimize Catalyst/Reagent Loading: In some cases, increasing the catalyst or reagent loading can improve the reaction rate at lower temperatures without significantly compromising stereoselectivity.

  • Solvent Optimization: The solvent can also affect the reaction rate. A solvent that provides good solubility for all components at the desired low temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the asymmetric synthesis of 2-arylpyrrolidines?

The optimal temperature is highly dependent on the specific reaction, catalyst, and substrates used. However, many protocols for the asymmetric synthesis of 2-arylpyrrolidines specify low temperatures, often in the range of -78 °C to 0 °C, to maximize stereoselectivity.

Q2: How does temperature affect the enantiomeric excess (ee) and diastereomeric ratio (dr)?

In most cases, there is an inverse relationship between temperature and stereoselectivity. Lowering the reaction temperature generally leads to an increase in both enantiomeric excess (ee) and diastereomeric ratio (dr). This is because the transition state leading to the major stereoisomer is favored to a greater extent at lower temperatures.

Q3: Can temperature control be used to favor the formation of a specific stereoisomer?

Yes, by carefully controlling the temperature, you can influence the stereochemical outcome of the reaction. In some cases, temperature can even be used to reverse the enantioselectivity, although this is less common.

Q4: What are the best practices for maintaining a constant low temperature during a reaction?

  • Cooling Baths: Use appropriate cooling baths for the target temperature (e.g., ice/water for 0 °C, dry ice/acetone for -78 °C).

  • Cryocoolers: For very low temperatures or long reaction times, a cryocooler or a circulating cooling bath provides more stable and precise temperature control.

  • Insulation: Properly insulate the reaction vessel to minimize heat exchange with the surroundings.

  • Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer or probe.

Data Presentation

The following table provides a representative summary of the expected effect of temperature on the yield and stereoselectivity in a hypothetical asymmetric synthesis of a 2-arylpyrrolidine. Note that the exact values will vary depending on the specific reaction conditions.

Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
25 (Room Temp)95655:1
0888510:1
-20829215:1
-7875>99>20:1

Experimental Protocols

Detailed Protocol for Low-Temperature Asymmetric Synthesis of a 2-Arylpyrrolidine via [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Amino ester hydrochloride (1.2 mmol)

  • Triethylamine (1.2 mmol)

  • α,β-Unsaturated ester (1.1 mmol)

  • Chiral catalyst (e.g., a chiral phosphoric acid or a metal complex, 0.05-0.2 mmol)

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Molecular sieves (4 Å)

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: Add the amino ester hydrochloride and molecular sieves to the flask. Add the anhydrous solvent, followed by triethylamine. Stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reactants: Add the aldehyde to the cooled mixture and stir for 10 minutes. In a separate flask, prepare a solution of the α,β-unsaturated ester and the chiral catalyst in the anhydrous solvent. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains constant.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by 1H NMR).

Visualizations

Troubleshooting_Workflow start Low Stereoselectivity (ee/dr) Observed check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the reaction temperature (e.g., 0 °C, -20 °C, -78 °C) check_temp->lower_temp No recheck_purity Verify purity of all reagents check_temp->recheck_purity Yes check_yield Is the yield now too low? lower_temp->check_yield optimize_time Increase reaction time check_yield->optimize_time Yes success High Stereoselectivity Achieved check_yield->success No optimize_time->success optimize_conc Increase catalyst/reagent loading optimize_conc->success solvent_screen Screen different solvents solvent_screen->success recheck_purity->solvent_screen

Caption: Troubleshooting workflow for low stereoselectivity.

Experimental_Workflow prep_reagents Prepare Reagents and Dry Solvents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction cool_reaction Cool Reaction to Target Temperature (e.g., -78 °C) setup_reaction->cool_reaction add_reactants Slow, Dropwise Addition of Reactants cool_reaction->add_reactants monitor_reaction Monitor Reaction Progress (TLC/LC-MS) add_reactants->monitor_reaction quench_reaction Quench Reaction at Low Temperature monitor_reaction->quench_reaction workup Aqueous Workup and Extraction quench_reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze

Caption: General experimental workflow for low-temperature synthesis.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the 1H NMR Analysis of 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-(2,5-Difluorophenyl)pyrrolidine, a compound of interest in medicinal chemistry. We will delve into the predicted 1H NMR spectral data, outline a detailed experimental protocol, and compare this powerful technique with other analytical methods, offering a clear perspective on its strengths and limitations in characterizing this specific molecule.

Unraveling the Structure: Predicted 1H NMR Spectral Data

Due to the absence of publicly available experimental spectra for 2-(2,5-Difluorophenyl)pyrrolidine, the following table presents a predicted 1H NMR data set. These predictions are based on established chemical shift ranges for pyrrolidine and difluorophenyl moieties, taking into account the electronic effects of the substituents. The fluorine atoms on the phenyl ring are expected to cause complex splitting patterns (multiplets) for the aromatic protons due to J-coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H2' (CH)4.0 - 4.2Multiplet1H
H5'α, H5'β (CH2)3.1 - 3.3Multiplet2H
H3'α, H3'β (CH2)1.8 - 2.2Multiplet2H
H4'α, H4'β (CH2)1.6 - 1.9Multiplet2H
NH1.5 - 2.5Broad Singlet1H
Ar-H37.0 - 7.2Multiplet1H
Ar-H46.9 - 7.1Multiplet1H
Ar-H67.1 - 7.3Multiplet1H

A Head-to-Head Comparison: 1H NMR vs. Alternative Analytical Techniques

While 1H NMR is a cornerstone for structural analysis, a multi-faceted approach employing various analytical techniques provides a more complete picture. Below is a comparison of 1H NMR with other common analytical methods for the characterization of 2-(2,5-Difluorophenyl)pyrrolidine.

Analytical Technique Information Provided Advantages for 2-(2,5-Difluorophenyl)pyrrolidine Limitations
1H NMR Spectroscopy Detailed information on the proton framework, including chemical environment, connectivity (through coupling), and stereochemistry.- Provides a unique "fingerprint" of the molecule. - Allows for the determination of the relative number of protons. - Can provide insights into the conformation of the pyrrolidine ring.- Can have overlapping signals, especially in complex molecules. - Does not directly provide information on non-protonated carbons.
13C NMR Spectroscopy Information about the carbon skeleton of the molecule.- Each unique carbon atom gives a distinct signal. - Complements 1H NMR data for a complete structural assignment.- Lower sensitivity compared to 1H NMR. - Longer acquisition times may be required.
Mass Spectrometry (MS) Precise molecular weight and information about the fragmentation pattern.- Confirms the molecular formula. - Fragmentation can provide clues about the structure.- Does not provide detailed information on the connectivity of atoms. - Isomers may not be distinguishable by mass alone.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.- Can confirm the presence of the N-H bond in the pyrrolidine ring and C-F bonds on the aromatic ring.- Provides limited information about the overall molecular structure. - The "fingerprint" region can be complex to interpret.

The Blueprint for Analysis: Experimental Protocols

1H NMR Spectroscopy

A standard protocol for acquiring a 1H NMR spectrum of 2-(2,5-Difluorophenyl)pyrrolidine is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, pulse width, and relaxation delay to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizing the Workflow

To illustrate the logical flow of the analytical process, the following diagram outlines the key steps from sample preparation to data interpretation.

Analytical_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound 2-(2,5-Difluorophenyl)pyrrolidine NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer FID Free Induction Decay (FID) NMR_Spectrometer->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Analysis Integration, Chemical Shift Referencing, Multiplicity Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Analytical workflow for 1H NMR analysis.

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Analysis of 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

The presented methods focus on the use of polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability and success in resolving a wide range of chiral compounds.[1][2]

Comparative Performance of Potential Chiral HPLC Methods

The selection of a chiral HPLC method is a critical step in achieving accurate enantiomeric purity determination. The following table summarizes two potential starting methods for the separation of 2-(2,5-Difluorophenyl)pyrrolidine enantiomers, utilizing well-established polysaccharide-based chiral stationary phases. These methods, proven effective for similar analytes, offer a solid foundation for method development.[3][4]

ParameterMethod A: Cellulose-based CSPMethod B: Amylose-based CSP
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Triethylamine (90:10:0.1, v/v/v)n-Hexane / Ethanol / Triethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detection Wavelength 265 nm265 nm
Advantages Broad enantioselectivity for a wide range of compounds.[2]Often provides complementary selectivity to cellulose-based CSPs.
Considerations Mobile phase composition may require optimization for resolution.Flow rate and temperature can be adjusted to improve separation.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the two potential chiral HPLC methods. These should be considered as starting points, and optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve baseline separation for 2-(2,5-Difluorophenyl)pyrrolidine enantiomers.

Method A: Chiral HPLC Separation using a Cellulose-Based Stationary Phase

This protocol details the use of a Chiralcel® OD-H column, a widely used cellulose-based CSP, for the enantioselective separation.[3][4]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Triethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic 2-(2,5-Difluorophenyl)pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.

Method B: Chiral HPLC Separation using an Amylose-Based Stationary Phase

This protocol outlines the use of a Chiralpak® AD-H column, an amylose-based CSP, which can offer different selectivity compared to its cellulose-based counterparts.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Triethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic 2-(2,5-Difluorophenyl)pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Chiral Method Development

The development of a robust chiral separation method typically follows a systematic approach, from initial screening to final method optimization. The following diagram illustrates a general workflow for this process.

Chiral_Method_Development_Workflow start Racemic Sample Preparation screen Initial Screening (Multiple CSPs & Mobile Phases) start->screen evaluate Evaluate Resolution and Peak Shape screen->evaluate optimize Method Optimization (Mobile Phase, Flow Rate, Temp.) evaluate->optimize Resolution < 1.5 validate Method Validation (Robustness, Linearity, etc.) evaluate->validate Resolution >= 1.5 optimize->evaluate routine Routine Analysis validate->routine

Caption: A typical workflow for the development of a chiral HPLC method.

References

A Comparative Guide to Determining the Enantiomeric Excess of 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds such as 2-(2,5-Difluorophenyl)pyrrolidine. A variety of analytical techniques are available, each with distinct advantages and limitations. This guide provides a comparative overview of the most common methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The selection of an analytical method for determining the enantiomeric excess of 2-(2,5-Difluorophenyl)pyrrolidine depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the stage of drug development. The following table summarizes the key aspects of four widely used techniques.

FeatureChiral HPLCChiral SFCNMR SpectroscopyCapillary Electrophoresis
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Primary Advantage High resolution and well-established, versatile technique.[1]Fast separations, reduced solvent consumption ("green" chemistry), and high productivity.[2][3]Rapid "mix-and-measure" analysis without the need for chromatographic separation; provides structural information.[4][5]High separation efficiency, orthogonal selectivity to HPLC, and minimal sample/reagent consumption.[6][7]
Limitations Longer analysis times compared to SFC, higher consumption of organic solvents.[8]Requires specialized instrumentation; method development can be complex.Lower sensitivity compared to chromatographic methods; potential for signal overlap.[4]Lower loading capacity; sensitivity can be an issue without specialized detectors.
Typical Throughput ModerateHighHigh (for screening)Moderate to High
Sample Preparation Dissolution in a suitable solvent.Dissolution in a suitable solvent.Direct mixing with a chiral solvating agent or derivatization.[5]Dissolution in the background electrolyte.
Instrumentation HPLC system with a chiral column and UV or MS detector.SFC system with a chiral column and UV or MS detector.NMR spectrometer.CE instrument with a suitable detector (e.g., UV).

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are generalized methodologies for each technique that can be adapted for the analysis of 2-(2,5-Difluorophenyl)pyrrolidine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for separating enantiomers.[1] The key to a successful separation is the selection of an appropriate chiral stationary phase (CSP) and mobile phase.

Methodology:

  • Column Screening: Screen a variety of commercially available CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotic-based) to identify a column that provides baseline separation of the enantiomers of 2-(2,5-Difluorophenyl)pyrrolidine.

  • Mobile Phase Optimization:

    • For normal-phase HPLC, a typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of the modifier is varied to optimize resolution and retention time.

    • For reversed-phase HPLC, a mixture of water (often with a buffer and/or additive) and an organic solvent (e.g., acetonitrile or methanol) is used.

  • Parameter Optimization: Optimize other parameters such as flow rate, column temperature, and injection volume to achieve optimal peak shape and resolution.

  • Detection: Use a UV detector set at a wavelength where 2-(2,5-Difluorophenyl)pyrrolidine has significant absorbance, or a mass spectrometer for higher sensitivity and selectivity.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[3][9] It offers faster separations and is more environmentally friendly than HPLC.[2]

Methodology:

  • Column and Co-solvent Screening: Similar to HPLC, screen various CSPs. The mobile phase in SFC consists of supercritical CO2 and an organic modifier (co-solvent), typically an alcohol like methanol or ethanol.[10] Screen different co-solvents and their proportions.

  • Additive Optimization: Small amounts of additives (e.g., amines for basic compounds) are often added to the modifier to improve peak shape and resolution.[10]

  • System Parameter Optimization: Optimize back pressure, temperature, and flow rate to achieve the best separation.

  • Detection: UV or MS detection is commonly used.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[11] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.

Methodology using a Chiral Solvating Agent (e.g., BINOL derivatives):

  • Sample Preparation: In an NMR tube, dissolve a known amount of the 2-(2,5-Difluorophenyl)pyrrolidine sample in a suitable deuterated solvent (e.g., CDCl3).[5]

  • Addition of CSA: Add an equimolar amount of a chiral solvating agent, such as (R)- or (S)-BINOL.[5]

  • Data Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. The fluorine atoms on the phenyl ring of 2-(2,5-Difluorophenyl)pyrrolidine make ¹⁹F NMR a potentially sensitive method.

  • Data Analysis: The two enantiomers will form transient diastereomeric complexes with the CSA, resulting in two distinct sets of signals in the NMR spectrum.[4] Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

  • Quantification: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.[5]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for charged or polar analytes.[7] Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE).[6][12]

Methodology:

  • Chiral Selector Screening: The most common chiral selectors for CE are cyclodextrins (CDs).[13] Screen various neutral and charged CDs (e.g., β-CD, γ-CD, sulfated CDs) to find one that interacts differently with the two enantiomers of 2-(2,5-Difluorophenyl)pyrrolidine.

  • BGE Optimization: Optimize the pH and concentration of the BGE, as well as the concentration of the chiral selector, to maximize the resolution between the enantiomers.

  • System Parameter Optimization: Optimize the applied voltage, capillary temperature, and injection parameters.

  • Detection: UV detection is standard. The short path length of the capillary may require a high concentration of the sample or a sensitive detector.

  • Quantification: The enantiomeric excess is calculated from the corrected peak areas of the enantiomers in the electropherogram.

Visualizing the Workflow for Enantiomeric Excess Determination

The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral compound like 2-(2,5-Difluorophenyl)pyrrolidine.

References

A Comparative Guide to 2-(2,5-Difluorophenyl)pyrrolidine and Other Pyrrolidine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, enabling the stereoselective synthesis of complex chiral molecules. While L-proline and its derivatives, such as the renowned diarylprolinol silyl ethers, have been extensively studied and applied, interest in novel pyrrolidine-based catalysts continues to grow. This guide provides a comparative analysis of 2-(2,5-Difluorophenyl)pyrrolidine alongside established pyrrolidine catalysts, offering insights into their potential performance in key asymmetric transformations.

2-(2,5-Difluorophenyl)pyrrolidine is a chiral amine that has gained significant attention as a key intermediate in the synthesis of the anticancer drug Larotrectinib. Its structural similarity to other 2-arylpyrrolidine organocatalysts suggests its potential utility in asymmetric synthesis. The presence of the electron-withdrawing difluorophenyl group at the 2-position can be expected to modulate the electronic properties and steric environment of the catalyst, potentially influencing its reactivity and selectivity.

This guide presents a comparison of 2-(2,5-Difluorophenyl)pyrrolidine with benchmark pyrrolidine catalysts in the context of asymmetric Michael additions, aldol reactions, and Diels-Alder reactions. While direct, comprehensive experimental data on the catalytic activity of 2-(2,5-Difluorophenyl)pyrrolidine is limited in publicly available literature, this comparison leverages extensive data for established catalysts to provide a framework for evaluating its potential.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of well-established pyrrolidine catalysts in benchmark asymmetric reactions. This data serves as a reference for the expected efficacy of high-performance organocatalysts in these transformations.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

CatalystAldehydeNitroolefinSolventCat. Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
(S)-Diphenylprolinol TMS Ether Propanaltrans-β-NitrostyreneToluene20209593:799
(S)-2-(Trifluoromethyl)pyrrolidine Propanaltrans-β-NitrostyreneToluene20488590:1092
L-Proline Cyclohexanonetrans-β-NitrostyreneDMSO30969095:599

Table 2: Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventCat. Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
L-Proline p-NitrobenzaldehydeCyclohexanoneDMSO3049993:796
(S)-Diphenylprolinol TMS Ether BenzaldehydeAcetoneNeat12497-71
(S)-2-(Pyrrolidin-2-ylmethyl)pyridine p-NitrobenzaldehydeCyclohexanoneNMP20729898:299

Table 3: Asymmetric Diels-Alder Reaction

CatalystDienophileDieneSolventCat. Loading (mol%)Time (h)Yield (%)dr (exo:endo)ee (%) (exo)
(S)-Diphenylprolinol TMS Ether AcroleinCyclopentadieneCH2Cl25128186:1499
(S)-5,5-Dimethyl-4-phenyl-imidazolidinone CinnamaldehydeCyclopentadieneMeOH/H2O589993:793
L-Proline AcroleinCyclopentadieneCH2Cl230487530:7072

Experimental Protocols

Detailed methodologies for key experiments cited in the data tables are provided below. These protocols serve as a practical guide for researchers looking to perform similar transformations.

Asymmetric Michael Addition Catalyzed by (S)-Diphenylprolinol TMS Ether
  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the specified solvent (2.0 mL) at room temperature is added the nitroolefin (0.5 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the time indicated in the data table.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Aldol Reaction Catalyzed by L-Proline
  • Reaction Setup: In a vial, L-proline (0.3 mmol, 30 mol%) is added to the ketone (10 mmol). The aldehyde (1.0 mmol) and the solvent (if any) are then added.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature for the indicated time.

  • Work-up and Purification: The reaction mixture is directly purified by flash column chromatography on silica gel.

  • Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC and/or 1H NMR analysis of the purified product.

Asymmetric Diels-Alder Reaction Catalyzed by (S)-Diphenylprolinol TMS Ether
  • Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in the specified solvent (2.0 mL) at the indicated temperature is added the diene (3.0 mmol).

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature for the time indicated.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

  • Analysis: The diastereomeric ratio is determined by 1H NMR analysis. The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualization

The following diagrams illustrate key concepts in pyrrolidine-catalyzed asymmetric synthesis.

G General Experimental Workflow for Pyrrolidine-Catalyzed Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Substrates (Aldehyde/Ketone, etc.) Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Pyrrolidine Catalyst Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Stirring Stir at Specified Temperature and Time Mixing->Stirring Quench Quench Reaction Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product Spectroscopy NMR, IR, MS Product->Spectroscopy Chiral_HPLC Determine ee and dr Product->Chiral_HPLC

Caption: General workflow for pyrrolidine-catalyzed asymmetric reactions.

G Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Nitroolefin Nitroolefin Nitroolefin (Michael Acceptor) Product Michael Adduct Adduct_Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated) Water H2O

Efficacy of 2-(2,5-Difluorophenyl)pyrrolidine as an Organocatalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has witnessed exponential growth, offering a powerful and often more sustainable alternative to traditional metal-based catalysis. Within this domain, chiral pyrrolidine scaffolds have emerged as privileged structures, capable of facilitating a wide array of stereoselective transformations. This guide provides a comparative analysis of 2-(2,5-difluorophenyl)pyrrolidine as a potential organocatalyst, benchmarking its structural features against well-established pyrrolidine-based catalysts in key asymmetric reactions. Due to a lack of specific published performance data for 2-(2,5-difluorophenyl)pyrrolidine in benchmark reactions, this guide will focus on a structural comparison and provide established experimental protocols for context.

Structural Comparison and Performance Overview

The efficacy of pyrrolidine-based organocatalysts is intrinsically linked to their structural attributes. L-proline, the archetypal pyrrolidine catalyst, owes its success to the presence of a secondary amine for enamine/iminium ion formation and a carboxylic acid group that acts as a crucial hydrogen bond donor to stabilize transition states.[1] Modifications to this basic scaffold aim to enhance stereoselectivity, reactivity, and solubility.

2-(2,5-Difluorophenyl)pyrrolidine introduces a bulky, electron-withdrawing aryl substituent at the 2-position. While this steric hindrance can be beneficial in creating a specific chiral environment around the catalytic site, the absence of a hydrogen-bonding moiety, such as a carboxylic acid or a prolinol hydroxyl group, is a significant departure from many highly effective pyrrolidine catalysts. This structural difference suggests that its catalytic activity, particularly in reactions like the aldol addition where hydrogen bonding is key for transition state stabilization, may be limited or operate through a different mechanistic pathway.

The following tables present typical performance data for established pyrrolidine-based organocatalysts in the asymmetric aldol and Michael addition reactions. This data serves as a benchmark against which the performance of novel catalysts like 2-(2,5-difluorophenyl)pyrrolidine could be measured.

Table 1: Comparative Performance in the Asymmetric Aldol Reaction

(Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)

OrganocatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
2-(2,5-Difluorophenyl)pyrrolidine N/AN/AN/AN/AN/AN/A
L-Proline 20DMSO49993:799 (syn)
(S)-2-(Trifluoromethyl)pyrrolidine 20DMSO249595:596 (anti)
(S)-Diphenylprolinol Silyl Ether 1Hexane298>99:1>99 (syn)

Data for L-Proline, (S)-2-(Trifluoromethyl)pyrrolidine, and (S)-Diphenylprolinol Silyl Ether are representative values from the literature and are provided for comparative purposes.

Table 2: Comparative Performance in the Asymmetric Michael Addition

(Reaction: Propanal + trans-β-Nitrostyrene)

OrganocatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
2-(2,5-Difluorophenyl)pyrrolidine N/AN/AN/AN/AN/AN/A
(S)-Diphenylprolinol Silyl Ether 10Toluene249590:1099 (syn)
(S)-2-(Pyrrolidin-2-ylmethyl)pyrrolidine 10CH2Cl2488585:1592 (syn)

Data for (S)-Diphenylprolinol Silyl Ether and (S)-2-(Pyrrolidin-2-ylmethyl)pyrrolidine are representative values from the literature and are provided for comparative purposes.

Experimental Protocols

The following are generalized experimental protocols for the asymmetric aldol and Michael reactions, which can be adapted for the evaluation of new organocatalysts such as 2-(2,5-difluorophenyl)pyrrolidine.

General Procedure for Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) and the organocatalyst (0.05 mmol, 10 mol%) in an appropriate solvent (2.0 mL) at the desired temperature, the ketone (1.5 mmol) is added. The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for Asymmetric Michael Addition

To a stirred solution of the aldehyde (1.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%) in an appropriate solvent (2.0 mL) at the desired temperature, the nitroalkene (0.5 mmol) is added. The reaction is stirred for the specified time and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The catalytic cycle of pyrrolidine-based organocatalysts in aldol and Michael reactions typically proceeds through the formation of key intermediates such as enamines and iminium ions. The steric and electronic properties of the substituent at the 2-position of the pyrrolidine ring play a crucial role in controlling the stereochemical outcome of the reaction.

general_catalytic_cycle Catalyst 2-Aryl-pyrrolidine Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Generalized catalytic cycle for a pyrrolidine-catalyzed aldol reaction.

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_analysis Analysis Reactants Combine Catalyst, Substrates & Solvent Stir Stir at Controlled Temperature Reactants->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Analyze Determine Yield, dr, and ee (HPLC) Purify->Analyze

Caption: A typical experimental workflow for an organocatalyzed reaction.

Conclusion

References

A Comparative Guide to the Structural Elucidation of 2-(2,5-Difluorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-(2,5-Difluorophenyl)pyrrolidine, a scaffold of interest in medicinal chemistry, a multi-faceted analytical approach is crucial for unambiguous structural validation. This guide provides an objective comparison of single-crystal X-ray crystallography with two other powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific crystallographic data for 2-(2,5-Difluorophenyl)pyrrolidine derivatives are not widely published, this guide will utilize the structurally related compound, 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride , as a representative example for which crystallographic data is available. This analogue contains the key difluorophenyl and pyrrolidine moieties, providing a relevant framework for comparison.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique for structural elucidation depends on the specific information required, the nature of the sample, and the stage of the research. X-ray crystallography provides unparalleled detail of the solid-state structure, while NMR and MS offer insights into the molecule's structure in solution and its elemental composition, respectively.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.Information on the chemical environment of atoms, connectivity through bonds (COSY), and through-space proximity (NOESY).Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and elemental composition.
Sample State Solid (single crystal)SolutionSolid or Solution (ionized in the gas phase)
Key Advantages Unambiguous determination of absolute and relative stereochemistry. Provides a definitive solid-state conformation.Non-destructive. Provides information on molecular dynamics and conformation in solution. Can be used for a wide range of concentrations.High sensitivity, requiring very small amounts of sample. Can be coupled with chromatography for mixture analysis.
Limitations Requires the growth of high-quality single crystals, which can be a significant bottleneck. The determined structure is static and may not represent the conformation in solution.Can be less effective for determining the absolute stereochemistry of complex molecules without reference compounds. Spectra can be complex for large molecules.Does not provide direct information on the 3D arrangement of atoms or stereochemistry.

Quantitative Data Summary: A Case Study

The following table summarizes the crystallographic data for the representative compound, 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride. This data provides a baseline for the level of detail that can be expected from an X-ray crystallographic analysis of a related 2-(2,5-Difluorophenyl)pyrrolidine derivative.

Parameter1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride
Chemical Formula C₁₈H₂₀F₂N⁺·Cl⁻
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 9.55 Å, b = 10.21 Å, c = 11.12 Åα = 68.9°, β = 75.4°, γ = 83.2°
Volume 976 ų
Z 2
Key Feature The pyrrolidine ring adopts an envelope conformation.[1]

Note: The detailed crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC). The above data is a summary derived from the publication by Mewis, R.E., et al. (2025).[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative methodologies for each of the key analytical techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Common methods for small organic molecules include:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.

    • A series of diffraction images are collected at different crystal orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

    • The atomic model is refined against the experimental data to obtain the final, accurate crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • Standard 1D NMR experiments, such as ¹H and ¹³C NMR, are performed to obtain basic structural information.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are conducted to establish connectivity between protons and carbons.

  • Data Analysis:

    • The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to determine the structure of the molecule in solution.

Mass Spectrometry (MS)
  • Sample Preparation:

    • A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The ESI process generates gas-phase ions of the analyte.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

    • Tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and obtain structural information from the fragmentation pattern.

  • Data Analysis:

    • The molecular ion peak in the mass spectrum is used to determine the molecular weight of the compound.

    • The isotopic pattern of the molecular ion can help to confirm the elemental composition.

    • The fragmentation pattern obtained from MS/MS experiments can provide information about the connectivity of atoms within the molecule.

Visualizing the Workflow and Relationships

To further clarify the experimental processes and the relationship between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure 3D Solid-State Structure Solution_Structure Solution_Structure NMR->Solution_Structure Solution Structure & Connectivity Molecular_Formula Molecular_Formula MS->Molecular_Formula Molecular Formula & Fragmentation

Caption: Experimental workflow for the structural characterization of a novel compound.

technique_comparison Central_Compound 2-(2,5-Difluorophenyl)pyrrolidine Derivative Xray X-ray Crystallography Provides: - Absolute Stereochemistry - Solid-State Conformation - Precise Bond Lengths/Angles Central_Compound->Xray Requires Single Crystal NMR NMR Spectroscopy Provides: - Connectivity (through-bond) - Spatial Proximity (through-space) - Solution Conformation Central_Compound->NMR In Solution MS Mass Spectrometry Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern Central_Compound->MS Requires Ionization Xray->NMR Complements with solution data NMR->MS Confirms molecular formula MS->Xray Confirms elemental composition

References

A Comparative Guide to the Stereochemical Validation of 2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical step in the development of chiral drug candidates, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles.[1][2] This guide provides a comparative overview of key analytical techniques for the validation of the stereochemistry of 2-(2,5-Difluorophenyl)pyrrolidine, a chiral synthetic building block.[3][4][5] The methods discussed include X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), with additional mention of Circular Dichroism (CD) spectroscopy.

Logical Workflow for Stereochemical Validation

The determination of a chiral molecule's absolute and relative stereochemistry often involves a multi-pronged approach. The following diagram illustrates a typical workflow.

Stereochemical Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Stereochemical Validation cluster_application Application synthesis Chiral Synthesis or Resolution of Racemate hplc Chiral HPLC (Enantiomeric Purity) synthesis->hplc Assess ee nmr NMR Spectroscopy (Relative Stereochemistry, Absolute via Derivatization) synthesis->nmr Confirm Structure xray X-ray Crystallography (Absolute Configuration) synthesis->xray If Crystalline hplc->nmr application Biological Screening & Drug Development hplc->application Proceed with Confirmed Stereoisomer nmr->xray nmr->application Proceed with Confirmed Stereoisomer cd Circular Dichroism (Supporting Evidence) xray->cd Correlate xray->application Proceed with Confirmed Stereoisomer cd->application Proceed with Confirmed Stereoisomer Stereochemistry in Drug Action cluster_ligands Enantiomers cluster_target Biological Target cluster_outcomes Biological Response R_enantiomer (R)-Enantiomer (Eutomer) receptor Chiral Receptor Binding Site R_enantiomer->receptor High Affinity Binding therapeutic_effect Desired Therapeutic Effect S_enantiomer (S)-Enantiomer (Distomer) S_enantiomer->receptor Low Affinity Binding side_effects Adverse Side Effects or No Activity S_enantiomer->side_effects receptor->therapeutic_effect

References

A Comparative Study of Catalysts for Asymmetric Michael Addition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the asymmetric Michael addition stands as a cornerstone reaction for the stereoselective formation of carbon-carbon bonds. The choice of catalyst is paramount to achieving high yields and stereoselectivity. This guide provides an objective comparison of prominent catalyst classes, supported by experimental data, detailed protocols, and visual representations of key concepts to aid in catalyst selection and experimental design.

The field of asymmetric catalysis has yielded a diverse arsenal of catalysts for the Michael addition, broadly categorized into organocatalysts and metal-based catalysts. Organocatalysts, such as proline derivatives, cinchona alkaloids, squaramides, and bifunctional thioureas, have gained significant traction due to their operational simplicity, stability, and lower toxicity.[1] Metal-based catalysts, often involving complexes of copper, rhodium, and nickel, offer high catalytic activity and unique reactivity profiles.[2][3][4][5]

This guide will delve into the performance of these catalyst classes across various Michael donor-acceptor combinations, presenting a clear comparison of their efficacy.

Performance Comparison of Catalysts

The following tables summarize the performance of selected catalysts in the asymmetric Michael addition, highlighting key metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

Organocatalysts

Table 1: Proline and its Derivatives

Proline and its derivatives are among the most studied organocatalysts for the asymmetric Michael addition, typically proceeding through an enamine-based mechanism. They are particularly effective for the addition of ketones and aldehydes to nitroolefins.[6][7][8][9]

Michael DonorMichael Acceptor                Catalyst (mol%)                                  Solvent                                      Time (h)Temp (°C)Yield (%)ee (%)drReference
Cyclohexanonetrans-β-NitrostyreneL-Proline (15)DMSO2-24RT952095:5 (syn/anti)
Acetonetrans-β-NitrostyreneL-Proline (15)DMSO2-24RT9972-
Propanaltrans-β-Nitrostyrene(S)-Diphenylprolinol silyl ether (10)CH2Cl224RT959993:7 (syn/anti)[9]

Table 2: Cinchona Alkaloid Derivatives

Cinchona alkaloids and their derivatives, often functioning as Brønsted bases or in bifunctional systems (e.g., thioureas), are versatile catalysts for a wide range of Michael additions.[10][11][12][13]

Michael DonorMichael Acceptor                Catalyst (mol%)                                  Solvent                                      Time (h)Temp (°C)Yield (%)ee (%)drReference
Methyl 2-oxocyclopentanecarboxylatetrans-β-NitrostyreneCinchonidine-derived sulfonamide (5)CH2Cl2-RT989590:10[10]
AnthroneMethyleneindolinoneCinchonidine-derived thiourea (10)Toluene12RT9597>95:5[1]
MalononitrileChalconeQuinine (10)Toluene24RT9895-[14]

Table 3: Squaramides

Squaramide-based catalysts are powerful hydrogen-bonding organocatalysts that can activate both the nucleophile and the electrophile, leading to high stereoselectivity in various Michael additions.[15][16][17]

Michael DonorMichael Acceptor                Catalyst (mol%)                                  Solvent                                      Time (h)Temp (°C)Yield (%)ee (%)drReference
α-AzidoindanoneAzadieneCinchonidine-derived squaramide (5)CH3CN18RT839087:13[17]
Diphenyl phosphitetrans-β-Nitrostyrene(R,R)-Squaramide (10)CH2Cl20.509597-[16]
NitromethaneChalconeCinchonine-derived squaramide (1)Toluene72309896-[12]

Table 4: Bifunctional Thioureas

Bifunctional thiourea catalysts combine a hydrogen-bonding thiourea moiety with a Brønsted base (e.g., a tertiary amine) to activate the Michael acceptor and donor simultaneously, resulting in high efficiency and stereocontrol.[6][11]

Michael DonorMichael Acceptor                Catalyst (mol%)                                  Solvent                                      Time (h)Temp (°C)Yield (%)ee (%)drReference
Acetylacetonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea (10)Toluene48RT9594-[6]
Cyclohexanonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea (10)H2O5RT99999:1 (syn/anti)[6]
1,3-DiketoneNitroolefinBinaphthyl-derived amine thiourea (1)CH2Cl212RT9297-[18]
Metal-Based Catalysts

Table 5: Chiral Metal Complexes

Chiral metal complexes, particularly those of copper and rhodium, are highly effective catalysts for the asymmetric Michael addition, often with low catalyst loadings. They typically function as Lewis acids to activate the Michael acceptor.

Michael DonorMichael Acceptor                Catalyst (mol%)                                  Solvent                                      Time (h)Temp (°C)Yield (%)ee (%)drReference
Dimethyl malonateCyclohexenoneCu(OTf)2-Box (10)CH2Cl272RT8595-[4]
Arylboronic acidCyclohexenone[Rh(cod)Cl]2/BINAP (3)Dioxane/H2O161009999-[2]
Diethyl malonate2-Enoylpyridine N-oxideZn(OTf)2-Box (10)CH2Cl224RT9596-[19]
1,3-Dicarbonyl compoundsNitroalkenesNi(II)-diamine (2)CH2Cl224RT9599-[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key catalyst classes.

General Procedure for Proline-Catalyzed Michael Addition of Ketones to Nitroolefins[6]

A suspension of L-proline (17 mg, 0.15 mmol, 15 mol%) and the nitroolefin (1 mmol) in dimethyl sulfoxide (DMSO, 8 mL) and the ketone (10 mmol) is stirred at room temperature for 2-24 hours. Upon completion, ethyl acetate (10 mL) and a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL) are added. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the desired γ-nitroketone.

General Procedure for Cinchona Alkaloid-Derived Thiourea-Catalyzed Michael Addition[12]

To a solution of the Michael acceptor (0.2 mmol) and the cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%) in the specified solvent (2.0 mL) is added the Michael donor (0.24 mmol) at the indicated temperature. The reaction mixture is stirred until completion as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.

General Procedure for Squaramide-Catalyzed Michael Addition of α-Azidoindanones to Azadienes[18]

To a dried vial are added the azadiene (0.1 mmol), α-azidoindanone (0.2 mmol), chiral squaramide catalyst (0.005 mmol, 5 mol%), and acetonitrile (CH3CN, 1.0 mL). The mixture is stirred at room temperature. After the reaction is complete, the solvent is evaporated, and the crude product is purified directly by silica gel column chromatography to yield the final product.

General Procedure for Copper-Bisoxazoline Catalyzed Michael Addition[4][21]

To a solution of the bis(oxazoline) ligand (0.022 mmol) in the specified solvent (1.0 mL) is added copper(II) trifluoromethanesulfonate (Cu(OTf)2, 0.02 mmol). The mixture is stirred at room temperature for 1 hour. The Michael acceptor (0.2 mmol) and the Michael donor (0.4 mmol) are then added sequentially. The reaction is stirred at the indicated temperature for the specified time. After completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography.

Visualizing Catalytic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the underlying processes in asymmetric Michael additions.

Catalytic_Cycle_Enamine General Catalytic Cycle for Proline-Catalyzed Michael Addition (Enamine Pathway) Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline - H2O Proline Proline Catalyst Proline->Enamine Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Michael_Acceptor->Adduct_Iminium Adduct_Iminium->Proline Catalyst Regeneration Product Michael Adduct Adduct_Iminium->Product + H2O (Hydrolysis)

Figure 1: Catalytic cycle of a proline-catalyzed Michael addition via an enamine intermediate.

Bifunctional_Thiourea_Activation Dual Activation by a Bifunctional Thiourea Catalyst Catalyst Bifunctional Thiourea Catalyst Thiourea (H-bond donor) Tertiary Amine (Brønsted base) Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Catalyst:f1->Michael_Acceptor H-bonding Activation Michael_Donor Michael Donor (e.g., 1,3-Dicarbonyl) Catalyst:f2->Michael_Donor Deprotonation Transition_State Ternary Transition State Catalyst->Transition_State Michael_Acceptor->Transition_State Michael_Donor->Transition_State Product Michael Adduct Transition_State->Product C-C bond formation Experimental_Workflow General Experimental Workflow for Catalyst Screening cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Catalyst Michael Donor Michael Donor Michael Acceptor Michael Acceptor Solvent Solvent Reaction Vessel Reaction Vessel Stirring Stirring Reaction Vessel->Stirring Temperature Control Temperature Control Stirring->Temperature Control Monitoring (TLC) Monitoring (TLC) Temperature Control->Monitoring (TLC) Quenching Quenching Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Chromatography) Purification (Chromatography) Concentration->Purification (Chromatography) Yield Determination Yield Determination Purification (Chromatography)->Yield Determination Stereoselectivity Analysis (HPLC, NMR) Stereoselectivity Analysis (HPLC, NMR) Purification (Chromatography)->Stereoselectivity Analysis (HPLC, NMR)

References

Performance of 2-(2,5-Difluorophenyl)pyrrolidine in Aldol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel organocatalysts is a pivotal aspect of advancing asymmetric synthesis, a cornerstone of modern drug development. This guide focuses on the performance of pyrrolidine-based catalysts in asymmetric aldol reactions, with a specific interest in 2-(2,5-Difluorophenyl)pyrrolidine. Despite extensive literature searches, no specific experimental data on the performance of 2-(2,5-Difluorophenyl)pyrrolidine in aldol reactions has been publicly reported. This compound is primarily documented as a key intermediate in the synthesis of the anticancer drug Larotrectinib.

This guide, therefore, serves as a comparative benchmark. It provides a comprehensive overview of the performance of widely used and structurally related pyrrolidine-based catalysts in asymmetric aldol reactions. The included data, experimental protocols, and mechanistic diagrams are intended to offer a valuable resource for researchers interested in evaluating the potential of 2-(2,5-Difluorophenyl)pyrrolidine or other novel pyrrolidine derivatives as catalysts for this critical carbon-carbon bond-forming reaction.

Comparative Performance of Pyrrolidine-Based Catalysts in Asymmetric Aldol Reactions

While data for 2-(2,5-Difluorophenyl)pyrrolidine is unavailable, the following table summarizes the performance of other well-established pyrrolidine catalysts in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone, a common benchmark reaction. This data provides a reference for the expected range of yields, diastereoselectivities, and enantioselectivities.

CatalystSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
L-Proline DMSORT489995:599
(S)-2-(Trifluoromethyl)pyrrolidine DMSORT729593:798
(S)-2-(Trifluoromethanesulfonyl)pyrrolidine Toluene-202492>99:199
Boc-L-Prolinamide DMSORT969090:1092

Note: The data presented is compiled from various literature sources and should be used for comparative purposes. Reaction conditions can significantly influence outcomes.

Experimental Protocols

Below is a general experimental protocol for a typical asymmetric aldol reaction catalyzed by a pyrrolidine derivative. This protocol can serve as a starting point for the evaluation of 2-(2,5-Difluorophenyl)pyrrolidine.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv)

  • Ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv)

  • Pyrrolidine catalyst (e.g., L-proline, 0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., DMSO, 2.0 mL)

  • Magnetic stirrer and reaction vial

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine catalyst (0.1 mmol).

  • Add the aldehyde (1.0 mmol) and the ketone (5.0 mmol) to the reaction vial.

  • Add the anhydrous solvent (2.0 mL) and stir the mixture at the desired temperature (e.g., room temperature or -20 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral HPLC analysis.

Mechanistic Insights and Workflow

The catalytic cycle of proline-catalyzed aldol reactions is well-established and is believed to proceed through an enamine intermediate. The pyrrolidine catalyst reacts with the ketone to form a chiral enamine, which then attacks the aldehyde electrophile in a stereocontrolled manner. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Aldol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Aldehyde + Ketone Mixing Mixing & Stirring (Controlled Temp.) Reactants->Mixing Catalyst Pyrrolidine Catalyst Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Quenching Quenching (aq. NH4Cl) Monitoring->Quenching Upon Completion Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis

General workflow for a pyrrolidine-catalyzed asymmetric aldol reaction.

Catalytic_Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H2O Water H2O Water->Product Product->Catalyst Regeneration

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(2,5-Difluorophenyl)Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2-(2,5-Difluorophenyl)Pyrrolidine, a fluorinated pyrrolidine derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Safety and Hazard Information

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/ Irritation Causes skin irritation.Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][2]
Respiratory Irritation May cause respiratory irritation.Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Environmental Hazards May be harmful to aquatic life.Avoid release to the environment.

Experimental Protocol: Disposal of 2-(2,5-Difluorophenyl)Pyrrolidine

This protocol outlines the step-by-step procedure for the safe disposal of 2-(2,5-Difluorophenyl)Pyrrolidine.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][4]

  • If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

2. Waste Collection:

  • Collect waste 2-(2,5-Difluorophenyl)Pyrrolidine and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with incompatible wastes.

3. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be clearly marked as a hazardous waste accumulation area.

4. Disposal Procedure:

  • All chemical waste must be disposed of through an approved and licensed hazardous waste disposal company.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Provide the EHS office with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

5. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the area if necessary.

  • Wear appropriate PPE as described in step 1.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.[5]

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For large spills, contact your institution's EHS office or emergency response team immediately.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-(2,5-Difluorophenyl)Pyrrolidine.

Disposal Workflow for 2-(2,5-Difluorophenyl)Pyrrolidine A Start: Have 2-(2,5-Difluorophenyl)Pyrrolidine Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if needed) A->B I Accidental Spill Occurs A->I C Collect waste in a -designated, labeled, sealed container B->C D Store waste container in a -cool, dry, well-ventilated area C->D E Contact Environmental Health & Safety (EHS) Office D->E F Provide complete waste information to EHS E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H End: Proper Disposal G->H J Small Spill I->J Assess Spill Size K Large Spill I->K Assess Spill Size L Absorb with inert material and collect in a sealed container J->L M Contact EHS/Emergency Response Immediately K->M L->C

Caption: Disposal workflow for 2-(2,5-Difluorophenyl)Pyrrolidine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Difluorophenyl)Pyrrolidine
Reactant of Route 2
2-(2,5-Difluorophenyl)Pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.